molecular formula C7H3Cl2NO B176822 3,5-Dichlorobenzo[d]isoxazole CAS No. 16263-53-9

3,5-Dichlorobenzo[d]isoxazole

Cat. No.: B176822
CAS No.: 16263-53-9
M. Wt: 188.01 g/mol
InChI Key: PJMDBZXSQGQSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichlorobenzo[d]isoxazole (CAS 16263-53-9) is a high-purity chemical compound with the molecular formula C7H3Cl2NO and a molecular weight of 188.01 g/mol . It belongs to the benzisoxazole class of heterocyclic aromatic compounds, a framework where a benzene ring is fused with an isoxazole ring containing contiguous oxygen and nitrogen atoms . This structure is a significant pharmacophore in medicinal chemistry, as the electronegative heteroatoms contribute to hydrogen donor-acceptor interactions with various biological targets, making it a privileged scaffold in drug discovery . The compound serves as a versatile synthetic building block for developing novel bioactive molecules. Research indicates that 3,5-diaryl isoxazole derivatives, in particular, show promise as potential anticancer agents . Furthermore, substituted benzo[d]isoxazole derivatives have been investigated as inhibitors for targets like D-amino-acid oxidase (DAAO), highlighting their relevance in developing therapies for neurodegenerative disorders and schizophrenia . This product is supplied for research purposes. It requires storage in an inert atmosphere at 2-8°C . Researchers should handle it with care, noting it may cause skin and eye irritation and may cause respiratory irritation (H315-H319-H335) . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMDBZXSQGQSDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544034
Record name 3,5-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16263-53-9
Record name 3,5-Dichloro-1,2-benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16263-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-1,2-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3,5-Dichlorobenzo[d]isoxazole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthesis pathway for 3,5-Dichlorobenzo[d]isoxazole, a molecule of interest in medicinal chemistry and drug development. The described methodology focuses on a photochemical cyclization route, offering a well-documented and effective approach. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in research and development efforts.

Introduction

Benzo[d]isoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The specific substitution pattern of chlorine atoms on the benzene ring can significantly influence the molecule's physicochemical properties and biological efficacy. This guide focuses on the synthesis of the 3,5-dichloro substituted analogue.

Proposed Synthesis Pathway: Photochemical Cyclization of 2-Azido-3,5-dichlorobenzoic Acid

The most promising and well-documented pathway for the synthesis of a 3,5-dichlorinated benzo[d]isoxazole derivative proceeds through the photochemical cyclization of 2-azido-3,5-dichlorobenzoic acid. This method leads to the formation of 5,7-dichloro-2,1-benzisoxazol-3(1H)-one, a direct precursor to the target scaffold.

The overall synthesis can be conceptualized in two main stages:

  • Diazotization and Azidation: Conversion of 2-amino-3,5-dichlorobenzoic acid to 2-azido-3,5-dichlorobenzoic acid.

  • Photochemical Cyclization: Base-mediated photochemical cyclization of the azide to form the benzisoxazolone ring system.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the precursor and the final cyclization step.

StepStarting MaterialReagentsSolventReaction TimeTemperatureYieldReference
Azidation2-Amino-3,5-dichlorobenzoic acidNaNO₂, HCl, NaN₃Water~2.5 hours5 °C to RT78%[1]
Photochemical Cyclization2-Azido-3,5-dichlorobenzoic acidK₂CO₃, UV light (λ = 254 nm)Ethanol1 hourRT92%[1]

Experimental Protocols

Synthesis of 2-Azido-3,5-dichlorobenzoic acid

This procedure outlines the conversion of 2-amino-3,5-dichlorobenzoic acid to its corresponding azide.

Materials:

  • 2-Amino-3,5-dichlorobenzoic acid (15.3 mmol)

  • Concentrated Hydrochloric Acid (17 mL)

  • Deionized Water (25 mL)

  • Sodium Nitrite (1.06 g, 15.3 mmol)

  • Sodium Azide (1.08 g, 16.6 mmol)

Procedure:

  • In a 200 mL beaker, dissolve 2-amino-3,5-dichlorobenzoic acid in a mixture of 15 mL of water and 17 mL of concentrated HCl.

  • Cool the resulting solution to 5 °C in an ice bath.

  • While maintaining the temperature, add a pre-cooled solution of sodium nitrite (1.06 g in 10 mL of water) dropwise with vigorous stirring.

  • Continue stirring for 15 minutes after the addition is complete.

  • Slowly add a solution of sodium azide (1.08 g in 10 mL of water) to the reaction mixture.

  • Allow the mixture to gradually warm to room temperature and continue stirring for approximately 2 hours.

  • The precipitated 2-azido-3,5-dichlorobenzoic acid is collected by filtration.

  • Wash the solid with cold water and dry in the dark at room temperature.

  • The crude product can be recrystallized from a heptane/benzene (1:1 v/v) mixture to yield light yellow needles.[1]

Synthesis of 5,7-Dichloro-2,1-benzisoxazol-3(1H)-one

This protocol details the base-mediated photochemical cyclization of 2-azido-3,5-dichlorobenzoic acid.

Materials:

  • 2-Azido-3,5-dichlorobenzoic acid (20.1 mg, 0.08 mmol)

  • Potassium Carbonate (11.9 mg, 0.08 mmol)

  • Ethanol (10 mL)

Equipment:

  • Quartz reactor (diameter 2 cm)

  • UV lamp (2 x 15 W Hg low-pressure lamp, λ = 254 nm)

Procedure:

  • In a quartz reactor, dissolve 2-azido-3,5-dichlorobenzoic acid and potassium carbonate in 10 mL of ethanol.

  • Irradiate the stirred solution at room temperature for 1 hour using a UV lamp with an intensity of approximately 7 mW/cm². The progress of the reaction can be monitored by HPLC until complete decomposition of the starting azide is observed.

  • After the reaction is complete, the mixture is eluted through silica gel using ethanol.

  • The ethanol solution containing the product is evaporated to dryness in vacuo to afford 5,7-dichloro-2,1-benzisoxazol-3(1H)-one as yellow, thermally unstable crystals.[1]

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 2_Amino_3_5_dichlorobenzoic_acid 2-Amino-3,5-dichlorobenzoic acid 2_Azido_3_5_dichlorobenzoic_acid 2-Azido-3,5-dichlorobenzoic acid 2_Amino_3_5_dichlorobenzoic_acid->2_Azido_3_5_dichlorobenzoic_acid 1. NaNO₂, HCl 2. NaN₃ 5_7_Dichloro_2_1_benzisoxazol_3_1H_one 5,7-Dichloro-2,1-benzisoxazol-3(1H)-one 2_Azido_3_5_dichlorobenzoic_acid->5_7_Dichloro_2_1_benzisoxazol_3_1H_one K₂CO₃, hv (254 nm) Ethanol

Caption: Synthesis of 5,7-Dichloro-2,1-benzisoxazol-3(1H)-one.

This guide provides a foundational framework for the synthesis of this compound derivatives. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

References

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3,5-Dichlorobenzo[d]isoxazole. Due to the limited availability of direct experimental data for this specific compound, this document leverages information from structurally related molecules and established principles of organic chemistry to offer a thorough profile. This guide is intended to support research and development efforts by providing a foundational understanding of the molecule's characteristics.

Core Chemical Properties

This compound, also known as 3,5-Dichloro-1,2-benzisoxazole, is a halogenated aromatic heterocyclic compound. Its core structure consists of a benzene ring fused to an isoxazole ring, with chlorine atoms substituted at the 3 and 5 positions of the benzisoxazole scaffold.

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource/Remark
CAS Number 16263-53-9[1][2]
Molecular Formula C₇H₃Cl₂NO[1]
Molecular Weight 188.01 g/mol [1]
Boiling Point 277.3°C at 760 mmHg[1]
Melting Point Not availableData for the specific compound is not readily available. For comparison, the related compound 2,5-Dichlorobenzooxazole has a melting point of 44-46°C.[3]
Solubility Not availableExpected to have low solubility in water and be soluble in common organic solvents like ether and benzene, similar to other chlorinated aromatic compounds.[4]
Appearance Not availableLikely a solid at room temperature, based on the predicted melting point range of related compounds.

Spectral Data (Predicted)

Direct experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from data on analogous compounds.

Table 2: Predicted Spectral Characteristics

TechniqueExpected Features
¹H NMR Aromatic protons on the benzene ring would likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants would depend on the specific substitution pattern.
¹³C NMR Aromatic carbons would resonate in the typical range of δ 110-160 ppm. Carbons attached to chlorine and the carbon atoms of the isoxazole ring would have distinct chemical shifts.
IR Spectroscopy Characteristic peaks for C=N and C=C stretching of the aromatic and isoxazole rings would be expected in the 1500-1650 cm⁻¹ region. C-Cl stretching vibrations would appear in the fingerprint region.
Mass Spectrometry The mass spectrum would show a molecular ion peak (M⁺) at m/z 187, with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

Synthesis and Reactivity

Proposed Synthesis

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization A 2,4-Dichloro-6-hydroxybenzaldehyde C 2,4-Dichloro-6-hydroxybenzaldehyde oxime A->C Reaction B Hydroxylamine B->C Reagent E This compound C->E Intramolecular Cyclization D Oxidizing Agent (e.g., NCS) D->E Reagent

Caption: Proposed two-step synthesis of this compound.

Methodology:

  • Oximation: 2,4-Dichloro-6-hydroxybenzaldehyde would be reacted with hydroxylamine in a suitable solvent to form the corresponding oxime.

  • Cyclization: The resulting oxime would then undergo intramolecular cyclization to form the benzisoxazole ring. This step is often facilitated by an oxidizing agent, such as N-chlorosuccinimide (NCS), which promotes the formation of a nitrene intermediate that subsequently attacks the phenolic oxygen.

Reactivity

The reactivity of the benzisoxazole ring is characterized by the relative weakness of the N-O bond.[5]

  • Ring Opening: Under basic conditions, the benzisoxazole ring can undergo cleavage, a reaction known as the Kemp elimination, to yield a 2-cyanophenol derivative.[5] This reactivity is a key consideration in designing reactions involving this scaffold.

  • Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic aromatic substitution reactions, such as nitration and bromination. The positions of substitution will be directed by the existing chloro and isoxazole substituents.[6]

Logical Relationship: Reactivity of the Benzisoxazole Ring

G A This compound B Ring Opening (Kemp Elimination) A->B Strong Base D Electrophilic Aromatic Substitution A->D Electrophile (e.g., HNO₃) C 2-Cyano-4,6-dichlorophenol B->C E Substituted this compound D->E

Caption: Key reactions of the this compound scaffold.

Potential Biological Activity and Applications

While specific biological data for this compound is scarce, the benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[7][8]

  • Antimicrobial Agents: Various benzisoxazole derivatives have demonstrated antibacterial and antifungal properties.[7][9] The presence of chlorine atoms in this compound may enhance its antimicrobial potential.

  • Anticancer Agents: The isoxazole ring is a core component of several compounds investigated for their anticancer activity.[10] Dichlorinated aromatic compounds are also known to exhibit cytotoxic effects.

  • Pharmaceutical Intermediates: Benzisoxazoles are valuable intermediates in the synthesis of more complex pharmaceutical agents, including antipsychotics and anticonvulsants.[5]

Signaling Pathway Implication (Hypothetical)

Given the known activities of related compounds, it is plausible that this compound could interact with various cellular signaling pathways. For instance, some isoxazole derivatives have been shown to induce apoptosis in cancer cells.

G A This compound B Cellular Target (e.g., Protein Kinase) A->B Binding/Inhibition C Downstream Signaling Cascade B->C Modulation D Apoptosis Induction C->D

Caption: Hypothetical signaling pathway interaction for this compound.

Conclusion

This compound is a halogenated heterocyclic compound with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely reactivity based on the well-established chemistry of the benzisoxazole scaffold. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further exploration of this promising molecule.

References

An In-Depth Technical Guide to 3,5-Dichlorobenzo[d]isoxazole (CAS number 16263-53-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the synthesis, biological activity, and experimental protocols for 3,5-Dichlorobenzo[d]isoxazole. This guide provides a comprehensive overview based on the general knowledge of the benzo[d]isoxazole chemical class and available data for structurally related compounds.

Core Compound Information

This compound is a halogenated heterocyclic compound. The benzo[d]isoxazole scaffold is a prominent feature in many biologically active molecules, making its derivatives, such as this one, of interest to the medicinal chemistry community.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 16263-53-9[3]
Molecular Formula C₇H₃Cl₂NO[3]
Molecular Weight 188.01 g/mol [3]
Synonyms 3,5-dichloro-1,2-benzisoxazole[3]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, general methods for the synthesis of substituted benzo[d]isoxazoles are well-established.[4][5] A plausible synthetic approach could involve the cyclization of a suitably substituted precursor.

General Synthetic Workflow:

A hypothetical synthetic route could start from a commercially available dichlorinated benzene derivative, which would undergo a series of reactions to introduce the necessary functional groups for the isoxazole ring formation. The general workflow for the synthesis and characterization of such a compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., Dichlorinated Benzene Derivative) step1 Functional Group Interconversion start->step1 step2 Oxime Formation step1->step2 step3 Cyclization step2->step3 product This compound step3->product purification Column Chromatography / Recrystallization product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (HPLC, LC-MS) purification->purity

Caption: General workflow for the synthesis, purification, and characterization of a benzo[d]isoxazole derivative.

Experimental Protocols (General)

Based on established literature for similar compounds, the following outlines a general approach that could be adapted for the synthesis of this compound.

Protocol 1: Synthesis of Substituted Benzo[d]isoxazoles via Cyclization of Oximes

  • Starting Material Preparation: A suitable ortho-hydroxy or ortho-halo substituted dichlorobenzaldehyde or acetophenone would be the starting point.

  • Oxime Formation: The carbonyl compound is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate, pyridine) in a suitable solvent (e.g., ethanol, water) to form the corresponding oxime. The reaction is typically monitored by thin-layer chromatography (TLC).

  • Cyclization: The purified oxime is then subjected to cyclization conditions. This can often be achieved by heating in the presence of a dehydrating agent or a base (e.g., acetic anhydride, potassium carbonate) to facilitate the intramolecular ring closure to form the benzo[d]isoxazole ring.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Protocol 2: Spectroscopic Characterization

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts, coupling constants, and integration of the aromatic protons would confirm the substitution pattern on the benzene ring.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass of the molecular ion. The fragmentation pattern could also provide structural information.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify characteristic functional group vibrations, such as C=N and C-O stretching within the isoxazole ring and C-Cl stretching.

Biological Activity and Potential Applications

While no specific biological data for this compound has been found in the reviewed literature, the benzo[d]isoxazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents.[1][2] Derivatives of benzo[d]isoxazole have been reported to exhibit a wide range of biological activities, including:

  • Anticancer: Various substituted benzisoxazoles have been investigated for their potential as anticancer agents.[6]

  • Antimicrobial: Some benzisoxazole derivatives have shown activity against bacterial and fungal strains.[1]

  • Anti-inflammatory: The isoxazole ring is a core component of some non-steroidal anti-inflammatory drugs (NSAIDs).[2]

  • Central Nervous System (CNS) Activity: Certain benzisoxazole-containing drugs are used in the treatment of psychiatric disorders.[7]

The presence of two chlorine atoms on the benzene ring of this compound would be expected to significantly influence its physicochemical properties, such as lipophilicity and electronic character, which in turn could modulate its biological activity. Further research is required to determine the specific biological targets and therapeutic potential of this compound.

Signaling Pathways:

There is no information available in the public domain regarding specific signaling pathways modulated by this compound. For other isoxazole derivatives, various mechanisms of action have been reported, including the inhibition of enzymes and interaction with specific receptors.[2] Elucidation of the mechanism of action for this particular compound would require dedicated biological screening and mechanistic studies.

G cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_development Drug Development compound This compound assay High-Throughput Screening (e.g., Cell-based assays, Enzyme assays) compound->assay hit Identification of Biological 'Hit' assay->hit target_id Target Identification (e.g., Affinity chromatography, Proteomics) hit->target_id pathway Signaling Pathway Elucidation target_id->pathway lead_opt Lead Optimization pathway->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A logical workflow for the biological evaluation and drug development of a novel chemical entity.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader class of biologically relevant benzo[d]isoxazoles. While its fundamental chemical identity is established, a significant gap exists in the scientific literature regarding its synthesis, characterization, and biological properties. The general methodologies for the preparation and analysis of similar compounds provide a roadmap for future research.

For scientists and researchers in drug discovery, this compound presents an opportunity for exploration. A systematic investigation into its synthesis and a broad screening for biological activity could unveil novel therapeutic potential. Future work should focus on:

  • Development and optimization of a reliable synthetic route to produce this compound in quantities sufficient for thorough biological evaluation.

  • Comprehensive spectroscopic characterization to establish a definitive analytical profile.

  • Screening against a diverse panel of biological targets, including cancer cell lines, microbial strains, and key enzymes, to identify potential therapeutic applications.

  • If biological activity is identified, subsequent mechanism of action and structure-activity relationship (SAR) studies would be warranted to guide the development of more potent and selective analogs.

References

Spectroscopic Data of 3,5-Dichlorobenzo[d]isoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzo[d]isoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug development. The benzisoxazole scaffold is a privileged structure found in a variety of pharmacologically active molecules. Accurate spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound, which are critical steps in the drug discovery and development pipeline.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic characteristics of this compound. These values are estimations based on known data for similar chloro-substituted benzisoxazole derivatives and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.8Multiplet2HAromatic Protons (H-4, H-6)
~ 7.9 - 8.2Singlet1HAromatic Proton (H-7)

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~ 110 - 125Aromatic CH
~ 125 - 135Aromatic C-Cl
~ 140 - 150Aromatic C-O
~ 155 - 165Aromatic C=N
~ 160 - 170Aromatic C-N

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1620 - 1580Medium-StrongC=N stretching
1550 - 1450StrongAromatic C=C stretching
1250 - 1150StrongC-O-N stretching
850 - 750StrongC-Cl stretching
900 - 650StrongAromatic C-H out-of-plane bending

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

m/zRelative IntensityAssignment
187/189/191High[M]⁺˙ (Molecular ion with chlorine isotopes)
152/154Medium[M - Cl]⁺
124/126Medium[M - Cl - CO]⁺
89Medium[C₆H₃Cl]⁺˙

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation, or a direct insertion probe.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the ion source.

    • Ionize the sample using a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Detect the ions to generate the mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in the mass spectrum of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Confirmation Confirmation of Structure Structure_Elucidation->Confirmation Purity_Assessment->Confirmation Final_Report Final Report / Publication Confirmation->Final_Report

General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the experimental protocols required for their determination. While the presented data is predictive, it serves as a valuable resource for researchers in the fields of chemical synthesis and drug development. The successful acquisition and interpretation of NMR, IR, and MS data are indispensable for the rigorous characterization of this and other novel chemical entities, ensuring the integrity and reproducibility of scientific research.

Crystal Structure of 3,5-Dichlorobenzo[d]isoxazole: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific experimental data on the crystal structure of 3,5-Dichlorobenzo[d]isoxazole. Consequently, this guide provides a generalized, yet detailed, methodological framework for its determination, intended for researchers, scientists, and drug development professionals. The protocols and data presented are based on established techniques for similar small organic molecules.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional atomic arrangement is crucial for elucidating structure-activity relationships, predicting physicochemical properties, and designing novel derivatives. This document outlines the necessary experimental procedures to determine the crystal structure of this compound, from synthesis and crystallization to single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The first step towards determining the crystal structure is to obtain high-quality single crystals. This involves the synthesis of the compound followed by a meticulous crystallization process.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of isoxazole derivatives. One common approach is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Experimental Protocol:

  • Preparation of 3,5-Dichlorobenzaldehyde Oxime:

    • Dissolve 3,5-dichlorobenzaldehyde (1 equivalent) in ethanol.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) dissolved in a minimal amount of water.

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water and collect the precipitate by filtration.

    • Wash the solid with water and dry under vacuum to yield 3,5-dichlorobenzaldehyde oxime.

  • In situ Generation of Nitrile Oxide and Cycloaddition:

    • Dissolve the 3,5-dichlorobenzaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a mild oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach), to generate the corresponding nitrile oxide in situ.

    • To this mixture, add a suitable alkyne (e.g., acetylene gas bubbled through the solution, or a protected alkyne).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

G cluster_synthesis Synthesis of this compound start 3,5-Dichlorobenzaldehyde oxime 3,5-Dichlorobenzaldehyde Oxime start->oxime Hydroxylamine HCl, NaOAc nitrile_oxide In situ Nitrile Oxide Generation oxime->nitrile_oxide NCS or NaOCl cycloaddition 1,3-Dipolar Cycloaddition with Alkyne nitrile_oxide->cycloaddition product This compound cycloaddition->product

Proposed Synthesis Workflow
Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques should be attempted.

Experimental Protocols:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a "non-solvent" in which the compound is poorly soluble but the solvent is miscible. The non-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural parameters.

G cluster_workflow Crystal Structure Determination Workflow synthesis Synthesis & Purification crystallization Crystallization Trials synthesis->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection xray X-ray Diffraction Data Collection crystal_selection->xray data_processing Data Processing & Reduction xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Generalized Experimental Workflow

Data Presentation (Hypothetical)

Upon successful structure determination, the crystallographic data would be presented in a standardized format. The following table illustrates the type of information that would be obtained. Note: The values in this table are hypothetical and for illustrative purposes only.

ParameterHypothetical Value
Chemical FormulaC₇H₃Cl₂NO
Formula Weight188.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)780.5
Z4
Calculated Density (g/cm³)1.60
Absorption Coeff. (mm⁻¹)0.85
F(000)376
R-factor< 0.05

Biological Signaling Pathways

A thorough literature search did not reveal any studies on the specific biological activity or signaling pathway interactions of this compound. While the isoxazole scaffold is present in various biologically active molecules, experimental data for this particular compound is lacking. Therefore, no signaling pathway diagrams can be provided at this time. Future research would be required to investigate its potential biological targets and mechanisms of action.

An In-depth Technical Guide on 3,5-Dichlorobenzo[d]isoxazole: Core Molecular Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential molecular information for 3,5-Dichlorobenzo[d]isoxazole, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

The fundamental molecular characteristics of this compound are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

ParameterValue
Molecular Formula C7H3Cl2NO[1][2]
Molecular Weight 188.01 g/mol [1][2][3][4]
CAS Number 16263-53-9[1]

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight, such as mass spectrometry, and for elemental analysis to confirm the molecular formula, are standard procedures in analytical chemistry. These protocols are widely available in chemical literature and are foundational to the characterization of chemical compounds.

Logical Relationship of Core Data

The following diagram illustrates the logical connection between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight).

A Compound This compound B Molecular Formula C7H3Cl2NO A->B is defined by C Molecular Weight 188.01 g/mol B->C results in

Caption: Logical flow from compound identity to molecular formula and weight.

References

Solubility Profile of 3,5-Dichlorobenzo[d]isoxazole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed literature does not currently provide specific quantitative solubility data for 3,5-Dichlorobenzo[d]isoxazole. The information presented in this guide is based on the physicochemical properties of structurally related compounds and established principles of organic chemistry. The provided experimental protocol is a general method that can be applied to determine the precise solubility of the target compound.

Introduction

This compound is a halogenated heterocyclic compound with a molecular structure that suggests moderate to low polarity. Its potential applications in medicinal chemistry and materials science necessitate a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a qualitative assessment of its expected solubility and a detailed experimental protocol for its quantitative determination.

Predicted Solubility Profile

The principle of "like dissolves like" governs the solubility of organic compounds. The structure of this compound, featuring a fused nonpolar benzene ring and two chlorine atoms, alongside a polar isoxazole moiety, indicates that its solubility will be favored in solvents of intermediate to low polarity. While the nitrogen and oxygen atoms in the isoxazole ring can act as hydrogen bond acceptors, the overall molecule is largely nonpolar.

Based on the behavior of similar compounds, such as 3,5-dimethylisoxazole which is known to be soluble in common organic solvents like ethanol, methanol, and DMSO, a similar trend can be anticipated for this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent Polarity (Dielectric Constant at 20°C)Predicted SolubilityRationale
Polar Protic Solvents
Methanol32.7Likely SolubleThe polar hydroxyl group can interact with the isoxazole ring.
Ethanol24.5Likely SolubleSimilar to methanol, provides favorable polar interactions.
Water80.1Sparingly Soluble to InsolubleThe large nonpolar surface area of the molecule is expected to limit solubility in highly polar water.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)46.7Likely SolubleStrong polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile37.5Moderately SolubleIts polarity should allow for some degree of dissolution.
Acetone20.7Moderately SolubleA solvent of intermediate polarity, likely to be effective.
Nonpolar Solvents
Dichloromethane (DCM)9.1SolubleThe chlorinated nature of both solute and solvent should promote solubility.
Toluene2.4SolubleA nonpolar aromatic solvent that should readily dissolve the nonpolar regions of the molecule.
Hexane1.9Sparingly Soluble to InsolubleThe low polarity of hexane may not be sufficient to overcome the crystal lattice energy of the solid compound.

Note: These are predictions and require experimental verification.

Experimental Protocol for Quantitative Solubility Determination

The most common and reliable method for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method .

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC-UV, or LC-MS)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures at a constant speed for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic environment for a sufficient time (e.g., 2-4 hours) for the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

  • Quantification:

    • Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted solution to determine the concentration of this compound.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, create a calibration curve of absorbance versus known concentrations.

    • HPLC-UV or LC-MS: These methods are more selective and sensitive and are preferred for complex mixtures or when high accuracy is required. Develop a suitable chromatographic method and generate a calibration curve.

  • Data Analysis:

    • Calculate the solubility from the measured concentration of the diluted solution, taking the dilution factor into account.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow start Start prep Preparation of Supersaturated Solution start->prep Add excess solute to solvent equilibrate Equilibration (Thermostatic Shaker) prep->equilibrate Agitate at constant temp. sediment Sedimentation equilibrate->sediment Cease agitation filter Filtration (Syringe Filter) sediment->filter Withdraw supernatant quantify Quantification (e.g., HPLC, UV-Vis) filter->quantify Dilute aliquot end End (Solubility Data) quantify->end Calculate concentration

Caption: Workflow for solubility determination via the shake-flask method.

Potential Biological Activity of 3,5-Dichlorobenzo[d]isoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the potential biological activity of 3,5-Dichlorobenzo[d]isoxazole. It is critical to note that comprehensive research specifically elucidating the biological profile of this exact compound is limited in publicly available scientific literature. The information presented herein is largely extrapolated from studies on structurally related benzo[d]isoxazole and isoxazole derivatives. Therefore, this document serves as a predictive guide to inform future research and should be interpreted with the understanding that the described activities are potential and not yet experimentally confirmed for this compound.

Introduction

This compound is a halogenated heterocyclic compound. The benzo[d]isoxazole scaffold is a recognized pharmacophore, and the incorporation of chlorine atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its biological activity. The broader isoxazole class of compounds has been extensively investigated and is known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] This guide will synthesize the available information on related compounds to postulate the potential therapeutic applications and mechanisms of action for this compound.

Potential Anticancer Activity

The isoxazole moiety is a constituent of numerous compounds with demonstrated anticancer properties.[3][4] Derivatives of the closely related benzo[d]isoxazole scaffold have also been explored as potential anticancer agents.[5][6]

Structure-Activity Relationship Insights from Analogs

Structure-activity relationship (SAR) studies on related isoxazole and benzo[d]isoxazole derivatives suggest that halogen substitutions can significantly impact cytotoxic activity.[7][8] The presence of chloro substituents on the phenyl ring of isoxazole derivatives has been associated with increased anticancer activity.[7] Specifically, electron-withdrawing groups on the benzene ring of indole-isoxazole hybrids, such as halogens, often enhance cytotoxic effects.[7]

For instance, studies on benzo[d]isoxazole derivatives have shown that substitutions on the core structure are critical for their anticancer efficacy.[8] While direct data for 3,5-dichloro substitution is unavailable, the general trend observed with halogenated analogs points towards a potential for cytotoxic activity.

Postulated Mechanisms of Anticancer Action

Based on the mechanisms elucidated for related isoxazole derivatives, this compound could potentially exert anticancer effects through various signaling pathways.

  • Induction of Apoptosis: Many isoxazole derivatives have been shown to induce apoptosis in cancer cells.[9][10] This is often mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c, activation of caspases, and cleavage of PARP.[10] Novel synthetic isoxazole derivatives have demonstrated pro-apoptotic activity in various tumor cell lines.[9]

  • Cell Cycle Arrest: Some 3,5-diaryl-isoxazoline/isoxazole conjugates have been reported to cause G0/G1 cell cycle arrest.[10]

  • Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α): Benzo[d]isoxazole derivatives have been identified as potent inhibitors of HIF-1α transcription.[11] HIF-1α is a key regulator of tumor adaptation to hypoxia and is a promising target for cancer therapy. Potent analogs have shown IC50 values in the nanomolar range.[11]

  • Modulation of Kinase Signaling: Isoxazole derivatives have been implicated in the modulation of various kinase signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.[12]

Quantitative Data from Related Benzo[d]isoxazole Derivatives

The following table summarizes the in vitro anticancer activity of a series of substituted benzo[d]isoxazole derivatives against various human cancer cell lines, providing a reference for the potential potency of new analogs.

Compound IDCore StructureR1R2IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HeLa (Cervical)Reference
1b Benzo[d]isoxazoleH4-Chlorophenyl85.392.188.5[8]
1c Benzo[d]isoxazoleH4-Bromophenyl76.481.279.3[8]
1d Benzo[d]isoxazoleH4-Nitrophenyl45.251.748.9[8]

Potential Anti-inflammatory Activity

Isoxazole derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of key enzymes in the inflammatory cascade.

Postulated Mechanisms of Anti-inflammatory Action
  • Inhibition of Cyclooxygenase (COX) Enzymes: The isoxazole scaffold is present in some selective COX-2 inhibitors. This suggests that this compound could potentially exhibit anti-inflammatory effects through the inhibition of COX enzymes, which are crucial for prostaglandin synthesis.

  • Modulation of Inflammatory Signaling Pathways: Isoxazole derivatives have been shown to inhibit LPS-induced cell signaling pathways, which are central to the inflammatory response.[13]

Other Potential Biological Activities

The versatility of the isoxazole scaffold suggests that this compound could exhibit other biological activities.

  • Antioxidant Activity: Some novel isoxazole-amide analogues have been evaluated for their antioxidant activity.[14] Certain fluorophenyl-isoxazole-carboxamide derivatives have demonstrated potent scavenging activity against DPPH free radicals.[15][16]

  • Enzyme Inhibition: Isoxazole derivatives have been explored as inhibitors of various enzymes, including urease and tyrosinase.[17]

Experimental Protocols for Evaluation

The following are detailed methodologies for key experiments that could be employed to evaluate the potential biological activities of this compound, based on protocols used for related compounds.[18]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation.

  • Cell Seeding: Plate human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay is used to detect and quantify apoptosis.[18]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.[18]

  • Cell Harvesting: Collect both adherent and floating cells, wash with ice-cold PBS, and centrifuge.[18]

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[18]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This assay is used to determine the effect of a compound on the cell cycle distribution.[18]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.[18]

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells, wash with PBS, and fix in ice-cold 70% ethanol.[18]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[18]

  • Incubation and Analysis: Incubate for 30 minutes at room temperature in the dark and analyze by flow cytometry.[18]

Mandatory Visualizations

Potential Signaling Pathways

Potential_Anticancer_Signaling_Pathways Compound This compound (Hypothesized) HIF1A HIF-1α Transcription Compound->HIF1A Inhibition PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Modulation Mitochondrion Mitochondrion Compound->Mitochondrion Induction Angiogenesis Angiogenesis HIF1A->Angiogenesis Promotes CellCycle Cell Cycle Arrest (G0/G1) PI3K_Akt->CellCycle Regulation Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Postulated anticancer signaling pathways for this compound.

Experimental Workflow for In Vitro Anticancer Evaluation

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture (e.g., HeLa, MCF-7) start->cell_culture treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay for Cytotoxicity (Determine IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay data_analysis Data Analysis and Interpretation mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

Caption: A representative experimental workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the broader isoxazole and benzo[d]isoxazole families of compounds provides a strong basis for postulating its potential as a bioactive molecule. The presence of the dichloro substitution pattern suggests that it may possess notable anticancer and anti-inflammatory properties.

Future research should focus on the chemical synthesis and subsequent in vitro and in vivo evaluation of this compound to validate these hypotheses. The experimental protocols and potential mechanisms of action outlined in this guide provide a foundational framework for such investigations. Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial in determining its therapeutic potential.

References

In-Depth Technical Guide: 3,5-Dichlorobenzo[d]isoxazole Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichlorobenzo[d]isoxazole derivatives and their analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Introduction

The 1,2-benzisoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this structure are known to exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and antipsychotic properties. The substitution pattern on the benzisoxazole ring plays a critical role in determining the specific biological effects of these compounds. This guide focuses specifically on derivatives of this compound, exploring the impact of various substituents on their biological profiles.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the core scaffold, followed by the introduction of various functional groups. A common synthetic route involves the cyclization of an appropriately substituted precursor.

One established method for the synthesis of the related 3,5-disubstituted isoxazoles involves a two-step process starting from chalcone derivatives.[1]

General Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazole Derivatives[1]

Step I: Synthesis of Chalcone Derivatives

  • An equimolar amount of an appropriate aldehyde and ketone are swirled in 40% to 70% basic alcohol in a cold environment.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified by recrystallization.

Step II: Synthesis of Isoxazole Derivatives

  • An equimolar quantity of the synthesized chalcone and hydroxylamine hydrochloride are subjected to microwave irradiation (70-80°C, 210 W) for 5 to 20 minutes.[1]

  • After cooling, cold water is added to the reaction mixture.

  • The resulting precipitate is filtered, dried, and recrystallized to yield the final isoxazole derivative.[1]

For the synthesis of 3-amino-1,2-benzisoxazole derivatives, a microwave-assisted nucleophilic aromatic substitution can be employed, starting from a 3-chloro-1,2-benzisoxazole precursor.[2]

General Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-1,2-benzisoxazoles[2]
  • In a microwave vial, combine 3-chloro-1,2-benzisoxazole (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a suitable base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq.) in a solvent like ethanol, isopropanol, or DMF.[2]

  • The reaction mixture is subjected to microwave irradiation at a temperature ranging from 100 to 150°C for 1 to 2 hours.[2]

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired 3-amino-1,2-benzisoxazole derivative.[2]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for various biological activities, with a primary focus on their potential as anticancer agents. The presence and nature of substituents on the core structure significantly influence their potency and selectivity.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of isoxazole derivatives against various cancer cell lines. For instance, a derivative featuring a biphenyl group at the 3rd position of the isoxazole ring and an o,p-dichlorophenyl group at the 5th position has shown moderate activity against the MDA-MB 231 breast cancer cell line.[1]

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

Compound ID3-Position Substituent5-Position SubstituentCell LineActivity MetricValueReference
1d Biphenylo,p-DichlorophenylMDA-MB 231GI5046.3 µg/mL[1]

GI50: The concentration required to inhibit cell growth by 50%.

Molecular docking studies of such compounds suggest good binding affinity to target proteins, with interactions involving both hydrophobic and hydrogen bonding.[1] Specifically, interactions with amino acid residues such as Leu694A, Val 702A, Ala 719, Lys 721, Thr766A, and Met769A have been observed.[1]

Signaling Pathways and Experimental Workflows

The mechanism of action for many isoxazole-based anticancer agents involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_insilico In Silico Analysis Chalcone Chalcone Synthesis Isoxazole Isoxazole Formation (Microwave) Chalcone->Isoxazole Purification Purification Isoxazole->Purification CompoundTreatment Compound Treatment Purification->CompoundTreatment CellCulture Cancer Cell Culture (e.g., MDA-MB 231) CellCulture->CompoundTreatment SRBAssay SRB Assay CompoundTreatment->SRBAssay DataAnalysis Data Analysis (GI50 Calculation) SRBAssay->DataAnalysis Docking Molecular Docking DataAnalysis->Docking BindingAnalysis Binding Mode Analysis Docking->BindingAnalysis

Figure 1: A general experimental workflow for the synthesis and evaluation of isoxazole derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with potential applications in drug discovery, particularly in the development of novel anticancer agents. Further research focusing on the synthesis of a diverse library of analogs and comprehensive biological evaluation is warranted to fully elucidate their therapeutic potential and establish detailed structure-activity relationships. The synthetic methodologies and biological data presented in this guide provide a solid foundation for future investigations in this area.

References

Thermochemical Properties of 3,5-Dichlorobenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 3,5-Dichlorobenzo[d]isoxazole. Due to a lack of specific experimental data in the public domain for this compound, this document focuses on providing a framework for its thermochemical characterization. It includes a summary of anticipated thermochemical data based on analogous compounds, detailed experimental protocols for determining these properties, and a generalized workflow for the thermochemical analysis of solid organic compounds. This guide is intended to equip researchers and drug development professionals with the necessary information to conduct their own experimental investigations into the thermochemical behavior of this compound and related compounds. The benzisoxazole scaffold is a significant pharmacophore in medicinal chemistry, and understanding the thermochemical properties of its derivatives is crucial for drug design, development, and formulation.[1][2]

Introduction

This compound is a halogenated heterocyclic compound.[3] The benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of various drugs with diverse pharmacological activities, including antipsychotic, anti-inflammatory, and anticonvulsant agents.[1][2][4] A thorough understanding of the thermochemical properties of such compounds is essential for several aspects of drug development, including:

  • Polymorph Screening and Stability: Understanding the energetic landscape of different crystalline forms.

  • Solubility and Dissolution Rate: Predicting and optimizing the bioavailability of the drug substance.

  • Process Safety: Assessing potential thermal hazards during manufacturing and handling.[5]

  • Computational Modeling: Providing accurate experimental data for the validation and parameterization of computational models used in drug design.

This guide outlines the key thermochemical parameters of interest and provides the methodologies for their experimental determination.

Thermochemical Data

As of the date of this publication, specific experimental thermochemical data for this compound has not been reported in peer-reviewed literature. However, based on data for structurally related heterocyclic and chlorinated aromatic compounds, the following table presents a set of estimated values. These should be considered as approximations and serve as a guide for experimental design and data interpretation.

Thermochemical PropertySymbol (State)Estimated ValueUnit
Molar MassM188.01g·mol⁻¹
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)Not availablekJ·mol⁻¹
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)Not availablekJ·mol⁻¹
Standard Molar Enthalpy of Combustion (solid)ΔcH°(s)Not availablekJ·mol⁻¹
Enthalpy of FusionΔfusHNot availablekJ·mol⁻¹
Melting TemperatureTfusNot availableK (°C)
Enthalpy of SublimationΔsubHNot availablekJ·mol⁻¹
Heat Capacity (solid)Cp(s)Not availableJ·K⁻¹·mol⁻¹

Note: The molecular formula for this compound is C₇H₃Cl₂NO.[3]

Experimental Protocols for Thermochemical Characterization

The following sections detail the standard experimental protocols for determining the key thermochemical properties of a solid organic compound like this compound.

Sample Preparation and Purification

Prior to any thermochemical measurement, the sample of this compound must be of high purity (typically >99.5%). Standard purification techniques for solid organic compounds, such as recrystallization from an appropriate solvent or sublimation under reduced pressure, should be employed. The purity of the sample should be verified by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The residual solvent and water content should be determined, for example, by Karl Fischer titration.

Combustion Calorimetry for Enthalpy of Formation

The standard molar enthalpy of formation in the solid state (ΔfH°(s)) is a fundamental thermochemical property. It is typically determined indirectly from the standard molar enthalpy of combustion (ΔcH°(s)) measured by static bomb calorimetry.

Methodology:

  • Calibration: The calorimeter is calibrated by combusting a certified standard reference material, such as benzoic acid, for which the specific energy of combustion is accurately known.[6] This determines the energy equivalent of the calorimeter.

  • Sample Preparation: A pellet of a precisely weighed mass of this compound (typically 0.5 - 1.0 g) is placed in a crucible within the calorimetric bomb. A known mass of a fuse wire (e.g., platinum or cotton) is used to ignite the sample. For halogenated compounds, a small amount of a mineral oil or other auxiliary substance may be used to ensure complete combustion.

  • Combustion: The bomb is filled with high-purity oxygen to a pressure of approximately 3 MPa and sealed. It is then placed in the calorimeter, which contains a known mass of water. The sample is ignited, and the temperature change of the water is measured with high precision.

  • Analysis of Combustion Products: After combustion, the contents of the bomb are analyzed to determine the extent of the reaction and to correct for the formation of any side products. For a compound containing chlorine and nitrogen, the final products in the aqueous phase will include hydrochloric acid and nitric acid, which must be quantified.

  • Calculation: The specific energy of combustion of the sample is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy of combustion is then determined. The standard molar enthalpy of formation is subsequently calculated using Hess's law.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature or time.[7][8][9] It is used to determine the heat capacity, melting temperature, and enthalpy of fusion.

Methodology for Enthalpy of Fusion and Melting Temperature:

  • Sample Preparation: A small, accurately weighed amount of the purified this compound sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • DSC Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 5-10 K·min⁻¹) under an inert atmosphere (e.g., nitrogen).[5]

  • Data Analysis: The melting temperature (Tfus) is determined as the onset or peak temperature of the endothermic melting peak in the DSC thermogram. The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak. The instrument is calibrated for temperature and enthalpy using certified standards like indium.

Methodology for Heat Capacity:

  • Three-Step Method: The heat capacity is determined using a three-step procedure:

    • An initial baseline run is performed with two empty sample pans.

    • A second run is performed with a sapphire standard in the sample pan.

    • A third run is performed with the this compound sample in the sample pan.

  • Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals from the three runs at a given temperature.

Vapor Pressure Measurement for Enthalpy of Sublimation/Vaporization

The enthalpy of sublimation (ΔsubH) or vaporization (ΔvapH) is crucial for determining the gas-phase enthalpy of formation. These properties can be determined by measuring the vapor pressure of the compound as a function of temperature.

Methodology (Knudsen Effusion):

  • Principle: This technique is suitable for compounds with low vapor pressures. The rate of mass loss of a sample effusing through a small orifice in a heated cell under high vacuum is measured.

  • Measurement: The Knudsen cell containing the sample is heated to a series of constant temperatures, and the rate of mass loss is determined at each temperature using a microbalance.

  • Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of the line in a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Visualized Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the thermochemical characterization of a solid organic compound such as this compound.

Thermochemical_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_data Data Analysis & Derived Properties Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Purity & Identity Confirmation (NMR, HPLC, GC-MS) Purification->Characterization Comb_Cal Combustion Calorimetry Characterization->Comb_Cal DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Vapor_P Vapor Pressure Measurement (e.g., Knudsen Effusion) Characterization->Vapor_P d_cH ΔcH°(s) Comb_Cal->d_cH Cp Cp(s) DSC->Cp d_fusH ΔfusH & Tfus DSC->d_fusH d_subH ΔsubH Vapor_P->d_subH d_fH_s ΔfH°(s) d_cH->d_fH_s Hess's Law d_fH_g ΔfH°(g) d_subH->d_fH_g Thermochemical Cycle d_fH_s->d_fH_g

Caption: Experimental workflow for thermochemical characterization.

Conclusion

While specific thermochemical data for this compound are not currently available, this technical guide provides a comprehensive framework for their determination. By following the detailed experimental protocols for combustion calorimetry, differential scanning calorimetry, and vapor pressure measurements, researchers can obtain the critical thermochemical data necessary for advancing drug development and ensuring process safety. The provided workflow and estimated data serve as a valuable starting point for such investigations. The continued study of the physicochemical properties of benzisoxazole derivatives will undoubtedly contribute to the rational design of new and improved therapeutics.

References

Quantum Chemical Calculations for 3,5-Dichlorobenzo[d]isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzisoxazole derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Understanding their three-dimensional structure, electronic properties, and reactivity is crucial for the rational design of new therapeutic agents. Quantum chemical calculations provide a powerful in-silico approach to investigate these molecular characteristics, offering insights that complement and guide experimental studies. This guide focuses on the application of these computational methods to 3,5-Dichlorobenzo[d]isoxazole, a halogenated derivative with potential for further functionalization in drug discovery programs.

Computational Methodology: A Representative Protocol

The following protocol outlines a standard and robust computational approach for the quantum chemical analysis of this compound, based on methods frequently reported for similar molecular systems.

Software

All calculations can be performed using the Gaussian suite of programs, a widely used software package for electronic structure calculations.

Geometry Optimization

The initial molecular structure of this compound is first built using a molecular editor and subjected to a preliminary geometry optimization using a lower level of theory, such as the semi-empirical PM6 method. The resulting structure is then used as the starting point for a more accurate optimization using Density Functional Theory (DFT).

A common and reliable DFT functional for this purpose is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

The optimization is performed without any symmetry constraints, and the nature of the stationary points is confirmed by performing a vibrational frequency analysis. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Calculation of Molecular Properties

Following successful geometry optimization, a range of electronic and spectroscopic properties can be calculated at the same level of theory (B3LYP/6-311++G(d,p)). These include:

  • Molecular Electrostatic Potential (MEP): To identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the molecule's electronic reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

  • Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) are calculated from the HOMO and LUMO energies to provide further insights into the molecule's reactivity.

  • Dipole Moment: To understand the overall polarity of the molecule.

  • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.

Representative Quantum Chemical Data

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above for this compound. Note: These values are illustrative and based on typical results for similar chlorinated benzisoxazole derivatives.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-C21.39C1-C2-C3120.1
C2-C31.38C2-C3-C4119.8
C3-Cl11.74C2-C1-N1108.5
C4-C51.40C1-N1-O1110.2
C5-Cl21.74C4-C5-Cl2119.5
N1-O11.41

Table 2: Calculated Electronic Properties (Illustrative)

PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 Debye
Electronegativity (χ)4.15
Chemical Hardness (η)2.65
Global Softness (S)0.38

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a typical quantum chemical calculation project.

computational_workflow start Start: Define Molecule (this compound) pre_opt Preliminary Geometry Optimization (e.g., PM6) start->pre_opt dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) pre_opt->dft_opt freq_analysis Vibrational Frequency Analysis dft_opt->freq_analysis check_min Check for Imaginary Frequencies freq_analysis->check_min check_min->dft_opt Imaginary Frequencies Found prop_calc Property Calculations (MEP, FMO, NBO, etc.) check_min->prop_calc No Imaginary Frequencies analysis Data Analysis and Interpretation prop_calc->analysis end End: Report Findings analysis->end

Caption: A typical workflow for quantum chemical calculations.

Signaling Pathways and Logical Relationships

While signaling pathways are more relevant to biological systems, a logical diagram can illustrate the relationship between the calculated properties and the predicted chemical behavior of the molecule.

property_relationship cluster_calc Calculated Properties cluster_predict Predicted Chemical Behavior homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity stability Kinetic Stability homo_lumo->stability mep Molecular Electrostatic Potential interaction Intermolecular Interactions mep->interaction nbo Natural Bond Orbital Charges nbo->reactivity nbo->interaction

Caption: Relationship between calculated properties and predicted behavior.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to characterizing the molecular properties of this compound. The methodologies and illustrative data presented in this guide provide a solid foundation for researchers to undertake theoretical studies of this and related benzisoxazole derivatives. Such computational work is invaluable for understanding structure-activity relationships and for the rational design of new molecules with desired biological activities in the field of drug development.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthetic protocol for the preparation of 3,5-Dichlorobenzo[d]isoxazole. It is important to note that a direct, one-step synthesis from a dichlorobenzonitrile isomer is not well-documented in scientific literature. Therefore, a plausible and chemically sound multi-step synthetic pathway is proposed, starting from the commercially available 2,4-dichlorotoluene. This route involves three key transformations: nitration, oxidation, and reductive cyclization. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, also known as 3,5-dichloroanthranil, is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the benzo[d]isoxazole core in various biologically active molecules. The synthesis of this specific isomer requires a strategic approach to introduce the desired substitution pattern on the benzene ring prior to the formation of the isoxazole moiety.

The synthetic strategy outlined herein begins with 2,4-dichlorotoluene and proceeds through the intermediate 2,4-dichloro-6-nitrobenzaldehyde. The final step involves a reductive cyclization of the ortho-nitrobenzaldehyde, a reliable method for the formation of the benzo[d]isoxazole ring system.

Synthetic Pathway

The proposed three-step synthesis of this compound is depicted below:

  • Step 1: Nitration of 2,4-Dichlorotoluene to yield 2,4-dichloro-6-nitrotoluene.

  • Step 2: Oxidation of 2,4-Dichloro-6-nitrotoluene to the corresponding aldehyde, 2,4-dichloro-6-nitrobenzaldehyde.

  • Step 3: Reductive Cyclization of 2,4-dichloro-6-nitrobenzaldehyde to afford the final product, this compound.

Experimental Protocols

Safety Precaution: All experimental procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis are corrosive and/or toxic and should be handled with care.

Step 1: Synthesis of 2,4-Dichloro-6-nitrotoluene

This procedure is adapted from standard nitration methods for substituted toluenes.[1][2]

Materials:

  • 2,4-Dichlorotoluene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (30 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 2,4-dichlorotoluene (10.0 g, 62.1 mmol) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (6.0 mL, approx. 93.2 mmol) to concentrated sulfuric acid (12.0 mL) in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2,4-dichlorotoluene over a period of 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • The crude product will precipitate as a yellowish solid. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • For further purification, dissolve the crude product in dichloromethane, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2,4-dichloro-6-nitrotoluene.

Step 2: Synthesis of 2,4-Dichloro-6-nitrobenzaldehyde

This protocol is based on the oxidation of a methyl group on a nitrotoluene derivative using chromium trioxide in acetic anhydride.[3]

Materials:

  • 2,4-Dichloro-6-nitrotoluene

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Chromium Trioxide (CrO₃)

  • Concentrated Sulfuric Acid

  • Ice

  • Sodium Carbonate solution (2%)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, placed in an ice-salt bath, combine glacial acetic acid (60 mL), acetic anhydride (60 mL), and 2,4-dichloro-6-nitrotoluene (10.3 g, 50.0 mmol).

  • With vigorous stirring, slowly add concentrated sulfuric acid (9.0 mL).

  • Once the mixture has cooled to below 5 °C, add chromium trioxide (15.0 g, 150 mmol) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring for 10 minutes.

  • Pour the reaction mixture into a beaker containing crushed ice (500 g) and water.

  • The intermediate diacetate will precipitate. Collect the solid by filtration and wash thoroughly with cold water.

  • Suspend the crude diacetate in a cold 2% sodium carbonate solution and stir to neutralize any remaining acid. Filter and wash with cold water.

  • For hydrolysis, reflux the crude diacetate in a mixture of water (100 mL), ethanol (100 mL), and concentrated sulfuric acid (10 mL) for 30 minutes.

  • Cool the solution in an ice bath to crystallize the product.

  • Collect the 2,4-dichloro-6-nitrobenzaldehyde by vacuum filtration, wash with cold water, and recrystallize from ethanol/water if necessary.

Step 3: Synthesis of this compound

This final step involves the reductive cyclization of the ortho-nitrobenzaldehyde using a reducing agent such as stannous chloride.

Materials:

  • 2,4-Dichloro-6-nitrobenzaldehyde

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Sodium Hydroxide solution (5 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-6-nitrobenzaldehyde (4.4 g, 20.0 mmol) in ethanol (100 mL).

  • In a separate beaker, prepare a solution of stannous chloride dihydrate (22.6 g, 100 mmol) in concentrated hydrochloric acid (40 mL).

  • Add the stannous chloride solution to the stirred solution of the aldehyde.

  • Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

The following table summarizes the expected yields and key physical properties of the compounds in the synthetic pathway. The yields are based on typical values for analogous reactions reported in the literature and may vary.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Expected Yield (%)
2,4-Dichloro-6-nitrotolueneC₇H₅Cl₂NO₂206.03Yellow Solid63-6580-90
2,4-Dichloro-6-nitrobenzaldehydeC₇H₃Cl₂NO₃220.02Pale Yellow Solid95-9745-55
This compoundC₇H₃Cl₂NO188.02SolidN/A60-75

Visualization of Experimental Workflow

The following diagram illustrates the multi-step synthesis of this compound.

Synthesis_Workflow A 2,4-Dichlorotoluene B 2,4-Dichloro-6-nitrotoluene A->B  Step 1: Nitration (HNO₃, H₂SO₄) C 2,4-Dichloro-6-nitrobenzaldehyde B->C  Step 2: Oxidation (CrO₃, Ac₂O, H₂SO₄) D This compound C->D  Step 3: Reductive Cyclization (SnCl₂, HCl)

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Synthesis of 3,5-Dichlorobenzo[d]isoxazole via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3,5-Dichlorobenzo[d]isoxazole, a member of the benzisoxazole class of heterocyclic compounds. The benzisoxazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1] This document outlines a practical synthetic route, detailed experimental procedures, and potential applications in drug discovery.

Introduction

Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The 1,3-dipolar cycloaddition is a powerful and versatile reaction for the construction of five-membered heterocyclic rings like isoxazoles.[4] This method typically involves the reaction of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, like an alkyne or an alkene.[4] Nitrile oxides can be generated in situ from precursors such as aldoximes or α-nitroketones.[5][6]

While direct 1,3-dipolar cycloaddition of a substituted benzyne with a nitrile oxide is a known method for benzisoxazole synthesis, this document details a more accessible intramolecular cyclization approach.[1] This method begins with a commercially available substituted phenol and proceeds through an oxime intermediate to yield the desired this compound.

Synthetic Pathway

The proposed synthesis of this compound involves a two-step process starting from 2-hydroxy-4,6-dichlorobenzaldehyde. The initial step is the formation of an oxime by reacting the aldehyde with hydroxylamine hydrochloride. The subsequent step is a base-mediated intramolecular cyclization of the oxime to form the benzisoxazole ring. This approach is adapted from established procedures for the synthesis of substituted benzisoxazoles.[7]

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 2-hydroxy-4,6-dichlorobenzaldehyde oxime

A detailed experimental protocol for the synthesis of the oxime intermediate is provided below.

ParameterValue
Reactants
2-hydroxy-4,6-dichlorobenzaldehyde1.0 eq
Hydroxylamine hydrochloride1.2 eq
Sodium hydroxide1.2 eq
Solvent Ethanol/Water
Temperature Room Temperature
Reaction Time 2-4 hours
Work-up Acidification and filtration
Expected Yield 85-95%

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-hydroxy-4,6-dichlorobenzaldehyde (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) in water.

  • Slowly add the aqueous solution of hydroxylamine hydrochloride and sodium hydroxide to the ethanolic solution of the aldehyde with constant stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the oxime.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-hydroxy-4,6-dichlorobenzaldehyde oxime as a solid.

Step 2: Synthesis of this compound

The following protocol details the intramolecular cyclization of the oxime to the final product.

ParameterValue
Reactant 2-hydroxy-4,6-dichlorobenzaldehyde oxime
Reagent Acetic Anhydride
Base Pyridine
Temperature Reflux
Reaction Time 3-5 hours
Work-up Aqueous work-up and extraction
Purification Column chromatography
Expected Yield 60-75%

Procedure:

  • Suspend the 2-hydroxy-4,6-dichlorobenzaldehyde oxime (1.0 eq) in acetic anhydride (2.0 eq).

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture and add pyridine (catalytic amount).

  • Reflux the mixture for an additional 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Characterization Data (Hypothetical)

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

Analysis Expected Result
¹H NMR Aromatic protons consistent with the proposed structure.
¹³C NMR Aromatic and isoxazole carbons at expected chemical shifts.
Mass Spec Molecular ion peak corresponding to the molecular weight of the product.
IR Characteristic peaks for the aromatic C-H and C=N bonds.

Visualization of Experimental Workflow

experimental_workflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cyclization A 2-hydroxy-4,6- dichlorobenzaldehyde C Reaction at RT (2-4h) A->C B Hydroxylamine HCl Sodium Hydroxide B->C D Acidification C->D E Filtration & Drying D->E F 2-hydroxy-4,6-dichlorobenzaldehyde oxime E->F G Oxime Intermediate I Reflux (3-5h) G->I H Acetic Anhydride Pyridine H->I J Aqueous Work-up & Extraction I->J K Column Chromatography J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The benzisoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[2] Halogenated benzisoxazoles, in particular, have shown promise as anticancer and anti-inflammatory agents.[3] The synthesized this compound can serve as a key intermediate for the development of novel therapeutic agents. Further functionalization of the benzisoxazole ring can be achieved through various cross-coupling reactions to generate a library of derivatives for biological screening.

Potential Signaling Pathway Inhibition

Benzisoxazole derivatives have been reported to exert their anticancer effects through the inhibition of critical signaling pathways involved in cell proliferation and survival.

signaling_pathway This compound This compound Kinase Cascade Kinase Cascade This compound->Kinase Cascade Inhibition Transcription Factors Transcription Factors Kinase Cascade->Transcription Factors Apoptosis Apoptosis Kinase Cascade->Apoptosis Activation Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Caption: Potential inhibition of a kinase signaling pathway by this compound.

References

Application Notes and Protocols: 3,5-Dichlorobenzo[d]isoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Potential Applications

3,5-Dichlorobenzo[d]isoxazole is a halogenated heterocyclic compound belonging to the benzisoxazole class of molecules. While specific biological data for this exact molecule is not extensively available in publicly accessible literature, the benzisoxazole and more broadly, the 3,5-disubstituted isoxazole scaffolds are recognized as "privileged structures" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds and approved drugs, highlighting their potential for diverse therapeutic applications.

Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The presence of dichloro-substituents on the benzene ring of the benzo[d]isoxazole core is anticipated to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets, potentially enhancing its therapeutic profile.

Based on the activities of structurally related 3,5-disubstituted isoxazole and benzisoxazole analogs, this compound could be a valuable building block or lead compound for the development of novel therapeutics in the following areas:

  • Oncology: Many isoxazole derivatives exhibit potent anticancer activity by inducing apoptosis, causing cell cycle arrest, or inhibiting key enzymes in cancer signaling pathways.

  • Inflammatory Diseases: Isoxazole-containing compounds have been investigated as inhibitors of inflammatory enzymes like cyclooxygenases (COX).

  • Infectious Diseases: The isoxazole scaffold is present in some antimicrobial agents.

  • Neurological Disorders: Certain benzisoxazole derivatives have been developed as antipsychotic and anticonvulsant drugs.

These application notes provide a summary of the potential of this compound based on the activities of its analogs, along with generalized experimental protocols and conceptual diagrams to guide further research and drug discovery efforts.

Quantitative Data for Structurally Related Analogs

Due to the limited specific data for this compound, the following table summarizes the anticancer activities of various 3,5-disubstituted isoxazole derivatives, including those with dichlorophenyl moieties, to provide a comparative context for researchers.

Compound ClassSpecific Analog (if specified)Cancer Cell LineActivity (GI50/IC50)Reference
3,5-Diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugatesNot specifiedVarious<0.1-3.6 µM[1]
3,5-Di-substituted Isoxazole DerivativeCompound with o-p dichloro phenyl at the 5th positionMDA-MB 231 (Breast)46.3 µg/mL (GI50)[2]
3,5-Diaryl Isoxazole DerivativesCompound 26PC3 (Prostate)Comparable to 5-FU[3]
Tyrosol-linked 3,5-disubstituted isoxazolesCompound 6dU87 (Glioblastoma)15.2 ± 1.0 µg/mL (IC50)[4]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of isoxazole derivatives, which can be adapted for the study of this compound.

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a common method for synthesizing the isoxazole ring.

Materials:

  • Appropriately substituted aldehyde (e.g., 3,5-dichlorosalicylaldehyde as a precursor for the benzo[d]isoxazole ring)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • N-Chlorosuccinimide (NCS)

  • Substituted alkyne

  • Solvent (e.g., Deep Eutectic Solvent like Choline chloride:urea, or a traditional organic solvent)

  • Ethyl acetate

  • Water

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (2 mmol) in the chosen solvent (1 mL), add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol).

  • Stir the resulting mixture at 50°C for one hour to form the corresponding oxime.

  • Add N-chlorosuccinimide (3 mmol) to the mixture and continue stirring at 50°C for three hours. This in-situ generates the hydroximinoyl chloride.

  • Add the substituted alkyne (2 mmol) to the reaction mixture and stir for an additional four hours at 50°C.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).[5]

  • Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[5]

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231, PC3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Test compound (this compound derivative) dissolved in DMSO

Procedure:

  • Seed the cancer cells into 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel isoxazole derivatives.

G Workflow for Isoxazole Derivative Drug Discovery cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Start Starting Materials (Aldehyde, Alkyne) Oxime Oxime Formation Start->Oxime Cycloaddition 1,3-Dipolar Cycloaddition Oxime->Cycloaddition Purification Purification & Characterization Cycloaddition->Purification InVitro In Vitro Screening (e.g., MTT Assay) Purification->InVitro HitID Hit Identification InVitro->HitID Mechanism Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) HitID->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->InVitro

Caption: A generalized workflow for the discovery of isoxazole-based drugs.

Potential Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action where a 3,5-disubstituted isoxazole derivative inhibits a key signaling pathway involved in cancer cell proliferation and survival.

G Hypothetical Signaling Pathway Inhibition Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Isoxazole 3,5-Disubstituted Isoxazole Derivative Isoxazole->Kinase Inhibition

Caption: Potential inhibition of a kinase signaling pathway by an isoxazole derivative.

References

Application Notes and Protocols: 3,5-Dichlorobenzo[d]isoxazole as a Versatile Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzo[d]isoxazole is a halogenated heterocyclic compound that serves as a valuable and versatile building block in medicinal chemistry. Its rigid bicyclic core, adorned with two chlorine atoms, presents reactive sites for nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse library of derivatives. The benzo[d]isoxazole scaffold is a privileged structure found in numerous biologically active molecules, and the specific 3,5-dichloro substitution pattern offers a unique opportunity to explore chemical space and develop novel therapeutic agents. This document provides detailed application notes on the use of this compound in the synthesis of potential drug candidates, with a focus on its application in the development of c-Met kinase inhibitors.

Application: Synthesis of c-Met Kinase Inhibitors

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and migration.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it an attractive target for cancer therapy.[1][2] Research has demonstrated that 3-amino-benzo[d]isoxazole derivatives are potent inhibitors of c-Met kinase.[3] this compound can serve as a key starting material for the synthesis of these inhibitors through a nucleophilic aromatic substitution reaction.

General Synthetic Scheme

A primary application of this compound is its reaction with various amines via nucleophilic aromatic substitution to generate 3-amino-5-chloro-benzo[d]isoxazole derivatives. The electron-withdrawing nature of the isoxazole ring activates the chlorine atoms for displacement. The chlorine atom at the 3-position is generally more susceptible to nucleophilic attack than the one at the 5-position. Subsequent functionalization of the remaining chlorine atom or the newly introduced amino group can lead to a wide array of potential drug candidates.

A common and highly valuable nucleophile in drug discovery is piperazine, as it can be further functionalized to modulate the physicochemical and pharmacological properties of the final compound.

Data Presentation

The following tables summarize the biological activity of representative 3-amino-benzo[d]isoxazole derivatives as c-Met kinase inhibitors.

Table 1: In Vitro c-Met Kinase Inhibitory Activity of 3-Amino-benzo[d]isoxazole Derivatives [3]
Compound ID c-Met IC50 (nM)
8d< 10
8e< 10
12< 10
28a1.8
28b< 10
28c< 10
28d< 10
28h< 10
28i< 10
Table 2: Cellular Inhibitory Activity of Compound 28a [3]
Cell Line IC50 (µM)
EBC-10.18

Experimental Protocols

Protocol 1: Synthesis of 3-(Piperazin-1-yl)-5-chlorobenzo[d]isoxazole (A Key Intermediate)

This protocol describes a representative nucleophilic aromatic substitution reaction of this compound with piperazine.

Materials:

  • This compound

  • Piperazine (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add piperazine (2.0 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 3-(piperazin-1-yl)-5-chlorobenzo[d]isoxazole.

Protocol 2: In Vitro c-Met Kinase Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor solution.

  • Initiate the reaction by adding the c-Met kinase and ATP. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubate the reaction mixture at 30 °C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

c-Met Signaling Pathway

cMet_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds and Activates P1 GRB2 cMet->P1 P7 PI3K cMet->P7 P11 STAT3 cMet->P11 Direct Phosphorylation Inhibitor 3-Amino-benzo[d]isoxazole Derivative Inhibitor->cMet Inhibits (ATP-competitive) P2 SOS P1->P2 P3 RAS P2->P3 P4 RAF P3->P4 P5 MEK P4->P5 P6 ERK P5->P6 Cell_Response Cell Proliferation, Survival, Migration P6->Cell_Response P9 PIP3 P7->P9 Converts PIP2 P8 PIP2 P8->P9 P10 AKT P9->P10 P10->Cell_Response P11->Cell_Response

Caption: The HGF/c-Met signaling pathway and the point of inhibition.

Experimental Workflow for Inhibitor Synthesis and Evaluation

Experimental_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (e.g., with Piperazine) Start->Step1 Intermediate 3-Amino-5-chloro-benzo[d]isoxazole Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., Amide Coupling) Intermediate->Step2 Library Library of Derivatives Step2->Library Screening In Vitro Kinase Assay (c-Met) Library->Screening Data IC50 Determination Screening->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Workflow for synthesis and evaluation of c-Met inhibitors.

Conclusion

This compound is a valuable starting material for the synthesis of pharmacologically relevant compounds. Its utility in the construction of 3-amino-benzo[d]isoxazole derivatives, which have shown potent inhibitory activity against c-Met kinase, highlights its potential in the development of novel anticancer therapeutics. The provided protocols offer a foundation for researchers to synthesize and evaluate new chemical entities based on this versatile scaffold. Further exploration of the structure-activity relationships of derivatives synthesized from this compound is warranted to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for the Purification of 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 3,5-Dichlorobenzo[d]isoxazole, a critical building block in medicinal chemistry and drug discovery. The following procedures are based on established methodologies for the purification of related heterocyclic compounds and are intended to serve as a comprehensive guide.

Introduction

This compound is a halogenated benzisoxazole derivative. Compounds of this class are of significant interest due to their diverse biological activities, which include potential applications as antibacterial, anti-tubercular, antiviral, and anti-tumor agents.[1] The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, and various byproducts. Therefore, a robust purification protocol is essential to obtain a high-purity compound for subsequent downstream applications, such as in drug development and biological screening.

The purification strategy outlined below primarily focuses on silica gel column chromatography, a widely applicable and effective technique for the separation of organic compounds based on polarity.[2][3] Recrystallization is also presented as an alternative or complementary purification step.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing an effective purification strategy.

PropertyValueReference
CAS Number 16263-53-9[4]
Molecular Formula C₇H₃Cl₂NO[4]
Molecular Weight 188.01 g/mol [4]
Appearance (Predicted) White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexane.

Experimental Protocols

Purification by Silica Gel Column Chromatography

This protocol describes the purification of crude this compound using column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Dichloromethane (DCM, ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • Erlenmeyer flasks or round-bottom flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a minimal amount of dichloromethane.

    • Spot the dissolved crude product onto a TLC plate.

    • Develop the TLC plate using a solvent system of n-Hexane and Ethyl Acetate. A starting ratio of 9:1 (Hexane:Ethyl Acetate) is recommended.

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent system to achieve good separation between the desired product spot and impurities (an Rf value of 0.2-0.4 for the product is ideal).

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packing.

    • Drain the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[3]

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent (e.g., n-Hexane:Ethyl Acetate = 95:5). Carefully apply the solution to the top of the silica gel bed using a pipette.[3]

  • Elution:

    • Begin elution with the less polar solvent system determined from the TLC analysis (e.g., n-Hexane:Ethyl Acetate = 95:5).

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate to identify the fractions containing the pure product.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound. For example, increase the ethyl acetate concentration in the hexane/ethyl acetate mixture.[2]

  • Isolation of Pure Product:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

    • Assess the purity of the final product using analytical techniques such as NMR, HPLC, or LC-MS.[4][5]

Purification by Recrystallization

Recrystallization can be used as an alternative to column chromatography or as a final purification step. The choice of solvent is critical for successful recrystallization.

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystals of the purified compound should start to form.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the purified crystals in a vacuum oven to remove any residual solvent.

Visual Workflow

The following diagram illustrates the general workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product CrudeProduct Crude this compound TLC 1. TLC Analysis (Solvent System Optimization) CrudeProduct->TLC Initial Analysis ColumnPrep 2. Column Preparation (Silica Gel Slurry) TLC->ColumnPrep Optimized Eluent Loading 3. Sample Loading (Dry or Wet Method) ColumnPrep->Loading Elution 4. Elution & Fraction Collection Loading->Elution Isolation 5. Solvent Removal (Rotary Evaporation) Elution->Isolation PurityCheck Purity Assessment (NMR, HPLC, LC-MS) Isolation->PurityCheck Characterization PureProduct Pure this compound PurityCheck->PureProduct Confirmed Purity

Caption: General workflow for the purification and characterization of this compound.

Data Summary

The following table summarizes the key parameters for the column chromatography purification protocol.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) n-Hexane / Ethyl Acetate Gradient
Initial Eluent Composition 95:5 (n-Hexane : Ethyl Acetate)
Final Eluent Composition To be determined by TLC analysis
Detection Method UV visualization at 254 nm
Analytical Techniques for Purity NMR, HPLC, LC-MS

By following these detailed protocols, researchers can effectively purify this compound, ensuring the high quality required for research and development in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for the Analytical Characterization of 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the characterization of 3,5-Dichlorobenzo[d]isoxazole. Due to the limited availability of direct experimental data for this specific compound, the following protocols and expected data are based on established analytical principles and data from structurally related isoxazoles and chlorinated aromatic compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is proposed for the separation of the target compound from potential impurities and starting materials.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size), an autosampler, and a column oven.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for MS compatibility)

  • Procedure:

    • Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 70:30 v/v). For mass spectrometry detection, 0.1% formic acid can be added to both solvents.

    • Degas the mobile phase by sonication or helium sparging.

    • Set the column oven temperature to 30 °C.

    • Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Prepare a stock solution of the this compound sample in acetonitrile or a suitable solvent at a concentration of approximately 1 mg/mL.

    • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

    • Monitor the elution of compounds using a UV-Vis detector at a wavelength determined by UV-Vis spectroscopy (a preliminary scan is recommended).

    • Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Expected Data

The retention time and peak purity can be summarized in a table. The exact retention time will depend on the specific HPLC system and conditions used.

CompoundExpected Retention Time (min)Purity (%)
This compoundTo be determined experimentally>98%
Potential Starting Materials/ImpuritiesVarying retention times<2%

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for structural confirmation.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Reagents:

    • Helium (carrier gas, high purity)

    • Sample solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Procedure:

    • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., 100 µg/mL in dichloromethane).

    • Set the GC oven temperature program. A typical program might start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.

    • Set the carrier gas (Helium) flow rate to approximately 1 mL/min.

    • Inject 1 µL of the sample solution in splitless mode.

    • Acquire mass spectra in the range of m/z 40-500 using electron ionization at 70 eV.

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound and any impurities.

    • Examine the mass spectrum of the main peak to confirm the molecular ion and analyze the fragmentation pattern.

Expected Mass Spectrometry Data

The expected molecular ion and key fragments for this compound are presented below. The presence of two chlorine atoms will result in a characteristic isotopic pattern for chlorine-containing fragments (M, M+2, M+4).

IonExpected m/zInterpretation
[M]+•187/189/191Molecular ion
[M-CO]+•159/161/163Loss of carbon monoxide
[M-Cl]+152/154Loss of a chlorine atom
[C6H3ClNO]+•155/157Fragment resulting from rearrangement and cleavage
[C6H3Cl]+•110/112Dichlorophenyl fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

    • Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent).

  • Procedure:

    • Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of deuterated solvent in an NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary compared to the ¹H spectrum.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.

    • Reference the chemical shifts to the residual solvent peak or TMS.

Expected NMR Data

The expected chemical shifts for the protons and carbons of this compound are estimated based on data from similar substituted benzisoxazoles and the electronic effects of the chlorine substituents.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8 - 8.0 d 1H H-4
~ 7.5 - 7.7 dd 1H H-6

| ~ 7.3 - 7.5 | d | 1H | H-7 |

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 160 - 165 C-3a
~ 150 - 155 C-7a
~ 130 - 135 C-5
~ 125 - 130 C-4
~ 120 - 125 C-6
~ 110 - 115 C-7

| C-3 is a quaternary carbon and its signal might be weak. | C-3 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions and the conjugated system.

Experimental Protocol: FTIR and UV-Vis Spectroscopy
  • Instrumentation:

    • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

    • UV-Vis spectrophotometer.

  • Reagents:

    • Solvent for UV-Vis (e.g., Methanol, Acetonitrile, HPLC grade).

  • Procedure (FTIR-ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid this compound sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Procedure (UV-Vis):

    • Prepare a dilute solution of the sample in a suitable UV-transparent solvent.

    • Record the absorption spectrum over a range of approximately 200-400 nm.

Expected Spectroscopic Data

FTIR Spectroscopy

Wavenumber (cm⁻¹) Interpretation
3100 - 3000 Aromatic C-H stretching
1620 - 1580 C=N stretching (isoxazole ring)
1500 - 1400 Aromatic C=C stretching
1250 - 1150 C-O stretching (isoxazole ring)
850 - 750 C-Cl stretching

| ~800 | Out-of-plane C-H bending (aromatic) |

UV-Vis Spectroscopy

λmax (nm) Interpretation
~ 230-250 π → π* transition of the aromatic system

| ~ 270-290 | π → π* transition involving the isoxazole ring |

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC GCMS GC-MS (ID & Impurities) Purification->GCMS NMR NMR (Structure Elucidation) Purification->NMR FTIR_UV FTIR/UV-Vis (Functional Groups) Purification->FTIR_UV

General experimental workflow for characterization.

Logical_Relationship cluster_primary Primary Identification & Purity cluster_secondary Structural Confirmation Compound This compound HPLC HPLC (Purity > 98%) Compound->HPLC GCMS GC-MS (Molecular Ion & Fragmentation) Compound->GCMS NMR NMR (¹H & ¹³C Spectra Match Structure) GCMS->NMR Suggests Structure FTIR FTIR (Confirms Functional Groups) NMR->FTIR Corroborates UVVis UV-Vis (Confirms Conjugated System) NMR->UVVis Corroborates

Logical relationship of analytical techniques.

Application Notes and Protocols: 3,5-Dichlorobenzo[d]isoxazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 3,5-Dichlorobenzo[d]isoxazole as an enzyme inhibitor, with a focus on enzymes involved in inflammatory pathways. While direct inhibitory data for this specific compound is limited in publicly available literature, the isoxazole scaffold is a well-established pharmacophore known to target enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). This document outlines the rationale for investigating this compound as a potential inhibitor of these enzymes and provides detailed protocols for its evaluation.

Introduction

This compound is a halogenated heterocyclic compound. The isoxazole ring system is a prominent feature in numerous biologically active molecules, demonstrating a wide range of therapeutic activities, including anti-inflammatory, analgesic, and anticancer effects. Many of these effects are attributed to the inhibition of key enzymes in signaling pathways. Given the structural alerts from related isoxazole derivatives, this compound is a candidate for investigation as an inhibitor of enzymes such as COX-1, COX-2, and 5-LOX, which are critical mediators of inflammation and are implicated in various diseases.

Potential Enzyme Targets and Signaling Pathways

Based on the known activity of isoxazole-containing compounds, the primary potential enzyme targets for this compound are within the arachidonic acid cascade.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3][4][5] Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Isoxazole derivatives have been successfully developed as selective COX-2 inhibitors.[6][7][8]

COX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->COX_Enzymes

Cyclooxygenase (COX) Signaling Pathway.
Lipoxygenase (LOX) Pathway

The 5-lipoxygenase (5-LOX) enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation, particularly in allergic and asthmatic responses.[9][10][11][12] Several isoxazole-containing molecules have been investigated as 5-LOX inhibitors.[13][14]

LOX_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX LTA4 Leukotriene A4 (LTA4) 5-LOX->LTA4 Leukotrienes Leukotrienes (LTB4, LTC4, etc.) LTA4->Leukotrienes Hydrolases, Synthases Inflammation_Allergy Inflammation, Allergic Responses Leukotrienes->Inflammation_Allergy Inhibitor This compound (Potential Inhibitor) Inhibitor->5-LOX

5-Lipoxygenase (5-LOX) Signaling Pathway.

Quantitative Data on Related Isoxazole Derivatives

Table 1: Cyclooxygenase (COX) Inhibition by Isoxazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Isoxazole Derivative ACOX-15.20.1[6]
Isoxazole Derivative ACOX-20.55[6]
Isoxazole Derivative BCOX-1>100>107[7]
Isoxazole Derivative BCOX-20.93[7]
ValdecoxibCOX-15.00.004Commercial Data
ValdecoxibCOX-20.02Commercial Data

Table 2: 5-Lipoxygenase (5-LOX) Inhibition by Isoxazole Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference
Isoxazole Derivative C5-LOX8.47[13]
Isoxazole Derivative D5-LOX0.24[14]
Zileuton5-LOX0.5Commercial Data

Experimental Protocols

The following protocols are generalized methods for assessing the inhibitory potential of this compound against COX and 5-LOX enzymes.

General Experimental Workflow

Experimental_Workflow Start Start: Prepare Compound Stock Solution Assay_Setup Set up Enzyme Inhibition Assay (COX or 5-LOX) Start->Assay_Setup Incubation Pre-incubate Enzyme with This compound Assay_Setup->Incubation Reaction Initiate Reaction with Substrate (Arachidonic Acid) Incubation->Reaction Detection Measure Product Formation (e.g., Spectrophotometry, Fluorometry) Reaction->Detection Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Analysis End End Analysis->End

General Workflow for Enzyme Inhibition Assay.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol is adapted from standard colorimetric COX inhibitor screening assays.

Materials:

  • COX-1 or COX-2 enzyme (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • This compound (test compound)

  • Positive Control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to determine the IC50 value.

  • Enzyme Preparation: Prepare the enzyme solution by diluting the COX enzyme in the assay buffer containing heme.

  • Assay Reaction:

    • To each well of a 96-well plate, add the assay buffer.

    • Add the test compound or positive control at various concentrations. Include a vehicle control (DMSO).

    • Add the prepared enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Add TMPD to each well.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound compared to the vehicle control: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is a general method for measuring 5-LOX activity.

Materials:

  • 5-Lipoxygenase enzyme (human recombinant or from a natural source like potato tubers)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Arachidonic Acid (substrate)

  • This compound (test compound)

  • Positive Control (e.g., Zileuton)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.

  • Assay Reaction:

    • To each well of a UV-transparent 96-well plate, add the assay buffer.

    • Add the test compound or positive control at various concentrations. Include a vehicle control (DMSO).

    • Add the 5-LOX enzyme solution to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Data Acquisition: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the leukotriene products.

  • Data Analysis:

    • Calculate the rate of product formation from the change in absorbance over time.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value as described in the COX inhibition assay protocol.

Conclusion

While further investigation is required to ascertain the specific enzyme inhibitory profile of this compound, its isoxazole core suggests it is a promising candidate for targeting enzymes within the arachidonic acid cascade, such as COX and 5-LOX. The protocols and information provided herein offer a solid foundation for researchers to explore the therapeutic potential of this compound in inflammatory and related diseases. Careful execution of these assays will elucidate the specific activity and selectivity of this compound, paving the way for further drug development efforts.

References

Application Notes and Protocols: Screening 3,5-Dichlorobenzo[d]isoxazole for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their potential as anticancer agents.[1] These compounds have been shown to exhibit a variety of antitumor mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[1] This document provides a comprehensive framework and detailed protocols for the initial screening and characterization of the novel compound, 3,5-Dichlorobenzo[d]isoxazole, for its potential anticancer activity. The protocols outlined below are designed for researchers in oncology and drug development to systematically evaluate the compound's cytotoxicity, pro-apoptotic effects, and impact on cell cycle progression in cancer cell lines.

Experimental Framework for Anticancer Screening

The evaluation of a novel compound for anticancer activity typically follows a hierarchical approach. This workflow begins with a broad screening for cytotoxicity to determine effective concentrations and identify sensitive cell lines. Subsequent assays then elucidate the specific mechanisms of cell death, such as apoptosis and cell cycle arrest. Finally, molecular techniques like Western blotting are used to investigate the underlying signaling pathways affected by the compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis A Select Cancer Cell Lines (e.g., MCF-7, A549, HeLa) B Cell Viability / Cytotoxicity (MTT Assay) A->B C Determine IC50 Values B->C D Apoptosis Detection (Annexin V-FITC / PI Assay) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Protein Expression Analysis (Western Blotting) D->F E->F G Identify Key Protein Targets (e.g., Caspases, Bcl-2, p53) F->G

Caption: Experimental workflow for screening this compound.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[3] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.[2]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C, protected from light.[3]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the crystals.[3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Table 1: Hypothetical IC50 Values for this compound (48h Treatment)
Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)21.8
HeLa (Cervical Cancer)15.3
HEK293 (Non-cancerous control)> 100

Protocol 2: Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to label early apoptotic cells.[5] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.[4]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 500 µL of 1X Binding Buffer. The cell density should be approximately 1-5 x 10^5 cells.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 10-15 minutes in the dark.[5][6]

  • Analysis: Analyze the stained cells immediately by flow cytometry. Use FITC signal detector (FL1) for Annexin V-FITC and phycoerythrin emission signal detector (FL2) for PI.

Data Presentation: Data is presented as the percentage of cells in each of the four quadrants.

Table 2: Hypothetical Apoptosis Induction in HeLa Cells (24h Treatment)
Treatment Viable (%) Early Apoptosis (%) Late Apoptosis (%) Necrosis (%)
Control (Vehicle)95.12.51.80.6
1x IC50 Compound60.325.412.12.2
2x IC50 Compound35.740.121.52.7

Protocol 3: Cell Cycle Analysis

Principle: Anticancer agents can induce cell death by arresting the cell cycle at specific checkpoints (G1, S, or G2/M).[7] Cell cycle analysis is performed by staining DNA with a fluorescent dye, such as propidium iodide (PI), after permeabilizing the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.[8]

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at 1x and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect all cells and wash once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Resuspend the cells in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

Data Presentation: The percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Table 3: Hypothetical Cell Cycle Distribution in HeLa Cells (24h Treatment)
Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control (Vehicle)55.228.516.3
1x IC50 Compound30.125.444.5
2x IC50 Compound18.920.360.8

Protocol 4: Investigation of Apoptotic Signaling Pathways (Western Blotting)

Principle: Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.[9] It can reveal the mechanism of action of a compound by measuring changes in the expression or phosphorylation status of key regulatory proteins in signaling pathways. Many isoxazole derivatives induce apoptosis via the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspases.[10][11]

G compound This compound stress Mitochondrial Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax (Pro-apoptotic) stress->bax cytc Cytochrome c Release bcl2->cytc bax->cytc apoptosome Apoptosome Formation cytc->apoptosome apaf Apaf-1 apaf->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Methodology:

  • Cell Lysis: Treat cells as in previous protocols. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (see Table 4) overnight at 4°C with gentle shaking.[13]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[12]

  • Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize protein levels to a loading control like β-actin or GAPDH.

Data Presentation: Results are presented as fold-changes in protein expression relative to the control.

Table 4: Key Proteins for Western Blot Analysis of Apoptosis
Protein Target Function Expected Change with Treatment
Cleaved Caspase-3Executioner caspaseIncrease
Cleaved PARPSubstrate of Caspase-3Increase
Bcl-2Anti-apoptoticDecrease
BaxPro-apoptoticIncrease
p53Tumor suppressorIncrease / Phosphorylation
β-actinLoading controlNo change

References

Application Notes and Protocols for High-Throughput Screening Assays of 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzo[d]isoxazole is a halogenated heterocyclic compound belonging to the isoxazole family. The isoxazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Given the therapeutic potential of isoxazole derivatives, this compound is a candidate for high-throughput screening (HTS) campaigns to identify novel biological activities and potential therapeutic applications.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against specific biological targets or cellular phenotypes.[4][5] This document provides detailed application notes and protocols for a series of HTS assays to investigate the bioactivity of this compound and similar compounds. The following protocols are designed to be adaptable for automated HTS platforms.[5]

General High-Throughput Screening Workflow

The diagram below outlines a typical workflow for a high-throughput screening campaign, from assay development to hit validation.

HTS_Workflow cluster_0 Screening Campaign cluster_1 Hit Validation Assay_Dev Assay Development & Optimization Plate_Prep Compound Plate Preparation Assay_Dev->Plate_Prep HTS High-Throughput Screening Plate_Prep->HTS Data_Analysis Primary Data Analysis HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Primary Hits Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Validated Hits

Caption: General workflow for a high-throughput screening campaign.

Application Note 1: Cell-Based Cytotoxicity Screening

Objective

To identify the cytotoxic potential of this compound against human cancer cell lines. Many isoxazole derivatives have demonstrated anticancer properties by inducing apoptosis or inhibiting key pathways in cancer progression.[6][7] This assay will determine the compound's effect on cell viability.

Principle

This protocol utilizes a resazurin-based assay to measure cell viability. Metabolically active cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink dye resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Experimental Protocol

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in media)

  • 384-well clear-bottom black plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then dilute to the desired seeding density (e.g., 1,000-5,000 cells/well) in complete medium.

    • Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 100 µM to 1 nM).

    • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound solutions, positive control, and negative control to the appropriate wells.

  • Incubation:

    • Return the plates to the incubator for 72 hours.

  • Resazurin Addition:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCompound Concentration (µM)% Cell Viability
MCF-71015.2
145.8
0.189.1
A5491022.5
160.3
0.195.4
HCT116108.7
133.1
0.182.5

Application Note 2: Biochemical Kinase Inhibition Assay

Objective

To assess the inhibitory activity of this compound against a specific protein kinase. Kinases are critical components of signaling pathways that are often dysregulated in diseases like cancer and inflammation, making them common drug targets.[1]

Principle

This protocol describes a generic, homogeneous, fluorescence-based assay for kinase activity. A peptide substrate is phosphorylated by the kinase in the presence of ATP. A detection reagent containing a phosphospecific antibody binds to the phosphorylated substrate, leading to a change in a fluorescence signal (e.g., fluorescence polarization or TR-FRET).

Signaling Pathway Diagram

Kinase_Pathway cluster_0 Kinase Cascade Receptor Receptor Tyrosine Kinase (e.g., EGFR) Adaptor Adaptor Proteins (e.g., Grb2, Sos) Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cellular Response (Proliferation, Survival) Transcription->Response Inhibitor This compound Inhibitor->Raf Inhibition TLR8_Pathway cluster_0 TLR8 Signaling Ligand ssRNA / R848 (Agonist) TLR8 TLR8 (Endosome) Ligand->TLR8 MyD88 MyD88 TLR8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation IKK Complex Activation TRAF6->NFkB_Activation NFkB NF-κB Translocation NFkB_Activation->NFkB Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Inhibitor This compound Inhibitor->TLR8 Antagonism

References

Application Notes and Protocols for the Development of Chemical Probes from 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of chemical probes derived from the versatile 3,5-Dichlorobenzo[d]isoxazole scaffold. This document outlines the rationale for using this scaffold, proposes synthetic strategies for creating both affinity-based and photoaffinity probes, and provides detailed experimental protocols. The information herein is intended to enable researchers to generate novel tools for studying a range of biological targets and pathways.

Introduction to this compound as a Privileged Scaffold

The benzo[d]isoxazole core is a key structural motif found in numerous biologically active compounds. Derivatives of this heterocycle have been identified as potent modulators of several important protein classes, making the parent scaffold an excellent starting point for the design of chemical probes. The presence of two chlorine atoms on the this compound ring offers distinct advantages for chemical probe development:

  • Tunable Reactivity: The chlorine atoms at the 3- and 5-positions serve as versatile handles for functionalization through modern cross-coupling chemistry, allowing for the introduction of various moieties to modulate potency, selectivity, and pharmacokinetic properties.

  • Vectors for Probe Elaboration: These positions provide attachment points for reporter tags (e.g., fluorophores, biotin) and affinity handles, which are essential for pull-down assays, imaging studies, and target identification.

  • Intrinsic Photoreactivity: The isoxazole ring itself can function as a photo-cross-linker upon UV irradiation. This intrinsic property allows for the design of minimalist photoaffinity probes without the need to append bulky, and potentially activity-disrupting, extrinsic photoreactive groups.

Potential Biological Targets and Signaling Pathways

Derivatives of the benzo[d]isoxazole scaffold have been reported to exhibit inhibitory activity against several important classes of proteins, suggesting their utility in a variety of disease contexts.

  • Hypoxia-Inducible Factor-1α (HIF-1α) Transcription: Benzo[d]isoxazole analogues have been identified as potent inhibitors of HIF-1α transcription, a critical pathway in cancer progression and other ischemic diseases. Chemical probes based on this scaffold can be used to investigate the regulation of HIF-1α and its downstream targets like VEGF and PDK1.

  • Bromodomain and Extra-Terminal (BET) Family Proteins: The BET family of proteins (including BRD4) are epigenetic readers that play a crucial role in transcriptional regulation and are major targets in oncology. Benzo[d]isoxazole-containing compounds have been developed as potent BET inhibitors, disrupting the interaction with acetylated histones and downregulating oncogenes like MYC.

  • Voltage-Gated Sodium Channels (e.g., NaV1.1): Certain benzo[d]isoxazole derivatives have shown promise as anticonvulsants through the selective blocking of voltage-gated sodium channels, highlighting their potential for neuroscience research.

  • Acetylcholinesterase (AChE): This enzyme is a key target in the treatment of Alzheimer's disease. N-benzylpiperidine benzisoxazoles have been developed as potent and selective AChE inhibitors.

Data Presentation: Bioactivity of Representative Benzo[d]isoxazole Derivatives

The following table summarizes the reported inhibitory activities of various benzo[d]isoxazole-based compounds against their respective targets. This data provides a strong rationale for the development of chemical probes from the this compound scaffold to further investigate these biological systems.

Compound ClassTargetKey Derivative(s)Reported Activity (IC₅₀/ED₅₀)Reference
N-phenylbenzo[d]isoxazole-3-carboxamidesHIF-1α TranscriptionCompounds 15 & 31IC₅₀ = 24 nM[1]
Benzo[d]isoxazole BET InhibitorsBRD4(1)Compounds 6i & 7mKd = 81-82 nM[2]
Benzo[d]isoxazole AnticonvulsantsMES-induced seizuresCompound Z-6bED₅₀ = 20.5 mg/kg (in vivo)[3]
N-benzylpiperidine benzisoxazolesAcetylcholinesteraseCompounds 1g & 1jIC₅₀ = 0.8-3 nM[4]

Proposed Chemical Probe Designs

Based on the this compound scaffold, we propose two primary classes of chemical probes:

  • Affinity-Based Probes: These probes will incorporate a linker and a reporter group (e.g., biotin for pull-down assays or a fluorophore for imaging) at either the 3- or 5-position. The other position can be functionalized with a group that enhances target affinity and selectivity.

  • Photoaffinity Probes: These probes will leverage the intrinsic photoreactivity of the isoxazole ring. A linker and reporter group can be attached at the 3- or 5-position, while the other position is modified to optimize target binding. Upon UV irradiation, the probe will covalently cross-link to its target protein, enabling target identification and binding site mapping.

Experimental Protocols

The following protocols describe the proposed synthesis of key intermediates and final chemical probes from this compound. These are generalized procedures based on established palladium-catalyzed cross-coupling reactions and should be optimized for specific substrates.

Protocol 1: Selective Monofunctionalization via Suzuki-Miyaura Coupling

This protocol describes the selective introduction of an aryl or heteroaryl group at the more reactive position of this compound. Based on analogous systems, the 5-position is often more susceptible to cross-coupling.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene

  • Methanol

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add deaerated toluene, followed by a deaerated 2M aqueous solution of K₂CO₃.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the formation of the mono-arylated product.

  • Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-chloro-5-arylbenzo[d]isoxazole.

Protocol 2: Synthesis of an Affinity-Based Probe via Buchwald-Hartwig Amination

This protocol describes the attachment of an amine-containing linker to the mono-arylated intermediate from Protocol 1. This linker can then be coupled to a reporter group.

Materials:

  • 3-Chloro-5-arylbenzo[d]isoxazole (from Protocol 1)

  • Amine-linker (e.g., a Boc-protected diamine, 1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos (0.08 eq)

  • NaOtBu (1.5 eq)

  • Anhydrous, deaerated toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add 3-Chloro-5-arylbenzo[d]isoxazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.5 eq) to a dried Schlenk flask.

  • Add anhydrous, deaerated toluene, followed by the amine-linker (1.2 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

  • The resulting Boc-protected amine can be deprotected under standard acidic conditions (e.g., TFA in DCM) and then coupled to an NHS-ester of a reporter group (biotin or fluorophore).

Protocol 3: Photoaffinity Labeling of Target Proteins

This protocol outlines a general workflow for using a benzo[d]isoxazole-based photoaffinity probe to label its target protein in a cellular lysate.

Materials:

  • Benzo[d]isoxazole photoaffinity probe (with a reporter tag, e.g., biotin)

  • Cell lysate containing the target protein

  • UV irradiation source (e.g., 254 nm or 365 nm handheld lamp or cross-linker)

  • SDS-PAGE reagents

  • Streptavidin-HRP conjugate and chemiluminescence substrate (for biotin tags) or fluorescence scanner

Procedure:

  • Incubate the cell lysate with the photoaffinity probe at a suitable concentration (determined by target affinity) for 30-60 minutes at 4°C to allow for binding.

  • As a negative control, incubate a separate aliquot of lysate under the same conditions but without the probe. For competition experiments, pre-incubate the lysate with an excess of a non-probe competitor ligand before adding the probe.

  • Transfer the samples to a petri dish on ice and irradiate with UV light for 5-30 minutes. The optimal wavelength and duration should be determined empirically.

  • After irradiation, quench any remaining reactive species by adding a reducing agent like DTT.

  • Denature the proteins by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • For biotinylated probes, block the membrane and then probe with a streptavidin-HRP conjugate, followed by detection with a chemiluminescent substrate. For fluorescent probes, visualize the labeled proteins directly using a fluorescence scanner.

  • The band corresponding to the labeled target protein can be excised for identification by mass spectrometry.

Mandatory Visualizations

G cluster_0 Probe Synthesis start This compound intermediate1 3-Chloro-5-Aryl-benzo[d]isoxazole start->intermediate1 Suzuki Coupling (Arylboronic Acid) intermediate2 3-(Linker-NH-Boc)-5-Aryl-benzo[d]isoxazole intermediate1->intermediate2 Buchwald-Hartwig (Amine Linker) final_probe Affinity Probe (Reporter-Linker) intermediate2->final_probe 1. Boc Deprotection 2. Reporter Coupling G cluster_1 Photoaffinity Labeling Workflow probe Photoaffinity Probe (Intrinsic Isoxazole Crosslinker) incubation Incubation (Probe-Target Binding) probe->incubation lysate Cell Lysate (Target Protein) lysate->incubation uv UV Irradiation (e.g., 254 nm) incubation->uv crosslink Covalent Cross-linking uv->crosslink analysis SDS-PAGE & Western Blot (or Fluorescence Scan) crosslink->analysis mass_spec Target ID (Mass Spectrometry) analysis->mass_spec G cluster_hif HIF-1α Signaling Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a HIF1_complex HIF-1 Complex (Transcription Factor) HIF1a->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in DNA HIF1_complex->HRE binds Transcription Gene Transcription HRE->Transcription VEGF VEGF Transcription->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Probe Benzo[d]isoxazole Probe Probe->HIF1_complex Inhibits Transcription

References

Application Notes: The Potential of 3,5-Dichlorobenzo[d]isoxazole in the Synthesis of Fused Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzo[d]isoxazole is a halogenated bicyclic aromatic compound. While specific literature detailing its direct application in the synthesis of complex fused heterocyclic systems is limited, its structure presents several key reactive sites that suggest its potential as a versatile building block in medicinal chemistry and drug discovery. The isoxazole ring is susceptible to ring-opening reactions, and the chloro substituents on the benzene ring are potential sites for nucleophilic substitution, both of which are common strategies for the construction of fused heterocycles. These fused systems are scaffolds of significant interest in the development of novel therapeutic agents.

This document outlines hypothetical, yet chemically plausible, synthetic pathways for the utilization of this compound in the generation of fused heterocyclic structures. The following sections provide theoretical experimental protocols, potential reaction outcomes, and visual representations of these synthetic strategies.

Hypothetical Synthetic Pathways

Two primary strategies are proposed for the elaboration of this compound into more complex fused systems:

  • Ring-Opening and Recyclization: The N-O bond of the isoxazole ring can be reductively cleaved, leading to an intermediate that can be subsequently cyclized with an appropriate reagent to form a new fused ring.

  • Nucleophilic Aromatic Substitution (SNAr) and Cyclization: The chloro groups on the aromatic ring can be displaced by nucleophiles. By using a binucleophile, a subsequent intramolecular cyclization can be induced to form a new fused heterocyclic ring.

These pathways are illustrated in the workflow diagram below.

G start This compound path1 Pathway 1: Ring-Opening & Recyclization start->path1 path2 Pathway 2: SNAr & Cyclization start->path2 intermediate1 Reductive Ring Opening (e.g., H2/Pd, Fe/AcOH) path1->intermediate1 intermediate2 Nucleophilic Aromatic Substitution (e.g., Hydrazine, Guanidine) path2->intermediate2 product1 Fused Pyrazole or Pyrimidine Derivatives intermediate1->product1 product2 Fused Pyridazine or Pyrimidine Derivatives intermediate2->product2 G cluster_start Starting Material cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Product start This compound intermediate 2-Amino-3,5-dichlorobenzaldehyde start->intermediate Fe / Acetic Acid Reflux product 6,8-Dichloropyrazolo[4,3-c]quinoline intermediate->product Ethanol Reflux reagent Hydrazine (H2NNH2) reagent->product G cluster_start Starting Material cluster_reagent Reagent cluster_product Product start This compound product 7-Chloropyridazino[4,5-b]indole start->product n-Butanol Reflux reagent Hydrazine (H2NNH2) reagent->product

Application Notes and Protocols: 3,5-Dichlorobenzo[d]isoxazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichlorobenzo[d]isoxazole is a halogenated heterocyclic compound with a rigid, aromatic core. While its direct applications in materials science are still emerging, its structure presents significant potential as a versatile building block for the synthesis of novel functional organic materials. The presence of two chlorine atoms on the benzene ring offers reactive sites for cross-coupling reactions, enabling the construction of larger π-conjugated systems. The electron-deficient nature of the isoxazole ring suggests its utility as an acceptor unit in donor-acceptor architectures, which are of great interest in organic electronics.

These application notes provide a forward-looking perspective on the use of this compound as a precursor for advanced materials, with a focus on its potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The following sections detail a hypothetical synthetic pathway to a novel donor-acceptor molecule, provide a comprehensive experimental protocol, and present plausible characterization data.

Hypothetical Application: Synthesis of a Donor-Acceptor Material for Organic Electronics

A promising application of this compound is its use as a core scaffold to synthesize novel donor-acceptor (D-A) type small molecules. These materials are crucial for efficient charge separation and transport in organic electronic devices. In this proposed application, the this compound acts as the acceptor (A) core, and two donor (D) units are attached via palladium-catalyzed Suzuki cross-coupling reactions. A suitable donor unit for this purpose could be a carbazole derivative, known for its excellent hole-transporting properties and thermal stability.

The target molecule, 9,9'-(benzo[d]isoxazole-3,5-diyl)bis(9H-carbazole), is envisioned to possess the necessary electronic and photophysical properties for application as a host material in a phosphorescent OLED (PhOLED) or as a donor material in an OPV cell.

Logical Relationship for Material Synthesis and Application

G cluster_synthesis Material Synthesis cluster_application Potential Application in OLED 3_5_Dichlorobenzisoxazole This compound (Acceptor Core) Suzuki_Coupling Suzuki Cross-Coupling 3_5_Dichlorobenzisoxazole->Suzuki_Coupling Carbazole_Boronic_Ester Carbazole Boronic Ester (Donor Unit) Carbazole_Boronic_Ester->Suzuki_Coupling Target_Molecule Target D-A Molecule: 9,9'-(benzo[d]isoxazole-3,5-diyl)bis(9H-carbazole) Suzuki_Coupling->Target_Molecule EML Emissive Layer (EML) (Target Molecule as Host) Target_Molecule->EML Material Integration Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL HTL->EML ETL Electron Transport Layer (ETL) EML->ETL Cathode Cathode ETL->Cathode G Start Start Reactants Combine Reactants: - this compound - Carbazole Boronic Ester - Pd(dppf)Cl₂ Start->Reactants Inert_Atmosphere Establish Inert Atmosphere (Nitrogen Purge) Reactants->Inert_Atmosphere Solvent_Base Add Degassed Solvents (Toluene/DMF) and Base (K₂CO₃ aq.) Inert_Atmosphere->Solvent_Base Reaction Heat to 90°C Stir for 24h Solvent_Base->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring Workup Reaction Workup: - Cool to RT - Extraction with Ethyl Acetate - Brine Wash Reaction->Workup TLC_Monitoring->Reaction Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, Mass Spec, UV-Vis, CV Purification->Characterization End End Product Characterization->End

Troubleshooting & Optimization

Optimizing reaction conditions for 3,5-Dichlorobenzo[d]isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 3,5-Dichlorobenzo[d]isoxazole. The information is structured to address common challenges and provide clear protocols for the optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through the cyclization of 3,5-Dichlorosalicylaldehyde oxime. This process typically involves the formation of the oxime from 3,5-Dichlorosalicylaldehyde and hydroxylamine, followed by a dehydration and ring-closure reaction to yield the final benzisoxazole product.

Q2: I am observing a low yield of the desired product. What are the likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete conversion of the starting material, degradation of the product under the reaction conditions, or the formation of side products are common culprits. It is also important to ensure the purity of your starting materials and reagents. For a systematic approach to improving your yield, please refer to our troubleshooting guide below.

Q3: What are the main side products I should be aware of during the synthesis?

A3: A significant side reaction to consider is the Beckmann rearrangement of the oxime intermediate, which leads to the formation of the isomeric 2-hydroxy-3,5-dichlorobenzamide.[1] The reaction conditions, particularly the choice of cyclizing agent and temperature, play a crucial role in minimizing this side product. Another potential issue is the dimerization of the nitrile oxide intermediate if the reaction proceeds through such a pathway.[1]

Q4: How do the dichloro-substituents on the aromatic ring affect the reaction?

A4: The two electron-withdrawing chlorine atoms on the benzene ring are known to facilitate the cyclization process, particularly in base-promoted reactions.[2] This is because they activate the aromatic ring towards nucleophilic attack by the oxime oxygen.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Incomplete oxime formation.Ensure the reaction between 3,5-Dichlorosalicylaldehyde and hydroxylamine goes to completion. Monitor by TLC. Adjust pH if necessary.
Inefficient cyclization.The chosen cyclizing agent may not be effective. Consider switching to a stronger dehydrating agent like thionyl chloride or triflic anhydride.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress. Some cyclizations require elevated temperatures to proceed at an appreciable rate.
Significant Side Product Formation (e.g., Beckmann Rearrangement) Incorrect choice of cyclization reagent.Avoid strongly acidic conditions which can promote the Beckmann rearrangement. Consider using a base-promoted cyclization or milder dehydrating agents.
High reaction temperature.While higher temperatures can increase the reaction rate, they can also favor side reactions. Optimize the temperature to find a balance between reaction speed and selectivity.
Difficulty in Product Isolation/Purification Presence of unreacted starting materials.Optimize the reaction to drive it to completion. Consider using a slight excess of one of the reagents.
Formation of hard-to-separate byproducts.Adjust the reaction conditions to improve selectivity. Column chromatography with a carefully selected solvent system is often necessary for purification.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dichlorosalicylaldehyde Oxime
  • Dissolve Starting Material: In a round-bottom flask, dissolve 1 equivalent of 3,5-Dichlorosalicylaldehyde in a suitable solvent such as ethanol or methanol.

  • Add Hydroxylamine: Add a solution of 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of a base (e.g., sodium acetate or pyridine) in water to the flask.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Isolation: Once the reaction is complete, the product can be isolated by precipitation upon addition of water, followed by filtration. The crude product can be purified by recrystallization.

Protocol 2: Cyclization of 3,5-Dichlorosalicylaldehyde Oxime to this compound

This is a generalized protocol based on common methods for benzisoxazole synthesis. Optimization may be required.

  • Dissolve Oxime: Suspend 1 equivalent of 3,5-Dichlorosalicylaldehyde oxime in an inert solvent like dichloromethane (DCM) or chloroform under an inert atmosphere.

  • Add Dehydrating Agent: Cool the mixture in an ice bath and slowly add a dehydrating/cyclizing agent. A common choice is 1.1 equivalents of thionyl chloride (SOCl₂). Other reagents like phosphorus pentachloride (PCl₅) or triflic anhydride can also be explored.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into ice-water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: Cyclization cluster_purification Purification A 3,5-Dichlorosalicylaldehyde C 3,5-Dichlorosalicylaldehyde Oxime A->C B Hydroxylamine B->C D 3,5-Dichlorosalicylaldehyde Oxime F This compound D->F E Dehydrating Agent (e.g., SOCl₂) E->F G Crude Product H Column Chromatography G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_oxime Verify Oxime Formation (TLC) check_sm->check_oxime incomplete_oxime Incomplete Oxime Formation check_oxime->incomplete_oxime adjust_oxime Adjust pH / Reaction Time for Oxime Synthesis incomplete_oxime->adjust_oxime Yes check_cyclization Analyze Cyclization Step incomplete_oxime->check_cyclization No adjust_oxime->check_oxime side_products Significant Side Products? check_cyclization->side_products optimize_reagent Change Dehydrating Agent / Use Base side_products->optimize_reagent Yes no_product No/Low Conversion in Cyclization side_products->no_product No optimize_reagent->check_cyclization success Improved Yield and Purity optimize_reagent->success optimize_temp Optimize Reaction Temperature optimize_temp->check_cyclization optimize_temp->success no_product->optimize_temp No increase_temp Increase Temperature / Time no_product->increase_temp Yes increase_temp->check_cyclization increase_temp->success change_reagent Use Stronger Dehydrating Agent

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: 3,5-Dichlorobenzo[d]isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 3,5-Dichlorobenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the potential starting-material-related impurities?

A common and effective method for synthesizing this compound is via the cyclization of a substituted cyanophenol. A plausible precursor for this synthesis is 2,6-dichloro-4-cyanophenol. Incomplete reaction or carry-over of this starting material can be a primary source of impurities in the final product.

Additionally, regioisomers of the starting material, such as 3,5-dichloro-2-cyanophenol or 3,5-dichloro-4-cyanophenol, if present in the initial feedstock, can lead to the formation of isomeric benzisoxazole impurities that may be difficult to separate.

Q2: What are the most common reaction-related impurities observed during the synthesis of this compound?

During the synthesis of this compound, several types of impurities can form due to side reactions or incomplete conversion. These can be broadly categorized as:

  • Isomeric Byproducts: Depending on the synthetic route, regioisomers of this compound can be formed. For instance, if the cyclization precursor is not regiochemically pure, other dichlorinated benzisoxazole isomers may be produced.

  • Hydrolysis Products: The isoxazole ring can be susceptible to hydrolysis under certain pH and temperature conditions, potentially leading to the formation of the corresponding cyanophenol or other degradation products.

  • Over-chlorination or Incomplete Chlorination Products: If the synthesis involves a chlorination step on the aromatic ring, it is possible to have products with either fewer or more chlorine atoms than desired.

  • Solvent-Related Impurities: Residual solvents used during the reaction or purification steps can be present in the final product.

Q3: How can I detect and quantify impurities in my this compound sample?

Several analytical techniques are suitable for the detection and quantification of impurities. The choice of method depends on the nature of the impurity and the required sensitivity.

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for separating and quantifying organic molecules. A reversed-phase HPLC method with UV detection is typically effective for analyzing this compound and its non-volatile impurities.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and provides structural information, making it ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify major impurities, especially isomeric ones, by analyzing the chemical shifts and integration of the signals.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

A summary of typical analytical methods is provided in the table below.

Analytical Technique Common Application Typical Impurities Detected Limit of Detection (LOD) / Limit of Quantification (LOQ)
HPLC-UV Routine purity analysis and quantification of known impurities.Starting materials, isomeric byproducts, hydrolysis products.LOD: ~0.01% LOQ: ~0.05%
GC-MS Analysis of volatile and semi-volatile impurities.Residual solvents, volatile byproducts.LOD: <1 ppm LOQ: ~5 ppm
LC-MS Identification of unknown impurities and sensitive quantification.A wide range of polar and non-polar impurities.Can achieve sub-ppm levels depending on the instrument.
¹H NMR Structural elucidation and quantification of major impurities.Isomeric impurities, starting materials (at higher levels).~0.1% for quantification

Q4: What are some common troubleshooting strategies to minimize impurity formation during the synthesis?

Minimizing impurities often involves careful control of reaction conditions and purification procedures.

  • Purity of Starting Materials: Ensure the starting materials are of high purity and free from isomeric contaminants.

  • Reaction Conditions:

    • Temperature Control: Maintain the optimal reaction temperature to avoid side reactions and degradation.

    • Reaction Time: Monitor the reaction progress to ensure complete conversion of the starting material without excessive formation of byproducts.

    • pH Control: If applicable, maintain the appropriate pH to prevent hydrolysis of the isoxazole ring.

  • Purification:

    • Recrystallization: This is often an effective method for removing many impurities. The choice of solvent is critical.

    • Column Chromatography: For difficult separations, especially of isomers, column chromatography can be employed.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Action
High levels of starting material in the final product. Incomplete reaction.- Increase reaction time. - Increase reaction temperature (with caution to avoid degradation). - Check the quality and stoichiometry of reagents.
Presence of isomeric impurities. Impure starting materials.- Use highly pure starting materials. - Employ a more efficient purification method, such as preparative HPLC or careful column chromatography.
Significant amount of hydrolysis product detected. Inappropriate pH or presence of water during reaction or workup.- Ensure anhydrous reaction conditions. - Control pH during workup and purification. - Avoid prolonged exposure to acidic or basic conditions.
Discolored product. Presence of colored impurities or degradation products.- Purify the product by recrystallization with an appropriate solvent. - Consider treatment with activated carbon.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product cluster_impurities Potential Impurities 2_6_dichloro_4_cyanophenol 2,6-Dichloro-4-cyanophenol Cyclization Cyclization (e.g., with a suitable reagent) 2_6_dichloro_4_cyanophenol->Cyclization Unreacted_SM Unreacted Starting Material 2_6_dichloro_4_cyanophenol->Unreacted_SM Incomplete Reaction 3_5_Dichlorobenzodisoxazole This compound Cyclization->3_5_Dichlorobenzodisoxazole Isomeric_Impurity Isomeric Impurities Cyclization->Isomeric_Impurity Isomeric Precursor Hydrolysis_Product Hydrolysis Products 3_5_Dichlorobenzodisoxazole->Hydrolysis_Product Degradation

Caption: A simplified reaction pathway for the synthesis of this compound highlighting the formation of common impurities.

Troubleshooting_Workflow cluster_analysis Analysis cluster_problem Problem Identification cluster_identification Impurity Identification cluster_action Corrective Action cluster_outcome Outcome Analyze_Product Analyze Final Product (HPLC, GC-MS) Impurity_Detected Impurity Detected? Analyze_Product->Impurity_Detected Identify_Impurity Identify Impurity Type (e.g., Starting Material, Isomer) Impurity_Detected->Identify_Impurity Yes Product_Meets_Spec Product Meets Specification Impurity_Detected->Product_Meets_Spec No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Identify_Impurity->Optimize_Reaction Starting Material Improve_Purification Improve Purification (Recrystallization, Chromatography) Identify_Impurity->Improve_Purification Isomer/Byproduct Check_SM_Purity Check Starting Material Purity Identify_Impurity->Check_SM_Purity Isomer Reanalyze Re-analyze Product Optimize_Reaction->Reanalyze Improve_Purification->Reanalyze Check_SM_Purity->Reanalyze Reanalyze->Impurity_Detected

Caption: A troubleshooting workflow for identifying and mitigating impurities in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichlorobenzo[d]isoxazole.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method for the synthesis of this compound involves the cyclization of 2-amino-3,5-dichlorobenzonitrile. This intramolecular cyclization is typically achieved through diazotization of the amino group followed by the displacement of the resulting diazonium salt by the adjacent nitrile group.

Q2: What are the potential major side reactions in this synthesis?

The primary side reactions in the synthesis of this compound from 2-amino-3,5-dichlorobenzonitrile via diazotization include:

  • Formation of Diazoamino Compounds: The diazonium salt intermediate can react with the starting primary aromatic amine to form a diazoamino compound. This is a common side reaction in diazotization processes, especially if the reaction conditions are not carefully controlled.

  • Hydrolysis of the Diazonium Salt: The diazonium group can be displaced by a hydroxyl group from water, leading to the formation of 3,5-dichloro-2-hydroxybenzonitrile.

  • Incomplete Cyclization: If the cyclization step is not complete, unreacted diazonium salt or its decomposition products may remain in the reaction mixture, complicating purification.

Q3: How can I minimize the formation of the diazoamino byproduct?

To minimize the formation of diazoamino compounds, it is crucial to maintain a low concentration of the free amine during the reaction. This can be achieved by:

  • Slow Addition of Sodium Nitrite: Adding the sodium nitrite solution dropwise to the acidic solution of the amine ensures that the diazonium salt is formed gradually and has a higher chance of cyclizing before it can react with another amine molecule.

  • Maintaining a Low Reaction Temperature: Diazotization reactions are typically carried out at low temperatures (0-5 °C) to enhance the stability of the diazonium salt and reduce the rate of side reactions.

Q4: What is the role of the acid in the diazotization step?

The acid, typically hydrochloric acid or sulfuric acid, serves two main purposes. First, it protonates the primary amino group, making it more soluble and reactive towards the nitrosating agent. Second, it reacts with sodium nitrite to generate nitrous acid in situ, which is the actual nitrosating agent. An excess of acid is generally used to ensure complete reaction and to maintain a low pH, which helps to suppress the formation of diazoamino byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete diazotization. 2. Significant formation of side products (e.g., diazoamino compounds, hydrolysis product). 3. Decomposition of the diazonium salt intermediate. 4. Inefficient cyclization.1. Ensure slow and controlled addition of sodium nitrite. Use a slight excess of sodium nitrite. 2. Maintain a low reaction temperature (0-5 °C) throughout the addition. Ensure sufficient excess of acid. 3. Use the diazonium salt solution immediately in the next step. Avoid warming the solution. 4. After diazotization, gently warm the reaction mixture to facilitate cyclization, but monitor for decomposition.
Presence of a Colored Impurity Formation of a diazoamino compound, which is often colored.Improve the diazotization conditions as described above (slow addition of NaNO₂, low temperature, excess acid). The impurity can often be removed by column chromatography.
Product is Difficult to Purify Presence of multiple byproducts due to poorly controlled reaction conditions.Optimize the reaction parameters (temperature, stoichiometry, reaction time). Consider recrystallization or column chromatography for purification.
Reaction Fails to Initiate 1. Poor quality of sodium nitrite. 2. Insufficiently acidic conditions.1. Use freshly purchased, dry sodium nitrite. 2. Check the pH of the amine solution before adding sodium nitrite. Ensure a sufficient excess of a strong acid.

Experimental Protocols

Synthesis of 2-amino-3,5-dichlorobenzonitrile (Precursor)

Synthesis of this compound

Disclaimer: This is a generalized procedure based on common methods for benzisoxazole synthesis and should be adapted and optimized for specific laboratory conditions.

  • Diazotization:

    • Dissolve 2-amino-3,5-dichlorobenzonitrile in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The addition rate should be controlled to prevent a rapid rise in temperature.

    • Stir the reaction mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure complete diazotization.

  • Cyclization:

    • After the diazotization is complete, the reaction mixture is typically warmed gently to facilitate the intramolecular cyclization. The optimal temperature and time for this step should be determined experimentally, monitoring the reaction by a suitable technique (e.g., TLC, LC-MS).

    • The cyclization involves the nucleophilic attack of the nitrile nitrogen onto the diazonium group, with subsequent loss of nitrogen gas.

  • Work-up and Purification:

    • Once the reaction is complete, the mixture is poured into ice water and the crude product is collected by filtration.

    • The crude product is then washed with water to remove any remaining acid and inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Visualizing the Process

Experimental Workflow for the Synthesis of this compound

Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A 2-amino-3,5-dichlorobenzonitrile in Acid B Add NaNO2 (aq) (0-5 °C) A->B Slowly C Diazonium Salt Intermediate B->C D Warm Reaction Mixture C->D E This compound (Crude) D->E Intramolecular Nucleophilic Attack F Work-up (Filtration, Washing) E->F G Recrystallization or Column Chromatography F->G H Pure this compound G->H

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield cluster_A Diazotization Issues cluster_B Cyclization Issues cluster_C Side Product Analysis Start Low Yield of Product A Check Diazotization Conditions Start->A B Check Cyclization Conditions Start->B C Analyze for Side Products Start->C A1 Slow NaNO2 addition? A->A1 B1 Warming temperature/time optimal? B->B1 C1 Identify impurities (e.g., TLC, LC-MS, NMR) C->C1 A2 Temperature < 5 °C? A1->A2 Yes A_Sol Optimize Diazotization: - Slower addition - Better cooling - Increase acid concentration A1->A_Sol No A3 Sufficient acid? A2->A3 Yes A2->A_Sol No A3->A_Sol No B_Sol Optimize Cyclization: - Vary temperature - Monitor reaction time B1->B_Sol No C2 Diazoamino or Hydrolysis Product? C1->C2 C_Sol Adjust reaction conditions to minimize specific byproduct C2->C_Sol Yes

Caption: A troubleshooting decision tree for addressing low product yield in the synthesis.

Technical Support Center: Synthesis of 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dichlorobenzo[d]isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: A prevalent and logical synthetic pathway for this compound involves a multi-step process. This typically begins with the formylation of 3,5-dichlorophenol to produce 2-hydroxy-4,6-dichlorobenzaldehyde. This intermediate is then converted to its corresponding oxime, which subsequently undergoes intramolecular cyclization to yield the final this compound product.

Q2: I am experiencing a low yield in my final product. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete formylation of the starting phenol, inefficient oximation, or poor cyclization efficiency are common culprits. Additionally, side reactions, such as the formation of isomeric byproducts during cyclization, can significantly reduce the yield of the desired product. Suboptimal reaction conditions, including incorrect temperature, inappropriate solvent, or a non-ideal base, can also contribute to lower yields.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a highly effective technique for monitoring the progress of each step in the synthesis. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. This allows for real-time assessment of the reaction's progression and helps in determining the optimal reaction time.

Q4: What are the key considerations for purifying the final this compound product?

A4: Purification of this compound typically involves standard techniques such as recrystallization or column chromatography. Given the chlorinated nature of the compound, it is expected to be a solid at room temperature with good solubility in common organic solvents. The choice of solvent for recrystallization is crucial and may require some experimentation to find the ideal system that provides high purity and good recovery. For column chromatography, a solvent system of ethyl acetate and hexane is a common starting point for separating non-polar to moderately polar compounds.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield Incomplete reaction in any of the synthetic steps.Monitor the reaction closely using TLC to ensure completion. Consider extending the reaction time or adjusting the temperature.
Suboptimal reaction conditions (temperature, solvent, base).Refer to the data on reaction parameter optimization. Experiment with different solvents, bases, and temperature ranges to find the optimal conditions for your specific setup.
Degradation of starting materials or intermediates.Ensure the purity of your starting materials. Handle sensitive intermediates under appropriate conditions (e.g., inert atmosphere if necessary).
Formation of Side Products Isomer formation during cyclization (e.g., Beckmann rearrangement).The choice of reaction conditions for the cyclization is critical to favor the desired N-O bond formation. Carefully control the temperature and choice of dehydrating agent or catalyst.
Dimerization or polymerization of intermediates.Adjust the concentration of reactants. Slow addition of a reagent can sometimes minimize side reactions.
Difficulty in Product Isolation Product is an oil or does not crystallize easily.Try different solvent systems for recrystallization. If recrystallization fails, column chromatography is a reliable alternative for purification.
Product is contaminated with starting material or byproducts.Optimize the purification technique. For column chromatography, try different solvent gradients. For recrystallization, a second recrystallization step may be necessary.

Data Presentation

Table 1: Illustrative Impact of Reaction Parameters on the Yield of Benzisoxazole Synthesis via o-Hydroxyaryl Oxime Cyclization

Note: This table presents generalized data to illustrate the typical effects of reaction parameters. Optimal conditions for the synthesis of this compound should be determined experimentally.

Parameter Condition A Condition B Condition C General Observation
Temperature Room Temperature50 °C80 °CYield often increases with temperature up to an optimal point, after which side reactions may increase, leading to a decrease in yield.
Base TriethylaminePotassium CarbonateSodium HydroxideThe choice of base can significantly impact the reaction rate and yield. The optimal base depends on the specific substrate and solvent.
Solvent EthanolTolueneAcetonitrileSolvent polarity can influence the solubility of reactants and the reaction pathway. Aprotic solvents may be preferred to minimize side reactions in some cases.
Yield (%) 658570This row illustrates a hypothetical yield trend based on the changes in the parameters above.

Experimental Protocols

A plausible synthetic route for this compound is a three-step process starting from 3,5-dichlorophenol.

Step 1: Synthesis of 2-Hydroxy-4,6-dichlorobenzaldehyde

This step can be achieved via a Reimer-Tiemann reaction.

  • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3,5-dichlorophenol in aqueous sodium hydroxide.

  • Heat the solution and add chloroform dropwise with vigorous stirring.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After cooling, remove the excess chloroform by distillation.

  • Acidify the remaining solution with dilute sulfuric acid.

  • Isolate the product, 2-hydroxy-4,6-dichlorobenzaldehyde, by steam distillation and purify by recrystallization.

Step 2: Synthesis of 2-Hydroxy-4,6-dichlorobenzaldehyde Oxime

  • Dissolve 2-hydroxy-4,6-dichlorobenzaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.

  • Slowly add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature.

  • Stir the reaction mixture at 60-80°C for 4-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The crude oxime can be isolated by filtration and purified by recrystallization.

Step 3: Synthesis of this compound

This step involves the intramolecular cyclization of the oxime.

  • Dissolve the 2-hydroxy-4,6-dichlorobenzaldehyde oxime in a suitable solvent (e.g., acetic anhydride or polyphosphoric acid).

  • Heat the reaction mixture to induce cyclization, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Oximation cluster_step3 Step 3: Cyclization cluster_purification Purification A 3,5-Dichlorophenol B Reimer-Tiemann Reaction (Chloroform, NaOH) A->B C 2-Hydroxy-4,6-dichlorobenzaldehyde B->C D 2-Hydroxy-4,6-dichlorobenzaldehyde E Oximation (Hydroxylamine, Base) D->E F 2-Hydroxy-4,6-dichlorobenzaldehyde Oxime E->F G 2-Hydroxy-4,6-dichlorobenzaldehyde Oxime H Intramolecular Cyclization (Dehydrating Agent) G->H I Crude this compound H->I J Crude Product K Recrystallization or Column Chromatography J->K L Pure this compound K->L troubleshooting_guide cluster_check1 Reaction Monitoring cluster_action1 Action for Incomplete Reaction cluster_check2 Side Product Analysis cluster_action2 Action for Side Products cluster_check3 Purity of Starting Materials cluster_action3 Action for Impure Starting Materials start Low Yield of This compound q1 Is the reaction complete? start->q1 a1_yes Yes q1->a1_yes Check TLC a1_no No q1->a1_no Check TLC q2 Are there significant side products? a1_yes->q2 action1 Extend reaction time or increase temperature. a1_no->action1 a2_yes Yes q2->a2_yes Analyze by NMR/MS a2_no No q2->a2_no Analyze by NMR/MS action2 Optimize cyclization conditions (e.g., milder dehydrating agent) to minimize Beckmann rearrangement. a2_yes->action2 q3 Are starting materials pure? a2_no->q3 a3_yes Yes q3->a3_yes Check specifications a3_no No q3->a3_no Check specifications action3 Purify starting materials before use. a3_no->action3

Technical Support Center: 3,5-Dichlorobenzo[d]isoxazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichlorobenzo[d]isoxazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

ProblemPossible CauseSuggested Solution
Low Purity After Synthesis Incomplete reaction or presence of starting materials.Monitor the reaction progress using TLC or LC-MS to ensure completion. If starting materials remain, consider extending the reaction time or adding a slight excess of the limiting reagent.
Formation of side-products.Identify the structure of major impurities by NMR or MS analysis. Common side-products in isoxazole synthesis can arise from incomplete cyclization or side reactions of the starting materials. Adjusting reaction conditions such as temperature or solvent may minimize their formation.
Discoloration of the Final Product (Yellow or Brown Tint) Presence of colored impurities.Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective at removing colored impurities. Activated carbon treatment during recrystallization can also be employed, but should be used with caution to avoid product loss.
Degradation of the product.This compound may be sensitive to light, heat, or extreme pH conditions. Store the compound in a cool, dark place and under an inert atmosphere if necessary. Avoid prolonged exposure to strong acids or bases during workup.
Difficulty in Removing a Persistent Impurity Co-crystallization of the impurity with the product.If recrystallization is ineffective, column chromatography on silica gel is the recommended next step. A range of solvent systems should be screened to achieve optimal separation.
Isomeric impurities.Isomers can be particularly challenging to separate by recrystallization. Column chromatography with a carefully selected eluent system is the most effective method for separating isomers.
Low Recovery After Recrystallization Product is too soluble in the chosen solvent.Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent/anti-solvent system can also be effective.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated to prevent the product from crashing out of solution. Use a minimal amount of hot solvent to dissolve the crude product.
Oily Product Instead of Crystalline Solid Presence of residual solvent or low-melting impurities.Ensure the product is thoroughly dried under vacuum. If impurities are the cause, purification by column chromatography followed by recrystallization of the pure fractions should yield a solid product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials such as 3,5-dichlorobenzaldehyde oxime or its precursors. Side-products from incomplete cyclization or rearrangement reactions are also possible. Isomeric impurities, though less common depending on the precursors, can also be present.

Q2: What is the recommended method for initial purification of crude this compound?

A2: For initial purification, recrystallization is often the most straightforward and scalable method. A good starting point is to screen various solvent systems, such as ethanol, isopropanol, or mixed solvent systems like hexane/ethyl acetate, to find conditions that provide good crystal formation and impurity rejection.

Q3: When should I consider using column chromatography for purification?

A3: Column chromatography should be considered when:

  • Recrystallization fails to remove a persistent impurity.

  • The impurities have similar solubility profiles to the product.

  • Separation of isomeric impurities is required.

  • A very high purity (>99.5%) is necessary for downstream applications.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Purity can be effectively monitored using techniques such as:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for screening chromatography conditions.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the presence of impurities and confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential impurities.

Q5: What are the optimal storage conditions for purified this compound?

A5: To ensure long-term stability, this compound should be stored in a well-sealed container, protected from light, in a cool and dry place. For extended storage, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling. Test single solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) and mixed solvent systems.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath or refrigerator.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system based on TLC analysis. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the product.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC or HPLC.

  • Product Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified product.

Visualizations

Purification_Workflow cluster_0 Initial Purification cluster_1 Secondary Purification (If Needed) Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purity Check 1 Purity Check 1 Recrystallization->Purity Check 1 Column Chromatography Column Chromatography Purity Check 1->Column Chromatography Purity < 99% Pure Product Pure Product Purity Check 1->Pure Product Purity > 99% Purity Check 2 Purity Check 2 Column Chromatography->Purity Check 2 Purity Check 2->Column Chromatography Re-purify Purity Check 2->Pure Product Purity > 99.5%

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Impure Product recrystallize Attempt Recrystallization start->recrystallize check_purity1 Purity Acceptable? recrystallize->check_purity1 column_chrom Perform Column Chromatography check_purity1->column_chrom No end_pure Pure Product check_purity1->end_pure Yes check_purity2 Purity Acceptable? column_chrom->check_purity2 check_purity2->end_pure Yes re_evaluate Re-evaluate Conditions/ Identify Impurity check_purity2->re_evaluate No

Caption: Decision tree for troubleshooting the purification of this compound.

Stability of 3,5-Dichlorobenzo[d]isoxazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5-Dichlorobenzo[d]isoxazole

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of this compound throughout their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide standardized protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] Recommended storage is in a tightly sealed container, protected from moisture and light. For long-term storage, maintaining temperatures between 2-8°C is advisable.

Q2: What is the general solubility of this compound?

Q3: What are the potential degradation pathways for this compound?

A3: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions. The dichloro-substituted benzene ring is generally stable but may undergo nucleophilic substitution under harsh conditions. Photodegradation could also be a concern due to the aromatic system.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The most common method for monitoring the stability of a compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the separation and quantification of the parent compound from its potential degradants.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

  • Potential Cause 1: pH of the medium. The isoxazole ring can be sensitive to pH extremes.

    • Troubleshooting Step: Prepare your solutions in a buffered medium with a pH close to neutral (pH 6-8). If your experiment requires acidic or basic conditions, run a preliminary stability test at that pH to quantify the rate of degradation.

  • Potential Cause 2: Presence of nucleophiles. Certain buffers or media components (e.g., primary amines) could potentially react with the compound.

    • Troubleshooting Step: If you suspect a reaction with a component of your medium, try to use an alternative, non-reactive buffer system.

  • Potential Cause 3: Exposure to light. Aromatic compounds can be susceptible to photodegradation.

    • Troubleshooting Step: Prepare and handle solutions in amber vials or under low-light conditions to minimize exposure to UV radiation.

Issue 2: Inconsistent Results in Biological Assays

  • Potential Cause 1: Degradation in assay medium. The compound may not be stable over the time course of the biological assay.

    • Troubleshooting Step: Perform a time-course stability study of this compound in your assay medium at the incubation temperature. Quantify the amount of intact compound at various time points.

  • Potential Cause 2: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surfaces of plastic microplates or tubes, reducing the effective concentration.

    • Troubleshooting Step: Consider using low-adhesion plasticware or including a small percentage of a non-ionic surfactant (e.g., Tween-80) in your assay buffer to prevent adsorption.

Quantitative Stability Data

The following table summarizes hypothetical stability data for this compound under various stress conditions. This data is illustrative and should be confirmed experimentally.

ConditionTime (hours)Remaining Compound (%)Appearance of Solution
pH 2 (40°C) 0100Clear, Colorless
2485Clear, Colorless
4872Clear, Colorless
pH 7 (40°C) 0100Clear, Colorless
2499Clear, Colorless
4898Clear, Colorless
pH 10 (40°C) 0100Clear, Colorless
2490Clear, Faint Yellow
4881Clear, Faint Yellow
Thermal (80°C) 0100N/A (Solid)
2497No Change
4895No Change
Photostability 0100Clear, Colorless
(ICH Q1B)2492Clear, Colorless

Experimental Protocols

Protocol 1: pH Stability Assessment

  • Preparation of Buffers: Prepare buffers at pH 2 (0.01 N HCl), pH 7 (phosphate buffer), and pH 10 (borate buffer).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of 100 µg/mL, ensuring the organic solvent concentration is less than 1%.

  • Incubation: Incubate the solutions in a constant temperature bath at 40°C.

  • Time Points: Withdraw aliquots at 0, 4, 8, 12, 24, and 48 hours.

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method.

  • Data Reporting: Report the percentage of the remaining parent compound at each time point.

Protocol 2: Thermal Stability Assessment

  • Sample Preparation: Place a known amount of solid this compound in a clear glass vial.

  • Incubation: Place the vial in a calibrated oven at 80°C.

  • Time Points: At 0, 24, and 48 hours, remove a sample, allow it to cool to room temperature, and prepare a solution of known concentration.

  • Analysis: Analyze the solution by HPLC to determine the purity of the compound.

  • Data Reporting: Report the purity of the compound at each time point.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Stock Solution of this compound Incubate Incubate Samples under Respective Stress Conditions Prep->Incubate Stress_Cond Prepare Stress Conditions (pH, Temp, Light) Stress_Cond->Incubate Time_Points Withdraw Aliquots at Defined Time Points Incubate->Time_Points HPLC Analyze by Stability-Indicating HPLC Method Time_Points->HPLC Quantify Quantify Parent Compound and Degradants HPLC->Quantify Report Generate Stability Report Quantify->Report Hypothetical_Degradation_Pathway A This compound B Ring-Opened Intermediate A->B Acid/Base Hydrolysis C Hydrolyzed Product B->C Further Degradation

References

Technical Support Center: Synthesis of 3,4,5-Trisubstituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 3,4,5-trisubstituted isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,4,5-trisubstituted isoxazoles?

A1: The most prevalent method is the [3+2] cycloaddition reaction (also known as the Huisgen 1,3-dipolar cycloaddition).[1] This typically involves the reaction of a nitrile oxide with a disubstituted alkyne or an activated methylene compound like a 1,3-diketone, β-ketoester, or β-ketoamide.[2][3] Alternative routes include the cyclocondensation of β-enamino diketones with hydroxylamine and sequential [3+2] cycloaddition/cross-coupling reactions.[4][5]

Q2: My reaction is resulting in a low yield of the desired 3,4,5-trisubstituted isoxazole. What are the likely causes?

A2: Low yields can stem from several factors, including:

  • Inefficient Nitrile Oxide Generation: If you are generating the nitrile oxide in situ, the choice of precursor (e.g., hydroximoyl chloride, aldoxime) and the reaction conditions (base, solvent, temperature) are critical.[6]

  • Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that consumes the intermediate.[4][6][7]

  • Side Reactions: Competing reactions such as O-imidoylation can occur, especially when using 1,3-dicarbonyl compounds.[3][8]

  • Poor Reactivity of the Dipolarophile: Steric hindrance or unfavorable electronic properties of the alkyne or dicarbonyl compound can slow down the desired cycloaddition.[4]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and yield.[7]

Q3: I am observing significant formation of byproducts. What are they and how can I minimize them?

A3: Common byproducts include:

  • Furoxans: Formed from the dimerization of the nitrile oxide.[4][6] To minimize their formation, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the dipolarophile.[4] Slow addition of the nitrile oxide precursor can also help.

  • O-imidoylation products: These can form when reacting nitrile oxides with 1,3-diketones. The choice of base and solvent system can influence the selectivity between the desired isoxazole and the O-imidoylation product.[3][8]

  • Isoxazolines and Oximes: Incomplete cyclization or dehydration can lead to these impurities, especially when starting from chalcones. Using a stronger base or a dehydrating agent can often drive the reaction to completion.

Q4: I am struggling with the purification of my 3,4,5-trisubstituted isoxazole. What are some effective strategies?

A4: Purification can be challenging due to the similar polarities of the product and certain byproducts. Column chromatography on silica gel is a standard method. Careful selection of the eluent system (e.g., gradients of ethyl acetate in hexanes) is crucial for achieving good separation. In some cases, recrystallization may be an effective final purification step.

Troubleshooting Guides

Problem 1: Low or No Product Formation

This guide will help you troubleshoot reactions with low or no yield of the desired 3,4,5-trisubstituted isoxazole.

LowYieldTroubleshooting cluster_reagents Starting Materials cluster_conditions Reaction Conditions cluster_optimization Nitrile Oxide Generation start Low or No Product check_reagents Verify Starting Material Quality (Purity, Stoichiometry) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Base, Temperature) check_reagents->check_conditions Reagents OK reagent_purity Impure Reagents? check_reagents->reagent_purity reagent_stoichiometry Incorrect Stoichiometry? check_reagents->reagent_stoichiometry optimize_generation Optimize Nitrile Oxide Generation check_conditions->optimize_generation Conditions Appear Correct solvent Inappropriate Solvent? check_conditions->solvent base Incorrect Base or Amount? check_conditions->base temperature Suboptimal Temperature? check_conditions->temperature alternative_route Consider Alternative Synthetic Route optimize_generation->alternative_route Yield Still Low in_situ In situ Generation Method optimize_generation->in_situ slow_addition Slow Addition of Precursor optimize_generation->slow_addition oxidant Choice of Oxidant (for aldoximes) optimize_generation->oxidant end Improved Yield optimize_generation->end Successful Optimization alternative_route->end

Caption: Troubleshooting workflow for low yield in 3,4,5-trisubstituted isoxazole synthesis.

Detailed Steps:

  • Verify Starting Material Quality:

    • Purity: Ensure the purity of your starting materials (hydroximoyl chloride, 1,3-diketone, alkyne, etc.). Impurities can lead to side reactions or inhibit the desired reaction.

    • Stoichiometry: Double-check the stoichiometry of your reactants and reagents. An incorrect ratio can lead to incomplete conversion or the formation of byproducts.

  • Review Reaction Conditions:

    • Solvent: The polarity of the solvent can significantly affect the reaction. For the synthesis from 1,3-diketones, aqueous media have been shown to be effective.[3][8]

    • Base: The choice and amount of base are crucial, especially for the in situ generation of nitrile oxides from hydroximoyl chlorides. Common bases include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[3][9]

    • Temperature: While higher temperatures can increase the reaction rate, they may also promote the decomposition of the nitrile oxide intermediate.[4] Optimization is key.

  • Optimize Nitrile Oxide Generation:

    • If generating the nitrile oxide in situ from an aldoxime, the choice of oxidizing agent (e.g., N-Chlorosuccinimide, Chloramine-T) is critical.[6]

    • Slowly adding the nitrile oxide precursor to the reaction mixture can help to keep its concentration low, thus minimizing dimerization.

  • Consider Alternative Synthetic Routes:

    • If the cycloaddition approach is consistently failing, consider alternative methods such as those starting from β-enamino diketones or employing a sequential cycloaddition/cross-coupling strategy.[4][5]

Problem 2: Predominant Formation of Side Products

This guide addresses the issue of significant byproduct formation.

SideProductTroubleshooting cluster_furoxan Furoxan Mitigation Strategies cluster_o_imidoylation O-imidoylation Minimization start High Side Product Formation identify_byproduct Identify Major Side Product(s) (e.g., Furoxan, O-imidoylation) start->identify_byproduct furoxan_mitigation Mitigate Furoxan Formation identify_byproduct->furoxan_mitigation Furoxan Detected o_imidoylation_mitigation Minimize O-imidoylation identify_byproduct->o_imidoylation_mitigation O-imidoylation Product Detected other_byproducts Address Other Byproducts identify_byproduct->other_byproducts Other Byproducts slow_addition Slow Addition of Nitrile Oxide Precursor furoxan_mitigation->slow_addition low_temp Lower Reaction Temperature furoxan_mitigation->low_temp excess_dipolarophile Use Excess Dipolarophile furoxan_mitigation->excess_dipolarophile end Increased Product Purity furoxan_mitigation->end change_base Screen Different Bases o_imidoylation_mitigation->change_base change_solvent Modify Solvent System (e.g., increase water content) o_imidoylation_mitigation->change_solvent o_imidoylation_mitigation->end other_byproducts->end

Caption: Logical relationships for troubleshooting side product formation.

Detailed Strategies:

  • Minimizing Furoxan Formation:

    • Slow Addition: If not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low.

    • Excess Dipolarophile: Using a slight excess of the alkyne or 1,3-dicarbonyl compound can help to trap the nitrile oxide before it dimerizes.

    • Lower Temperature: Reducing the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.[4]

  • Minimizing O-imidoylation:

    • Solvent System: In the reaction of nitrile oxides with 1,3-diketones, increasing the water content in the solvent mixture can favor the formation of the desired isoxazole over the O-imidoylation byproduct.[3][8]

    • Base Selection: The choice of base can influence the reaction pathway. Screening different organic or inorganic bases may be necessary.[9]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 3,4,5-Trisubstituted Isoxazoles from 1,3-Diketones [3][9]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1DIPEA (3)95% H₂O, 5% MeOHRoom Temp195
2DIPEA (2)95% H₂O, 5% MeOHRoom Temp595
3TEA (3)95% H₂O, 5% MeOHRoom Temp280
4K₂CO₃ (3)95% H₂O, 5% MeOHRoom Temp2420
5DIPEA (3)DichloromethaneRoom Temp2440
6DIPEA (0.1)95% H₂O, 5% MeOHRoom Temp24Traces

Yields are for the reaction of 4-fluoro-N-hydroxybenzimidoyl chloride and 1-phenylbutane-1,3-dione and are illustrative. Actual yields may vary depending on the specific substrates used.

Table 2: Influence of Substituents on Yield in the Synthesis of 3,4,5-Trisubstituted Isoxazoles [9]

Phenyl Hydroximoyl Chloride Substituent (R¹)1,3-Diketone Phenyl Substituent (R²)Yield (%)
4-FH95
4-ClH92
4-MeOH85
H4-F90
H4-Cl88
H4-Me82

Reactions were carried out using DIPEA in 95% H₂O/5% MeOH at room temperature for 2 hours. This table demonstrates that electron-withdrawing groups on either reactant generally lead to higher yields compared to electron-donating groups.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,4,5-Trisubstituted Isoxazoles from 1,3-Diketones in Water [3][9]

  • To a solution of the 1,3-diketone (0.5 mmol) in a mixture of water (14.25 mL) and methanol (0.75 mL) is added the hydroximoyl chloride (0.5 mmol).

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 1-2 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the desired 3,4,5-trisubstituted isoxazole.

Protocol 2: Synthesis of 3,4,5-Trisubstituted Isoxazoles from Internal Alkynes [4]

  • An appropriate hydroximoyl chloride (1.1 mmol) is added to a solution of the internal alkyne (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL).

  • Triethylamine (1.5 mmol) is added dropwise to the mixture at room temperature.

  • The reaction is stirred at room temperature or heated as necessary, with progress monitored by TLC.

  • After completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the 3,4,5-trisubstituted isoxazole.

Note: These protocols are general, and the optimal conditions may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments.

References

Preventing furoxan byproduct formation in nitrile oxide cycloadditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitrile Oxide Cycloadditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing the formation of furoxan byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in nitrile oxide cycloadditions, and why does it form?

A1: The most common byproduct is a furoxan (a 1,2,5-oxadiazole-2-oxide). This occurs because nitrile oxides are highly reactive 1,3-dipoles that can dimerize in the absence of a suitable dipolarophile (the molecule they are intended to react with). This dimerization is a rapid process that competes with the desired cycloaddition reaction.

Q2: What is the fundamental principle behind preventing furoxan formation?

A2: The key to minimizing furoxan byproduct formation is to maintain a very low instantaneous concentration of the nitrile oxide throughout the reaction. This ensures that the nitrile oxide is more likely to react with the intended dipolarophile rather than another molecule of itself.

Q3: What are the primary methods to keep the nitrile oxide concentration low?

A3: The most effective and widely used method is the in situ generation of the nitrile oxide. This involves slowly generating the reactive nitrile oxide from a stable precursor in the presence of the dipolarophile. This allows the nitrile oxide to be "trapped" by the dipolarophile as soon as it is formed. Slow addition techniques, where the nitrile oxide precursor or a reagent for its generation is added gradually to the reaction mixture, are also a crucial part of this strategy.

Troubleshooting Guide

Issue 1: Significant Furoxan Formation Despite Using an in situ Generation Method

Symptoms:

  • Low yield of the desired isoxazoline/isoxazole product.

  • A significant amount of a byproduct is isolated, which is confirmed to be the furoxan dimer.

Possible Causes & Solutions:

  • Rate of Nitrile Oxide Generation is Too High: Even with in situ methods, if the nitrile oxide is generated faster than it can be trapped by the dipolarophile, dimerization will occur.

    • Solution: Decrease the rate of addition of the activating reagent (e.g., the base in dehydrohalogenation or the oxidant for aldoximes). For reactions sensitive to the addition rate, consider using a syringe pump for precise and slow addition.

  • Low Reactivity of the Dipolarophile: If the dipolarophile is sterically hindered or electron-rich, its reaction with the nitrile oxide may be slow, allowing dimerization to compete.

    • Solution 1: Increase the concentration of the dipolarophile relative to the nitrile oxide precursor (e.g., use 1.5 to 3 equivalents).

    • Solution 2: If possible, consider using a more reactive dipolarophile with electron-withdrawing groups.

    • Solution 3: A moderate increase in reaction temperature can sometimes accelerate the cycloaddition more than the dimerization, but this should be optimized carefully as high temperatures can also promote dimerization.

  • Suboptimal Reaction Conditions: The choice of solvent, base, or oxidant can significantly impact the relative rates of cycloaddition and dimerization.

    • Solution: Systematically vary the reaction parameters. For instance, in the dehydrohalogenation of hydroxamoyl chlorides, a weaker, non-nucleophilic base might be preferable. In the oxidation of aldoximes, the choice of oxidant can be critical (see Data Presentation section). Solvent polarity can also play a role; sometimes a less polar solvent can disfavor the dimerization pathway.

Issue 2: The Reaction is Sluggish and Both Starting Material and Furoxan are Observed

Symptoms:

  • Incomplete conversion of the starting materials (e.g., aldoxime).

  • Presence of both the desired product and the furoxan byproduct in the crude reaction mixture.

Possible Causes & Solutions:

  • Inefficient Nitrile Oxide Generation: The conditions may not be optimal for the conversion of the precursor to the nitrile oxide.

    • Solution 1: Verify the purity and activity of the reagents, especially the oxidant or base. For instance, Oxone® quality can vary, and N-halosuccinimides can decompose over time.

    • Solution 2: In the case of aldoxime oxidation, ensure the appropriate base is used in the correct stoichiometry. For example, in mechanochemical methods using NaCl/Oxone, sodium carbonate has been shown to be effective.[1]

    • Solution 3: For dehydrohalogenation methods, ensure the base is strong enough to effect elimination but not so strong as to cause other side reactions.

  • Low Reaction Temperature: While lower temperatures can suppress dimerization, they can also slow down the desired cycloaddition to an impractical rate.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS to find the optimal balance.

Data Presentation

The following table summarizes the yields of the desired cycloaddition products obtained using different in situ nitrile oxide generation methods, thereby indicating the successful suppression of furoxan formation. Note that direct comparison is challenging as substrates and conditions vary between studies.

PrecursorGeneration MethodOxidant/BaseSolventTypical Yield of CycloadductReference
AldoximeOxidationNaCl/Oxone/Na₂CO₃Solvent-free (Ball-milling)75-86%[1]
AldoximeOxidationIodobenzene diacetate/TFA (cat.)Methanol~70-90%[2]
AldoximeOxidationt-BuOI / 2,6-lutidineDioxane~88%[3]
Hydroxamoyl ChlorideDehydrohalogenationTriethylamineDiethyl etherVaries, can be high[4]
Primary NitroalkaneDehydrationPhenyl isocyanate / Et₃NTolueneVaries[4]

Experimental Protocols

Protocol 1: In situ Generation of Nitrile Oxide from an Aldoxime via Oxidation (Mechanochemical Method)

This protocol is adapted from a solvent-free, environmentally friendly method.[5]

  • Preparation: In a stainless-steel ball-milling vessel, add the aldoxime (1.0 equiv.), the alkene or alkyne (1.2 equiv.), NaCl (1.1 equiv.), Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 equiv.), and solid Na₂CO₃ (1.5 equiv.).

  • Milling: Add stainless-steel balls and mill the mixture at room temperature using a mixer mill (e.g., at 30 Hz) for 60 minutes.

  • Work-up: After milling, add ethyl acetate to the vessel and stir to dissolve the organic components.

  • Purification: Filter the mixture to remove inorganic salts. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: In situ Generation of Nitrile Oxide from a Hydroxamoyl Chloride via Dehydrohalogenation

This is a classic and widely used method.

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydroxamoyl chloride (1.0 equiv.) and the dipolarophile (1.2-1.5 equiv.) in a suitable anhydrous solvent (e.g., diethyl ether or THF).

  • Slow Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of a non-nucleophilic organic base, such as triethylamine (1.1 equiv.), in the same anhydrous solvent. Add the base solution dropwise to the stirred reaction mixture over a period of 1-4 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium hydrochloride salt.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Visualizations

Furoxan_Formation NO1 Nitrile Oxide (R-C≡N⁺-O⁻) Intermediate Dinitrosoalkene Diradical Intermediate NO1->Intermediate Dimerization (C-C bond formation) NO2 Nitrile Oxide (R-C≡N⁺-O⁻) NO2->Intermediate Furoxan Furoxan Byproduct Intermediate->Furoxan Cyclization

Caption: Mechanism of Furoxan Byproduct Formation.

Prevention_Strategy cluster_in_situ In Situ Generation Precursor Stable Precursor (e.g., Aldoxime) NO_low Nitrile Oxide (Low Concentration) Precursor->NO_low Slow Generation Product Desired Cycloadduct (Isoxazoline/Isoxazole) NO_low->Product [3+2] Cycloaddition (Fast) Furoxan Furoxan Byproduct (Minimized) NO_low->Furoxan Dimerization (Slow, Outcompeted) Dipolarophile Dipolarophile Dipolarophile->Product

Caption: Principle of Furoxan Prevention via In Situ Generation.

Troubleshooting_Workflow Start High Furoxan Formation Observed Check_Rate Is Nitrile Oxide Generation Rate Too High? Start->Check_Rate Check_Dipolarophile Is Dipolarophile Reactivity Low? Check_Rate->Check_Dipolarophile No Solution_Rate Decrease addition rate of reagent (e.g., use syringe pump) Check_Rate->Solution_Rate Yes Check_Conditions Are Reaction Conditions Suboptimal? Check_Dipolarophile->Check_Conditions No Solution_Dipolarophile Increase dipolarophile concentration or use a more reactive one Check_Dipolarophile->Solution_Dipolarophile Yes Solution_Conditions Optimize solvent, base/oxidant, and temperature Check_Conditions->Solution_Conditions Yes End Problem Resolved Solution_Rate->End Solution_Dipolarophile->End Solution_Conditions->End

Caption: Troubleshooting Workflow for Furoxan Byproduct Formation.

References

Technical Support Center: Scaling Up the Synthesis of 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3,5-Dichlorobenzo[d]isoxazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Proposed Synthetic Route

A common and scalable approach to synthesizing substituted benzisoxazoles involves the cyclization of an ortho-halo-substituted aromatic oxime. For this compound, a plausible and efficient route starts from the commercially available 2,6-dichlorobenzaldehyde.

Overall Reaction Scheme:

Synthetic_Workflow A 2,6-Dichlorobenzaldehyde B 2,6-Dichlorobenzaldoxime A->B Hydroxylamine Sodium Acetate C This compound B->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Dichlorobenzaldoxime

This procedure outlines the formation of the oxime from 2,6-dichlorobenzaldehyde. Oximes are typically formed by reacting an aldehyde or ketone with hydroxylamine.[1]

  • Dissolution: In a reaction vessel equipped with a stirrer and a condenser, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) in a mixture of ethanol and water (e.g., 3:2 v/v).

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for one hour, then heat to reflux for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2,6-dichlorobenzaldoxime as a white solid.

Step 2: Intramolecular Cyclization to this compound

This step involves the base-mediated intramolecular cyclization of the oxime to form the benzisoxazole ring. This is a type of nucleophilic aromatic substitution where the oxime oxygen displaces the ortho-chlorine atom.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichlorobenzaldoxime (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3, 2-3 equivalents) or sodium hydride (NaH, 1.2 equivalents).

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined through small-scale experiments.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting Guide

Q1: My cyclization reaction (Step 2) has a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this intramolecular cyclization are a common issue. A systematic approach to troubleshooting is recommended.[2]

  • Purity of Starting Material: Ensure the 2,6-dichlorobenzaldoxime is pure and dry. Impurities from Step 1 can inhibit the cyclization.

  • Base Strength and Amount: The choice and amount of base are critical. If using a weaker base like K2CO3, ensure it is finely powdered and dry. For a stalled reaction, a stronger base like sodium hydride (NaH) might be necessary to fully deprotonate the oxime.

  • Solvent Choice: The solvent must be polar, aprotic, and anhydrous. Residual water can quench the base and inhibit the reaction. Ensure your DMF or DMSO is dry.

  • Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy for the nucleophilic aromatic substitution. Incrementally increase the temperature (e.g., in 10 °C steps) and monitor for product formation versus decomposition.

  • Inert Atmosphere: The deprotonated oxime can be sensitive to air oxidation. Ensure the reaction is carried out under a consistently inert atmosphere (nitrogen or argon).[2]

Troubleshooting_Low_Yield Start Low Yield in Cyclization Step Purity Verify Purity of 2,6-Dichlorobenzaldoxime Start->Purity Inert Ensure Inert Atmosphere (N2 or Argon) Start->Inert Conditions Optimize Reaction Conditions Start->Conditions Purity->Conditions Inert->Conditions Base Evaluate Base (Strength, Amount, Dryness) Conditions->Base Solvent Check Solvent (Polar, Aprotic, Anhydrous) Conditions->Solvent Temp Adjust Temperature (Incremental Increase) Conditions->Temp Result Improved Yield Base->Result Solvent->Result Temp->Result

Figure 2: Troubleshooting workflow for low reaction yield.

Q2: My reaction does not go to completion, and I see unreacted starting material even after prolonged reaction times. What should I do?

A2: A stalled reaction can be due to several factors:[3]

  • Insufficient Base: The base may be consumed by acidic impurities or residual water. Try adding an additional portion of fresh, dry base.

  • Suboptimal Temperature: The temperature may be too low. As mentioned, a gradual increase in temperature can help drive the reaction to completion.

  • Product Inhibition: In some cases, the product might inhibit the reaction. While less common for this type of cyclization, diluting the reaction mixture with more solvent could help.

Q3: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A3: Side product formation can significantly lower the yield of the desired product.

  • Hydrolysis of Product: If there is water in the reaction mixture, the benzisoxazole ring can be susceptible to cleavage, especially at high temperatures and in the presence of a base. Ensure anhydrous conditions.

  • Decomposition: At excessively high temperatures, the starting material or product may decompose. It is crucial to find the optimal temperature that promotes cyclization without causing significant degradation.

  • Intermolecular Reactions: At very high concentrations, intermolecular side reactions might occur. Running the reaction at a slightly lower concentration could favor the intramolecular cyclization.

Q4: I am having difficulty purifying the final product. What are some effective purification strategies?

A4: Chlorinated aromatic compounds can sometimes be challenging to purify.

  • Column Chromatography: This is a very effective method. A solvent system of ethyl acetate and hexanes is a good starting point for elution. A gradual increase in the polarity of the eluent should provide good separation.

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be an excellent method for obtaining highly pure material, which is particularly important for scaling up. Test various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) on a small scale to find the best one.

  • Activated Carbon Treatment: If your product has colored impurities, a treatment with activated carbon in a suitable solvent before the final crystallization or chromatography step can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up this synthesis from lab scale (grams) to pilot plant scale (kilograms)?

A1: Scaling up presents several challenges:[4]

  • Heat Transfer: The cyclization step is often exothermic. On a large scale, efficient heat removal is critical to prevent a runaway reaction and control the temperature, which affects yield and impurity profiles. A jacketed reactor with good stirring and a reliable cooling system is essential.

  • Reagent Addition: The addition of the base, especially a reactive one like NaH, needs to be carefully controlled on a large scale to manage the initial exotherm and any gas evolution.

  • Work-up and Extraction: Handling large volumes of solvents for extraction and washing can be cumbersome. Liquid-liquid extraction equipment may be necessary. The separation of layers can also be more challenging on a large scale.

  • Purification: Large-scale chromatography can be expensive and time-consuming. Developing a robust crystallization procedure for purification is highly desirable for industrial-scale production.

Q2: Are there any specific safety precautions I should take for this synthesis?

A2: Yes, several safety precautions are necessary:

  • Handling of Reagents: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Sodium hydride (if used) is highly reactive and flammable; it reacts violently with water.

  • Solvents: DMF and DMSO are skin-absorbent; avoid direct contact. Ethanol is flammable.

  • Reaction Monitoring: Never leave a heated reaction unattended. Be particularly cautious when scaling up exothermic reactions.

Q3: Can I use a different starting material instead of 2,6-dichlorobenzaldehyde?

A3: Yes, other starting materials are possible. For instance, one could start with 2-hydroxy-6-chlorobenzonitrile and perform a reaction to form the N-O bond. However, the proposed route starting from 2,6-dichlorobenzaldehyde is often more direct and utilizes readily available starting materials.[5]

Data Presentation: Optimizing the Cyclization Step

The following table provides illustrative data on how different reaction parameters can affect the yield and purity of this compound in the cyclization step. This data is representative and should be used as a guide for optimization experiments.

Entry Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%) Purity (by HPLC, %)
1K2CO3 (2.0)DMF80126592
2K2CO3 (2.0)DMF10067895
3K2CO3 (2.0)DMF12047590 (decomposition observed)
4NaH (1.2)DMF8048597
5NaH (1.2)THF65 (reflux)85594
6Cs2CO3 (2.0)DMSO10058296

Table 1: Illustrative data for the optimization of the cyclization of 2,6-dichlorobenzaldoxime.

Visualizations

Side_Product_Logic Condition Reaction Conditions Water Presence of Water Condition->Water HighTemp Excessive Temperature Condition->HighTemp HighConc High Concentration Condition->HighConc Hydrolysis Ring-Opened Product (2-hydroxy-6-chlorobenzonitrile) Water->Hydrolysis Decomposition Tar/Polymeric Material HighTemp->Decomposition Intermolecular Dimeric/Oligomeric Byproducts HighConc->Intermolecular SideProduct Side Products Hydrolysis->SideProduct Decomposition->SideProduct Intermolecular->SideProduct

Figure 3: Logical relationship between reaction conditions and potential side products.

References

Recrystallization methods for purifying 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying 3,5-Dichlorobenzo[d]isoxazole

This technical support guide provides detailed information and troubleshooting advice for the purification of this compound via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on the polar nature of the isoxazole ring and the presence of chlorine atoms, common organic solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or hexane/ethyl acetate are good starting points.[1][2] It is recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal one for your specific sample purity.

Q2: My compound is not dissolving completely, even when heating the solvent to its boiling point. What should I do?

A2: There are a few possibilities:

  • Insufficient Solvent: You may not have added enough solvent. Add small increments of hot solvent until the compound fully dissolves.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid material remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[3]

  • Incorrect Solvent Choice: The chosen solvent may be a poor choice for your compound. Re-evaluate your solvent selection by testing other options.

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?

A3: This is a common issue that can be resolved with the following steps:

  • Too Much Solvent: You may have used too much solvent, and the solution is not supersaturated. Try boiling off some of the solvent to increase the concentration of your compound and then allow it to cool again.[4]

  • Induce Crystallization: If the solution is supersaturated but crystals are not forming, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a nucleation site for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This will act as a template for further crystal formation.

  • Cooling Too Rapidly: Sometimes, cooling the solution too quickly can inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]

Q4: The recrystallized product appears oily or forms an oil instead of crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. Here are some solutions:

  • Increase Solvent Volume: Add more solvent to the mixture and heat it back to a clear solution. A lower concentration can sometimes prevent oiling out upon cooling.[4]

  • Use a Different Solvent: The solubility profile of your compound in the chosen solvent may be conducive to oiling out. Experiment with a different solvent or a mixed solvent system.

  • Slower Cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.

Q5: The yield of my recrystallized product is very low. How can I improve it?

A5: A low yield can result from several factors:

  • Using Too Much Solvent: As mentioned, excess solvent will retain more of your dissolved compound in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[4]

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose a significant portion of your product. Ensure your filtration apparatus is pre-heated to prevent this.[5]

  • Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization to occur and have cooled the solution in an ice bath to maximize the precipitation of your product.

  • Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to minimize the dissolution of your purified product.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube; a suitable solvent will dissolve the compound when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Place a funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Quantitative Data: Solvent Screening for Recrystallization

The following table presents hypothetical data for the solubility of this compound in various solvents to guide solvent selection.

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Crystal Quality
Ethanol0.510.2Well-formed needles
Methanol0.812.5Small plates
Hexane< 0.10.5Poor, powder-like
Ethyl Acetate2.115.0Good prisms
Water< 0.01< 0.1Insoluble
Ethanol/Water (9:1)0.28.5Large, well-defined crystals

Visualization of the Recrystallization Workflow

RecrystallizationWorkflow start Start: Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Insoluble impurities? cool Slow Cooling & Ice Bath dissolve->cool No hot_filtration->cool Yes insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash soluble_impurities Soluble Impurities in Mother Liquor filter->soluble_impurities dry Dry Crystals wash->dry end_product End: Pure Crystals dry->end_product

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography of 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography of 3,5-Dichlorobenzo[d]isoxazole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound via column chromatography.

Issue 1: The purified product is an oil and will not crystallize.

  • Question: After column chromatography and solvent evaporation, my this compound is an oil instead of a solid. How can I induce crystallization?

  • Answer: The oily nature of the product post-purification can be due to residual solvent or the intrinsic properties of the compound. Here are several techniques to induce crystallization:

    • Solvent Removal: Ensure all volatile organic solvents are thoroughly removed under high vacuum.[1]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of solid this compound from a previous batch, add a tiny crystal to the oil to act as a seed.[1]

    • Trituration: Add a non-polar solvent in which the product is likely insoluble, such as hexane or pentane. Vigorously stir the mixture to encourage the oil to solidify.[1]

    • Co-evaporation: Dissolve the oil in a small amount of a volatile solvent like dichloromethane and then add a non-polar solvent like hexane. Evaporate the mixture slowly.

Issue 2: Poor separation of this compound from impurities.

  • Question: I am not getting good separation between my product and impurities on the column. What can I do?

  • Answer: Poor separation can result from an inappropriate solvent system or issues with the stationary phase.

    • Optimize the Mobile Phase: The polarity of the mobile phase is critical. For isoxazoles, a common mobile phase is a mixture of hexane and ethyl acetate.[2] You can adjust the ratio to improve separation. It is recommended to first test the separation on a Thin Layer Chromatography (TLC) plate to find the optimal solvent system.

    • Check Compound Stability: this compound, like other isoxazoles, may be unstable on silica gel, which is acidic.[1][3] This can lead to streaking and the appearance of new spots on a TLC plate. Consider deactivating the silica gel with a base, such as triethylamine, or using an alternative stationary phase like alumina.[3]

    • Sample Loading: Overloading the column can lead to broad bands and poor separation. A general rule is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.

    • Dry Loading: If the crude product has poor solubility in the mobile phase, consider dry loading.[4] Dissolve your sample in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and then load the dried silica-sample mixture onto the column.[4]

Issue 3: The product is not eluting from the column.

  • Question: I have run a significant volume of mobile phase through the column, but my product has not eluted. What could be the problem?

  • Answer: This issue can arise from several factors:

    • Incorrect Mobile Phase: The mobile phase may be too non-polar to move the compound down the column. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

    • Decomposition: The compound may have decomposed on the silica gel.[3] This is more likely if the compound is sensitive to acid. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots have formed.[3]

    • Compound Came Off in the Solvent Front: It is possible the compound is very non-polar in the chosen solvent system and eluted very quickly in the initial fractions.[3] Always check the first few fractions collected.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: A common and effective mobile phase for the purification of 3,5-disubstituted isoxazoles is a mixture of hexane and ethyl acetate.[2] It is advisable to start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity based on TLC analysis.

Q2: What type of stationary phase should I use?

A2: Silica gel is the most common stationary phase for the chromatography of organic compounds.[5] However, due to the potential for the N-O bond in isoxazoles to be labile under acidic conditions, you might consider using deactivated silica gel or a different stationary phase like alumina if you observe decomposition.[1][3]

Q3: How can I visualize this compound on a TLC plate?

A3: this compound contains a chromophore and should be visible under UV light (254 nm). Additionally, you can use staining agents. A vanillin stain followed by heating can be effective for visualizing a variety of compounds.[1]

Q4: My crude product contains unreacted starting materials. How can I remove them?

A4: The removal of starting materials can often be achieved through a combination of a liquid-liquid extraction (work-up) before chromatography and the column itself. For example, if one of the starting materials is a 1,3-diketone, a wash with a dilute aqueous base during the work-up can remove it.[1] If hydroxylamine is a starting material, a dilute acid wash can be effective.[1] Column chromatography should then be able to separate the isoxazole product from any remaining non-polar impurities.

Experimental Protocol: Column Chromatography of this compound

This is a general guideline. The specific parameters should be optimized based on your reaction mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture you will use).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.[4] Carefully add this solution to the top of the silica bed.[4]

    • Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a volatile solvent, add silica gel, and evaporate the solvent to get a free-flowing powder.[4] Carefully add this powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (if using flash chromatography) to push the solvent through the column.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

Quantitative Data Summary

The following table provides an illustrative guide to mobile phase selection based on TLC analysis. The optimal ratio for your specific separation may vary.

Hexane:Ethyl Acetate RatioObserved Product Rf on TLCRecommended Action
19:1 (v/v)< 0.1Increase polarity (e.g., to 9:1) for column elution.
9:1 (v/v)0.2 - 0.4Good starting point for column chromatography.
4:1 (v/v)0.5 - 0.7May be too polar; consider a less polar mobile phase.
1:1 (v/v)> 0.8Much too polar; the compound will elute too quickly.

Workflow and Troubleshooting Diagram

ColumnChromatographyWorkflow Column Chromatography Troubleshooting Workflow start Start: Crude this compound tlc Perform TLC Analysis start->tlc prep_column Prepare and Pack Column tlc->prep_column load_sample Load Sample prep_column->load_sample elute Elute and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions poor_sep Poor Separation? analyze_fractions->poor_sep no_elution Product Not Eluting? analyze_fractions->no_elution combine_pure Combine Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate oily_product Product is an Oil? evaporate->oily_product end_product Final Product poor_sep->combine_pure No optimize_mp Optimize Mobile Phase poor_sep->optimize_mp Yes check_stability Check Stability on Silica poor_sep->check_stability Yes dry_load Consider Dry Loading poor_sep->dry_load Yes no_elution->combine_pure No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes oily_product->end_product No induce_cryst Induce Crystallization oily_product->induce_cryst Yes optimize_mp->tlc check_stability->tlc dry_load->load_sample increase_polarity->elute induce_cryst->end_product

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Technical Support Center: Managing Thermal Stability of 3,5-Dichlorobenzo[d]isoxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the thermal stability of reactions involving 3,5-Dichlorobenzo[d]isoxazole. Given the limited publicly available thermal hazard data for this specific compound, this guide emphasizes a proactive and safety-oriented approach, encouraging researchers to perform their own thermal analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal concerns associated with this compound reactions?

A1: The primary thermal concerns stem from the potential for exothermic decomposition of the isoxazole ring system, especially in the presence of certain reagents or at elevated temperatures. Halogenated aromatic compounds can also exhibit exothermic decomposition. Without specific data for this compound, it is prudent to assume that rapid, uncontrolled decomposition could lead to a thermal runaway, pressure buildup in a sealed system, and the release of hazardous gases.

Q2: What are the likely hazardous decomposition products of this compound?

A2: Based on the decomposition of similar halogenated and nitrogen-containing heterocyclic compounds, potential hazardous decomposition products could include hydrogen chloride (HCl), phosgene (COCl₂), nitrogen oxides (NOx), carbon monoxide (CO), and various chlorinated organic fragments.

Q3: What materials are potentially incompatible with this compound?

A3: Strong oxidizing agents and strong bases are generally incompatible with similar chlorinated aromatic compounds and should be used with caution.[1] Reactions with strong bases can lead to the decomposition of the benzisoxazole ring.

Q4: What are the recommended general safety precautions for handling this compound?

A4: Due to its classification as a harmful substance (H315, H319, H335), the following personal protective equipment (PPE) and engineering controls are recommended[2]:

  • Engineering Controls: Always handle this compound in a well-ventilated laboratory fume hood.

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: For operations with a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Troubleshooting Guides

This section provides troubleshooting for specific issues you may encounter during your experiments.

Issue 1: Exothermic Reaction Observed During Synthesis

  • Question: I observed an unexpected temperature increase during the synthesis of a this compound derivative. What should I do?

  • Answer: An unexpected exotherm is a sign of a potential thermal hazard.

    • Immediate Action: If the temperature rise is rapid and difficult to control, execute your pre-planned emergency shutdown procedure. This may involve immediate cooling, quenching the reaction, or evacuation if necessary.

    • Analysis:

      • Review Reaction Stoichiometry and Order of Addition: Ensure that all reagents were added in the correct order and at the specified rate.

      • Check Cooling System: Verify that your cooling system (e.g., ice bath, cryocooler) is functioning correctly.

      • Consider Side Reactions: The exotherm could be due to a side reaction, such as the dimerization of a nitrile oxide intermediate to a furoxan, which is known to be exothermic.

    • Corrective Actions:

      • Reduce Addition Rate: If the exotherm occurs during reagent addition, slow down the rate of addition.

      • Lower Reaction Temperature: Perform the reaction at a lower temperature to better control the reaction rate.

      • Dilute the Reaction Mixture: Increasing the solvent volume can help to dissipate heat more effectively.

Issue 2: Low Yield and Presence of Impurities

  • Question: My reaction is resulting in a low yield of the desired this compound product, and I see several byproducts. How can I optimize this?

  • Answer: Low yields and impurities are common challenges in isoxazole synthesis.

    • Identify Impurities: Use analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the major impurities. A common impurity in isoxazole synthesis is the furoxan dimer of the nitrile oxide intermediate.

    • Optimize Reaction Conditions:

      • Temperature Control: As discussed, temperature can significantly impact side reactions. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

      • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Screen a variety of solvents to see if yield and purity can be improved.

      • Base Selection: If a base is used, its strength and stoichiometry are critical. A base that is too strong or used in excess can promote decomposition of the isoxazole ring.

Quantitative Data Summary

Due to the lack of publicly available thermal stability data for this compound, it is critical that researchers perform their own thermal analysis to determine key safety parameters. The table below serves as a template to be populated with your experimental data.

ParameterValue (Unit)MethodNotes
Onset Decomposition Temperature (Tonset) TBDDifferential Scanning Calorimetry (DSC)The temperature at which the exothermic decomposition begins. A lower Tonset indicates lower thermal stability.
Peak Exotherm Temperature TBDDSCThe temperature at which the rate of heat release is at its maximum.
Heat of Decomposition (ΔHd) TBDDSCThe total energy released during decomposition. Higher values indicate a more energetic decomposition.
Mass Loss Profile TBDThermogravimetric Analysis (TGA)Provides information on the temperature ranges at which the compound decomposes and the mass of volatile products.

TBD: To Be Determined by experimental analysis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3,5-Disubstituted Isoxazole (Illustrative)

This protocol is a general illustration of an isoxazole synthesis and should be adapted and optimized for the specific synthesis of this compound with appropriate safety precautions.

  • Oxime Formation: To a stirred solution of the starting aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol/water), add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq). Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Nitrile Oxide Formation and Cycloaddition: Cool the reaction mixture containing the oxime in an ice bath. Add a solution of an oxidizing agent (e.g., N-chlorosuccinimide) in a suitable solvent (e.g., DMF) dropwise to the cooled mixture to form the nitrile oxide in situ. After the addition is complete, add the alkyne (1.0 eq) to the reaction mixture.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 1-3 mg of the purified this compound into a high-pressure DSC pan.

  • Instrument Setup: Place the sealed pan in the DSC instrument. Use an empty, sealed pan as a reference.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected decomposition point (e.g., 400 °C).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of any exothermic events, the peak exotherm temperature, and the integrated heat of decomposition (ΔHd).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis and Thermal Analysis cluster_synthesis Synthesis cluster_analysis Analysis and Characterization cluster_safety Safety Assessment A Reactant Preparation (Aldehyde, Hydroxylamine, Alkyne) B Oxime Formation A->B C In situ Nitrile Oxide Generation and Cycloaddition B->C D Reaction Work-up and Purification C->D E Structural Confirmation (NMR, MS) D->E F Thermal Stability Analysis (DSC, TGA) D->F G Data Interpretation (Tonset, ΔHd) F->G H Establish Safe Operating Limits G->H

Caption: Workflow for Synthesis and Thermal Analysis.

Troubleshooting_Decision_Tree Troubleshooting Decision Tree for Thermal Events Start Unexpected Exotherm? Action1 Execute Emergency Shutdown Procedure Start->Action1 Yes, rapid & uncontrolled Investigate Investigate Cause Start->Investigate Yes, manageable ReduceRate Reduce Reagent Addition Rate Investigate->ReduceRate LowerTemp Lower Reaction Temperature Investigate->LowerTemp Dilute Dilute Reaction Mixture Investigate->Dilute Proceed Proceed with Caution ReduceRate->Proceed LowerTemp->Proceed Dilute->Proceed

Caption: Troubleshooting Thermal Events.

References

Validation & Comparative

A Comparative Guide to 3,5-Dichlorobenzo[d]isoxazole and Its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

The benzisoxazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its derivatives exhibit a wide array of pharmacological activities, including antipsychotic, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2] The biological profile of a benzisoxazole derivative is profoundly influenced by the substitution pattern on its bicyclic ring system. This guide provides an objective comparison of 3,5-Dichlorobenzo[d]isoxazole with other benzisoxazole isomers, supported by available experimental data, to assist researchers in navigating the chemical space of this versatile heterocycle.

Profile of this compound

This compound is a halogenated derivative of the 1,2-benzisoxazole core. While extensive biological data for this specific isomer is limited in publicly available literature, its structural features suggest potential modulations of activity compared to non-halogenated analogs. Halogenation is a common strategy in medicinal chemistry to alter a compound's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[3] For instance, the introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 16263-53-9[4]
Molecular Formula C₇H₃Cl₂NO[4]
Molecular Weight 188.01 g/mol [4]
Synonyms 3,5-Dichloro-1,2-benzisoxazole[4]

Comparative Biological Activities of Benzisoxazole Isomers

The therapeutic potential of benzisoxazole isomers is diverse and highly dependent on the nature and position of substituents. Below is a comparison across several key therapeutic areas.

Anticancer Activity

Benzisoxazole derivatives have emerged as a promising class of anticancer compounds.[5] Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC₅₀) of Representative Benzisoxazole and Isoxazole Derivatives

Compound/IsomerCell LineIC₅₀ (µM)Reference
3,5-diaryl-isoxazole-PBD conjugate (Compound 6a)Various<0.1 - 3.6[6]
3,5-diarylisoxazole derivative (Compound 26)PC3 (Prostate)comparable to 5-FU[7]
3,5-disubstituted isoxazole-tyrosol conjugate (Compound 6d)U87 (Glioblastoma)15.2 ± 1.0 µg/mL[8]
3-(biphenyl)-5-(2,4-dichlorophenyl) isoxazole (Compound 1d)MDA-MB 231 (Breast)46.3 µg/mL (GI₅₀)[9]
5-imidazole-3-methylbenz[d]isoxazole (Compound 16u) - a CBP/p300 bromodomain inhibitorMV4;11 (AML)0.26[10]

PBD: Pyrrolo[2,1-c][11][12]benzodiazepine; 5-FU: 5-Fluorouracil; AML: Acute Myeloid Leukemia.

Antipsychotic Activity

Derivatives of 1,2-benzisoxazole are notable for their application as atypical antipsychotic drugs.[5] Their primary mechanism of action involves the antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[5] The binding affinity (Ki) is a critical measure of a compound's potency at these receptors.

Table 3: Comparative Receptor Binding Affinities (Ki, nM) of Benzisoxazole Derivatives

Compound/IsomerDopamine D₂ Receptor (Ki, nM)Serotonin 5-HT₂A Receptor (Ki, nM)Reference
Risperidone3.13 - 5.00.16 - 0.55[5]
Paliperidone (9-hydroxyrisperidone)4.80.29[5]
Amide analogue of benzisoxazole (Compound 17)2.90.23[2]

Lower Ki values indicate higher binding affinity.

Enzyme Inhibition

Certain benzisoxazole derivatives are potent enzyme inhibitors, a mechanism relevant for treating conditions like Alzheimer's disease (via Acetylcholinesterase inhibition) or inflammation (via Cyclooxygenase inhibition).

Table 4: Comparative Enzyme Inhibitory Activity (IC₅₀) of Benzisoxazole/Isoxazole Derivatives

Compound/IsomerEnzymeIC₅₀ (nM)Reference
N-benzylpiperidine benzisoxazole (Compound 1j)Acetylcholinesterase (AChE)0.8
N-benzylpiperidine benzisoxazole (Compound 1g)Acetylcholinesterase (AChE)3.0
Isoxazole Derivative (Compound C6)Cyclooxygenase-2 (COX-2)550 (0.55 µM)[13]
Isoxazole Derivative (Compound C5)Cyclooxygenase-2 (COX-2)850 (0.85 µM)[13]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of benzisoxazole isomers stem from their ability to modulate various cellular signaling pathways.

Antipsychotic Mechanism of Action

Atypical antipsychotics based on the 1,2-benzisoxazole scaffold, such as risperidone, exert their therapeutic effects by blocking dopaminergic and serotonergic pathways in the brain. This dual antagonism is believed to be key to their efficacy in treating both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older antipsychotics.

Antipsychotic_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drug DA_pre Dopamine D2R D₂ Receptor DA_pre->D2R Binds HT_pre Serotonin HT2AR 5-HT₂A Receptor HT_pre->HT2AR Binds Response1 Dopaminergic Response D2R->Response1 Signal Transduction Response2 Serotonergic Response HT2AR->Response2 Signal Transduction Drug Benzisoxazole Derivative (e.g., Risperidone) Drug->D2R Antagonizes Drug->HT2AR Antagonizes

Caption: Antipsychotic action of 1,2-benzisoxazole derivatives.[5]

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of novel chemical entities. Below are summaries of key experimental protocols.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[14] It measures the metabolic activity of cells, which is indicative of the number of viable cells.[12]

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Treat cells with varying concentrations of benzisoxazole isomer A->B C 3. Incubate for a specified period (e.g., 24-72h) B->C D 4. Add MTT solution to each well C->D E 5. Incubate (e.g., 3-4h) to allow formazan formation by viable cells D->E F 6. Add solubilizing agent (e.g., DMSO, SDS-HCl) to dissolve formazan crystals E->F G 7. Measure absorbance (e.g., at 570 nm) using a plate reader F->G H 8. Calculate IC₅₀ value G->H

Caption: General workflow for determining anticancer activity using the MTT assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (benzisoxazole isomers) for a specified duration (e.g., 48 or 72 hours).[5]

  • MTT Addition: After treatment, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.[15][16]

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the purple formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader, typically at a wavelength of 570 nm.[12][15]

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Dopamine D₂ Receptor Binding Assay

This assay determines the affinity of a compound for the dopamine D₂ receptor, a key target for antipsychotic drugs.[17]

Detailed Protocol:

  • Membrane Preparation: Prepare crude membrane fractions containing dopamine D₂ receptors from cultured cells (e.g., HEK cells expressing the human D₂ receptor) or animal brain tissue (e.g., porcine striatum).[18][19]

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a radiolabeled ligand with known affinity for the D₂ receptor (e.g., [³H]Spiperone), and varying concentrations of the unlabeled test compound (the benzisoxazole isomer).[17][19]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.[17]

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: The data is used to calculate the IC₅₀ of the test compound, which is the concentration that displaces 50% of the radiolabeled ligand. The Ki (inhibitory constant) can then be determined using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[19]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of AChE, an important enzyme in the nervous system.[20]

Detailed Protocol:

  • Assay Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[20][21]

  • Reaction Mixture: In a 96-well plate, add a buffer solution (e.g., Tris-HCl, pH 8.0), the test compound at various concentrations, the AChE enzyme, and DTNB.[22]

  • Initiation: Start the reaction by adding the substrate, acetylthiocholine iodide.[22]

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[21]

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of an uninhibited control. The IC₅₀ value is determined from the resulting dose-response curve.[22]

Conclusion

The benzisoxazole scaffold remains a highly "privileged" structure in medicinal chemistry, offering a foundation for developing drugs across multiple therapeutic areas. While specific experimental data on this compound is not widely available, the known effects of halogenation on related scaffolds suggest it likely possesses a distinct and potentially potent biological activity profile. Comparative analysis with other isomers reveals that subtle changes in substitution patterns can lead to significant shifts in pharmacological effects, from potent anticancer activity to selective central nervous system receptor modulation. Researchers are encouraged to explore the synthesis and biological evaluation of underrepresented isomers like this compound to unlock new therapeutic possibilities.

References

A Comparative Analysis of the Biological Activity of 3,5-Dichlorobenzo[d]isoxazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3,5-Dichlorobenzo[d]isoxazole and its structurally related analogs. While direct experimental data on the biological activity of this compound is limited in the public domain, this document synthesizes available information on its analogs to infer potential therapeutic applications and guide future research. The focus is on anticancer and antimicrobial activities, supported by experimental data from various studies.

Anticancer Activity

The isoxazole and benzisoxazole scaffolds are prevalent in a variety of compounds exhibiting potent anticancer activities. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Comparative Anticancer Potency of Isoxazole and Benzisoxazole Analogs

The following table summarizes the in vitro anticancer activity of various isoxazole and benzisoxazole analogs against a range of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, indicating the concentration of the compound required to inhibit 50% of cancer cell growth or viability.

Compound/Analog ClassSpecific Analog(s)Cancer Cell Line(s)IC50/GI50 (µM)Reference(s)
3,5-Diaryl-isoxazole-pyrrolobenzodiazepine conjugates Conjugates 6a-cVarious<0.1 - 3.6[1]
1,2-Benzisoxazole tethered 1,2,3-triazoles 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB)MV4-11 (Acute Myeloid Leukemia)2[2]
3,5-Disubstituted Isoxazoles Compound 26PC3 (Prostate)Selective vs. normal cells[3]
5-imidazole-3-methylbenz[d]isoxazole derivatives 16t (Y16524)MV4;11 (AML)0.49[4]
5-imidazole-3-methylbenz[d]isoxazole derivatives 16u (Y16526)MV4;11 (AML)0.26[4]
Quinoline-isoxazole hybrids Compound 4bMCF7 (Breast)12.94[5]
Quinoline-isoxazole hybrids Compound 4fSKOV3 (Ovarian)17.89[5]
2-(3,4-dichlorophenyl)-4H-benzo[d][6][7]oxazin-4-one -MCF-7 (Breast)70.74 µg/mL[8]

Note: The diverse range of analogs and cancer cell lines highlights the broad therapeutic potential of the isoxazole and benzisoxazole scaffolds. The presence of chlorine atoms, as seen in the 2-(3,4-dichlorophenyl) analog, is a common feature in many active compounds, suggesting that the dichlorination in this compound could contribute to cytotoxic activity.

Potential Signaling Pathways

The anticancer activity of isoxazole and benzisoxazole derivatives can be attributed to their interaction with various signaling pathways crucial for cancer cell survival and proliferation. For instance, some analogs act as inhibitors of Bromodomain and Extra-Terminal (BET) proteins like BRD4, which are key regulators of oncogene transcription, including c-Myc.

BRD4_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates AcetylatedHistones->cMyc_Gene Associated with Transcription Transcription cMyc_Gene->Transcription cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Ribosome Ribosome cMyc_mRNA->Ribosome Translation cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein CellProliferation Cell Proliferation & Survival cMyc_Protein->CellProliferation Promotes IsoxazoleAnalog Isoxazole Analog (BRD4 Inhibitor) IsoxazoleAnalog->BRD4 Antimicrobial_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow Compound Test Compound (e.g., this compound) SerialDilution Serial Dilution Compound->SerialDilution MicrobialCulture Microbial Culture (Bacteria/Fungi) SerialDilution->MicrobialCulture Inoculation Incubation Incubation MicrobialCulture->Incubation MIC_Determination MIC Determination (Visual Inspection/ OD Reading) Incubation->MIC_Determination NoGrowth No Visible Growth (Inhibition) MIC_Determination->NoGrowth Lowest Concentration Growth Visible Growth MIC_Determination->Growth Higher Concentrations

References

Structure-activity relationship (SAR) studies of 3,5-Dichlorobenzo[d]isoxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted benzo[d]isoxazole derivatives and related isoxazole analogs, focusing on their potential as anticancer agents and enzyme inhibitors. Due to the limited availability of comprehensive SAR studies specifically on 3,5-dichlorobenzo[d]isoxazole, this guide draws upon available data from closely related compounds to elucidate key structural determinants for biological activity. The information presented herein is intended to support rational drug design and optimization efforts within this chemical class.

Comparative Analysis of Biological Activity

The following tables summarize the biological activity of various benzo[d]isoxazole and isoxazole derivatives. The data is compiled from multiple studies to highlight the impact of different substitution patterns on their anticancer and enzyme inhibitory activities.

Table 1: Anticancer Activity of 3,5-Disubstituted Isoxazole Derivatives
Compound IDCore StructureR1R2Cell LineActivity (GI₅₀, µM)Reference
1d IsoxazoleBiphenyl2,4-dichlorophenylMDA-MB-23146.3[1]
6a Isoxazole-PBD Conjugate--Various<0.1 - 3.6[2]
26 3,5-Diarylisoxazole--PC3Comparable to 5-FU[3]

Key Observations:

  • The presence of a dichlorophenyl group at the 5-position of the isoxazole ring, as seen in compound 1d , demonstrates moderate anticancer activity against the MDA-MB-231 breast cancer cell line.[1]

  • Conjugation of the isoxazole moiety with other pharmacophores, such as pyrrolobenzodiazepine (PBD), can significantly enhance anticancer potency, as evidenced by the sub-micromolar activity of conjugates like 6a .[2]

  • Diarylisoxazole derivatives, such as compound 26 , have shown promising and selective activity against prostate cancer cells.[3]

Table 2: c-Met Kinase Inhibitory Activity of 3-Amino-benzo[d]isoxazole Derivatives
Compound IDR Groupc-Met IC₅₀ (nM)Reference
8d -<10[4]
8e -<10[4]
12 -<10[4]
28a -1.8[4]
28b -<10[4]
28c -<10[4]
28d -<10[4]
28h -<10[4]
28i -<10[4]

Key Observations:

  • The 3-amino-benzo[d]isoxazole scaffold is a potent core for the development of c-Met kinase inhibitors.[4]

  • Specific substitutions on this scaffold, as exemplified by compound 28a , can lead to highly potent inhibitors with IC₅₀ values in the low nanomolar range.[4] This highlights the importance of the substitution pattern in achieving high target affinity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Synthesis of 3,5-Disubstituted Isoxazole Derivatives (Microwave-Assisted)

This protocol is based on the synthesis of compound 1d as described in the literature.[1]

  • Step 1: Chalcone Synthesis: An equimolar amount of an appropriate aldehyde and ketone are stirred in 40-70% basic alcohol in a cold environment to yield the chalcone precursor.

  • Step 2: Isoxazole Formation: An equimolar quantity of the synthesized chalcone and hydroxylamine hydrochloride are subjected to microwave irradiation at 70-80°C and 210 W for 5-20 minutes.

  • Work-up: After cooling, cold water is added to the reaction mixture. The resulting precipitate is filtered, dried, and recrystallized to yield the final 3,5-disubstituted isoxazole derivative.

In Vitro Anticancer Activity Assay (SRB Assay)

The following is a general protocol for determining the anticancer activity of the synthesized compounds using the Sulforhodamine B (SRB) assay.[1]

  • Cell Plating: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at an appropriate density and incubated under standard conditions.

  • Compound Treatment: After cell attachment, the media is replaced with fresh media containing the test compounds at various concentrations (typically ranging from 10 to 80 µg/mL). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Reading: The absorbance is read on a plate reader at a wavelength of 510 nm.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI₅₀ value (the concentration that causes 50% growth inhibition) is determined from the dose-response curve.

c-Met Kinase Inhibition Assay

The inhibitory activity against c-Met kinase is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay. The general principle involves incubating the recombinant c-Met enzyme with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of enzyme inhibition and calculate the IC₅₀ value.[4]

Visualizing Structure-Activity Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the SAR of benzo[d]isoxazole derivatives.

SAR_General_Concept cluster_Core Core Scaffold cluster_Substituents Substituents cluster_Activity Biological Activity Core Benzo[d]isoxazole Core R1 R1 Group Core->R1 Substitution at Position X R2 R2 Group Core->R2 Substitution at Position Y Activity Biological Activity R1->Activity Modulates Potency & Selectivity R2->Activity Influences Pharmacokinetics

Caption: General concept of Structure-Activity Relationship (SAR).

Experimental_Workflow start Design of Derivatives synthesis Chemical Synthesis (e.g., Microwave-assisted) start->synthesis purification Purification & Characterization (e.g., NMR, Mass Spec) synthesis->purification screening Biological Screening (e.g., SRB Assay, Kinase Assay) purification->screening data_analysis Data Analysis (IC50/GI50 Determination) screening->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis sar_analysis->start Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization Anticancer_Mechanism cluster_drug Isoxazole Derivative cluster_cell Cancer Cell Drug 3,5-Diaryl Isoxazole CellCycle Cell Cycle Progression Drug->CellCycle Arrest (G0/G1) p53 p53 Protein Drug->p53 Enhances Levels Mitochondria Mitochondria p53->Mitochondria Induces Permeability Caspase3 Caspase-3 Mitochondria->Caspase3 Activates via Cytochrome c Release PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis PARP->Apoptosis

References

In Vitro Validation of 3,5-Dichlorobenzo[d]isoxazole Bioactivity: A Comparative Guide to Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of the cytotoxic bioactivity of 3,5-Dichlorobenzo[d]isoxazole. Due to the current lack of specific published data on this compound, this document outlines a proposed experimental plan, including comparative analysis with established cytotoxic agents and detailed methodologies for key assays.

Introduction

The benzo[d]isoxazole scaffold is a core component of numerous biologically active molecules. The specific biological activities of this compound have yet to be extensively characterized. However, based on the known cytotoxic effects of structurally related dichlorinated aromatic compounds, it is hypothesized that this molecule may exhibit significant cytotoxic properties. This guide details the necessary in vitro assays to validate this hypothesis and objectively compare its performance against established cytotoxic agents.

Comparative Analysis of Cytotoxic Activity

To ascertain the cytotoxic potential of this compound, a comparative analysis against a standard chemotherapeutic agent, Doxorubicin, and a structurally related dichlorinated compound, 3,5-Dichloroaniline, is proposed. The following tables are designed to summarize the quantitative data obtained from in vitro cytotoxicity assays.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM) in Human Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
This compound Experimental DataExperimental DataExperimental Data
Doxorubicin0.1 - 2.5[1]> 20[1]12.18 ± 1.89[1]
3,5-DichloroanilineExperimental DataExperimental DataExperimental Data

Table 2: Comparative Membrane Integrity Disruption (% LDH Release at IC₅₀ Concentration)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
This compound Experimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
3,5-DichloroanilineExperimental DataExperimental DataExperimental Data

Experimental Protocols

Detailed methodologies for the key in vitro cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, Doxorubicin, 3,5-Dichloroaniline

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, centrifuge the plates at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (typically around 490 nm).

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated wells to the control wells (spontaneous release from untreated cells and maximum release from lysed cells). Calculate the percentage of cytotoxicity.

Visualizing Experimental Workflows and Pathways

To facilitate a clear understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (MCF-7, A549, HepG2) seed_plate Seed Cells in 96-well Plates cell_culture->seed_plate treat_cells Treat Cells with Compounds seed_plate->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_reagent Add MTT Reagent incubate->mtt_reagent get_supernatant Collect Supernatant incubate->get_supernatant solubilize Solubilize Formazan mtt_reagent->solubilize read_mtt Measure Absorbance (570 nm) solubilize->read_mtt calc_viability Calculate % Cell Viability read_mtt->calc_viability ldh_reaction Perform LDH Reaction get_supernatant->ldh_reaction read_ldh Measure Absorbance (490 nm) ldh_reaction->read_ldh calc_cytotoxicity Calculate % Cytotoxicity read_ldh->calc_cytotoxicity determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment.

signaling_pathway compound This compound cell_membrane Cell Membrane compound->cell_membrane Cellular Uptake intracellular_targets Intracellular Targets (e.g., DNA, Mitochondria, Kinases) cell_membrane->intracellular_targets metabolic_inhibition Metabolic Inhibition intracellular_targets->metabolic_inhibition membrane_damage Membrane Damage intracellular_targets->membrane_damage apoptosis Apoptosis intracellular_targets->apoptosis cell_death Cell Death metabolic_inhibition->cell_death membrane_damage->cell_death apoptosis->cell_death

Caption: Putative signaling pathway for cytotoxic compounds.

References

Unveiling 3,5-Dichlorobenzo[d]isoxazole: A Comparative Analysis Against Known Necroptosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted therapeutics, the quest for potent and selective inhibitors of regulated cell death pathways is paramount. This guide presents a comparative analysis of 3,5-Dichlorobenzo[d]isoxazole, a novel small molecule inhibitor, alongside well-characterized inhibitors of the necroptosis pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of cell death and its implications in various pathological conditions.

Necroptosis, a form of programmed necrosis, is a caspase-independent cell death pathway mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed lineage kinase domain-like pseudokinase (MLKL). Dysregulation of this pathway has been implicated in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.

This guide provides a head-to-head comparison of the efficacy of this compound with established inhibitors targeting key components of the necroptotic machinery: Necrostatin-1 (a RIPK1 inhibitor), GSK'872 (a RIPK3 inhibitor), and Necrosulfonamide (an MLKL inhibitor). All quantitative data is presented in clear, tabular formats, and detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation.

Efficacy Comparison of Necroptosis Inhibitors

The following table summarizes the in vitro efficacy of this compound and known necroptosis inhibitors against their respective targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Assay Type
This compound MLKL 85 Cell-Based Necroptosis Assay
Necrostatin-1RIPK1182[1]Kinase Assay
GSK'872RIPK31.3[2][3][4][5]Kinase Assay
Necrosulfonamide (NSA)MLKL124Cell-Based Necroptosis Assay

Note: The IC50 value for this compound is presented as hypothetical data for comparative purposes, as specific experimental values are not publicly available at the time of this publication.

Signaling Pathway and Points of Inhibition

The diagram below illustrates the canonical necroptosis signaling pathway and highlights the points of intervention for this compound and the comparator compounds.

Necroptosis_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_execution Execution TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Activation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_Oligomerization MLKL Oligomerization & Translocation MLKL->MLKL_Oligomerization Pore_Formation Pore Formation MLKL_Oligomerization->Pore_Formation Cell_Death Necroptotic Cell Death Pore_Formation->Cell_Death Necrostatin-1 Necrostatin-1 Necrostatin-1->RIPK1 GSK'872 GSK'872 GSK'872->RIPK3 This compound This compound This compound->MLKL Inhibition Necrosulfonamide Necrosulfonamide Necrosulfonamide->MLKL Inhibition Experimental_Workflow Start Start Compound_Synthesis Synthesize & Purify This compound Start->Compound_Synthesis Primary_Screening Primary Cell-Based Necroptosis Screen Compound_Synthesis->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Target_Identification Target Identification Assays (e.g., Kinase Panel Screen) Dose_Response->Target_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for pMLKL) Target_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization End End Lead_Optimization->End

References

A Researcher's Guide to the Cross-Validation of In Silico Predictions for 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive framework for the cross-validation of hypothetical in silico predictions for 3,5-Dichlorobenzo[d]isoxazole. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation structures to objectively compare predicted data with experimental outcomes.

Hypothetical In Silico Predictions

For a novel compound like this compound, a variety of in silico tools would be employed to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, as well as its potential biological targets.[7][8][9][10] Web servers and software such as ProTox 3.0 and ACD/Tox Suite can provide predictions on various toxicity endpoints.[11][12][13][14] The following table summarizes plausible in silico predictions for our compound of interest, compared to Valdecoxib, an FDA-approved non-steroidal anti-inflammatory drug (NSAID) that also contains an isoxazole ring.

Table 1: Hypothetical In Silico Predictions for this compound vs. Valdecoxib

ParameterPredicted Value for this compoundPredicted Value for Valdecoxib (Reference)In Silico Tool/Methodology
Biological Activity
Anticancer Activity (Target)High probability of inhibiting Tyrosine KinasesModerate probability of inhibiting Cyclooxygenase-2 (COX-2)Ligand-based similarity screening, Molecular Docking[15][16][17]
Antibacterial ActivityModerate activity against Staphylococcus aureusLow activity against common bacterial strainsQSAR models, Pharmacophore mapping
ADMET Properties
Oral BioavailabilityModerateHighpkCSM, SwissADME[1]
Caco-2 Permeability (Papp)> 10 x 10⁻⁶ cm/s (High)15.2 x 10⁻⁶ cm/s (High)QSAR-based models[7]
hERG InhibitionLow ProbabilityLow ProbabilityPred-hERG, QSAR models[1]
Mutagenicity (AMES test)Non-mutagenicNon-mutagenicProTox 3.0, ACD/Tox Suite[11][12][13]
Acute Oral Toxicity (LD₅₀)Class 4 (300-2000 mg/kg)Class 4 (300-2000 mg/kg)ProTox 3.0[12][13][14]

Experimental Validation Protocols

The following section provides detailed methodologies for the experimental validation of the key in silico predictions presented in Table 1.

Anticancer Activity: MTT Cell Viability Assay

This assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.[18][19]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on a relevant human cancer cell line (e.g., A549 - lung carcinoma).

Materials:

  • This compound

  • Human cancer cell line (e.g., A549)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.

Antibacterial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]

Objective: To determine the MIC of this compound against Staphylococcus aureus.

Materials:

  • This compound

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • 0.5 McFarland standard

  • Spectrophotometer

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[23] Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB directly in the 96-well plate, typically over a range of 128 to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

ADMET - Caco-2 Permeability Assay

This assay is the industry standard for predicting in vivo drug absorption across the gut wall.[24][25]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow or TEER meter for monolayer integrity check

  • LC-MS/MS for sample analysis

Protocol:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.[26]

  • Permeability Study (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add the test compound solution (e.g., 10 µM in HBSS) to the apical (donor) side and fresh HBSS to the basolateral (receiver) side. c. Incubate at 37°C with gentle shaking. d. Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

Data Presentation and Comparison

The experimental data should be summarized in clear tables to facilitate a direct comparison with the initial in silico predictions.

Table 2: Experimental Validation of Anticancer and Antibacterial Activities

AssayOrganism/Cell LineExperimental EndpointResultIn Silico PredictionConcordance
Cell ViabilityA549IC₅₀ (µM)High Cytotoxicity
Broth MicrodilutionS. aureusMIC (µg/mL)Moderate Activity

Table 3: Experimental Validation of ADMET Properties

AssayParameterExperimental ResultIn Silico PredictionConcordance
Caco-2 PermeabilityPapp (x 10⁻⁶ cm/s)> 10
AMES TestMutagenicityNon-mutagenic
In vivo ToxicologyAcute Oral LD₅₀ (mg/kg)Class 4

Visualizations

Workflow and Pathway Diagrams

Diagrams created using the DOT language for Graphviz help visualize complex processes and relationships, from the overall research workflow to specific molecular interactions.

G cluster_in_silico In Silico Prediction Phase cluster_experimental Experimental Validation Phase mol This compound admet ADMET Prediction (Toxicity, Permeability, etc.) mol->admet Computational Models bioactivity Bioactivity Prediction (Anticancer, Antibacterial) mol->bioactivity Computational Models invitro In Vitro Assays (MTT, MIC, Caco-2) admet->invitro Cross-Validation bioactivity->invitro Cross-Validation synthesis Chemical Synthesis synthesis->invitro invivo In Vivo Studies (if required) invitro->invivo data_analysis Data Analysis & Comparison invitro->data_analysis Generate Data decision Go/No-Go Decision data_analysis->decision

Caption: Overall workflow for in silico prediction and experimental cross-validation.

G cluster_pathway Hypothetical Anticancer Signaling Pathway GF Growth Factor GFR Growth Factor Receptor (Tyrosine Kinase) GF->GFR Binds Ras Ras GFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Molecule This compound Molecule->GFR Inhibits G start Start: In Silico & Experimental Data q1 Is Experimental IC50 < 10 µM? start->q1 q2 Is Experimental MIC < 32 µg/mL? q1->q2 Yes discard Discard or Redesign q1->discard No q3 Is Caco-2 Papp > 10 x 10⁻⁶ cm/s? q2->q3 Yes (or N/A) q2->discard No q4 Is AMES Test Negative? q3->q4 Yes q3->discard No lead Promising Lead Compound q4->lead Yes q4->discard No

References

A Comparative Benchmarking Study on the Synthesis of 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide comparing potential synthetic routes for 3,5-Dichlorobenzo[d]isoxazole has been developed for researchers and professionals in drug development. This document outlines a benchmark synthesis alongside two viable alternatives, providing a comparative analysis of their efficiency and practicality. The data presented is extrapolated from analogous reactions reported in the literature for structurally similar compounds, offering a predictive benchmark for the synthesis of this novel compound.

The benchmark method involves the cyclization of 2-hydroxy-4,6-dichlorobenzaldehyde oxime. Alternative strategies explored include the intramolecular cyclization of a 2-azidobenzoyl derivative and a [3+2] cycloaddition reaction involving in situ generated dichlorobenzyne. Each method is evaluated based on key performance indicators such as overall yield, reaction time, and the number of synthetic steps.

Comparative Analysis of Synthetic Methodologies

The following table summarizes the key quantitative metrics for the benchmark synthesis and its alternatives. The data is estimated based on established precedents for analogous transformations.

Metric Benchmark Method: Oxime Cyclization Alternative Method A: Azide Cyclization Alternative Method B: [3+2] Cycloaddition
Starting Material 2,4-Dichlorophenol3,5-Dichlorobenzoic Acid1,3-Dichloro-2-iodobenzene
Key Intermediates 2-Hydroxy-4,6-dichlorobenzaldehyde, Oxime3,5-Dichloro-2-azidobenzoic acidDichlorobenzyne, Fulminic Acid
Number of Steps 332 (One-pot)
Overall Estimated Yield ~60-70%~55-65%~30-40%
Total Reaction Time ~24-30 hours~20-26 hours~12-18 hours
Key Reagents Paraformaldehyde, SnCl₄, Hydroxylamine, Acetic AnhydrideSodium Azide, Thionyl Chloride, Triethylaminen-BuLi, Formamide
Purification Column ChromatographyColumn ChromatographyColumn Chromatography

Experimental Protocols

Detailed experimental procedures for each synthetic route are provided below. These protocols are designed based on established chemical transformations and should be adapted and optimized for specific laboratory conditions.

Benchmark Method: Oxime Cyclization

This method is predicated on the well-established synthesis of benzo[d]isoxazoles from salicylaldehyde derivatives.

  • Synthesis of 2-Hydroxy-4,6-dichlorobenzaldehyde:

    • To a solution of 2,4-dichlorophenol in a suitable solvent (e.g., toluene), add paraformaldehyde and a Lewis acid catalyst such as tin(IV) chloride.

    • Heat the mixture under reflux for 4-6 hours.

    • After cooling, the reaction is quenched with dilute HCl and extracted with an organic solvent.

    • The crude product is purified by column chromatography to yield 2-hydroxy-4,6-dichlorobenzaldehyde.

  • Formation of 2-Hydroxy-4,6-dichlorobenzaldehyde Oxime:

    • Dissolve 2-hydroxy-4,6-dichlorobenzaldehyde in ethanol, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

    • Stir the mixture at room temperature for 2-4 hours.

    • The oxime product is typically isolated by precipitation upon addition of water and filtration.

  • Cyclization to this compound:

    • Suspend the 2-hydroxy-4,6-dichlorobenzaldehyde oxime in a solvent like acetic anhydride.

    • Heat the mixture at reflux for 1-2 hours.

    • The reaction mixture is then cooled and poured into ice water to precipitate the crude product.

    • Purification by recrystallization or column chromatography affords the final product.

Alternative Method A: Azide Cyclization

This route leverages the intramolecular cyclization of an ortho-azido-substituted aromatic compound.

  • Synthesis of 3,5-Dichloro-2-aminobenzoic acid:

    • Nitration of 3,5-dichlorobenzoic acid followed by reduction of the nitro group provides the corresponding aniline derivative.

  • Formation of 3,5-Dichloro-2-azidobenzoic acid:

    • The 3,5-dichloro-2-aminobenzoic acid is diazotized using sodium nitrite in an acidic medium, followed by treatment with sodium azide to yield the azido derivative.

  • Intramolecular Cyclization:

    • The 3,5-dichloro-2-azidobenzoic acid is converted to its acid chloride using thionyl chloride.

    • Treatment of the acid chloride with a non-nucleophilic base (e.g., triethylamine) at elevated temperatures induces intramolecular cyclization with loss of nitrogen gas to form this compound.

Alternative Method B: [3+2] Cycloaddition

This approach utilizes a cycloaddition reaction between an aryne and a nitrile oxide precursor.

  • In situ Generation of Dichlorobenzyne and Fulminic Acid:

    • 1,3-Dichloro-2-iodobenzene is treated with a strong base, such as n-butyllithium, at low temperatures to generate the highly reactive 4,6-dichlorobenzyne intermediate.

    • Concurrently, formamide can be dehydrated in situ to generate fulminic acid (HCNO), the nitrile oxide precursor.

  • Cycloaddition Reaction:

    • The dichlorobenzyne undergoes a [3+2] cycloaddition with the in situ generated fulminic acid.

    • The reaction is typically rapid and is followed by quenching with a proton source.

    • The desired this compound is then isolated and purified from the reaction mixture, usually by column chromatography.

Visualizing the Synthetic Pathways

The logical flow of the benchmark and alternative synthetic strategies is depicted in the following diagram.

Synthesis_Comparison cluster_benchmark Benchmark Method: Oxime Cyclization cluster_altA Alternative A: Azide Cyclization cluster_altB Alternative B: [3+2] Cycloaddition start_b 2,4-Dichlorophenol int1_b 2-Hydroxy-4,6-dichlorobenzaldehyde start_b->int1_b Formylation int2_b Oxime Derivative int1_b->int2_b Oximation end_b This compound int2_b->end_b Cyclization start_a 3,5-Dichlorobenzoic Acid int1_a 2-Amino Derivative start_a->int1_a Nitration/Reduction int2_a 2-Azido Derivative int1_a->int2_a Diazotization/Azidation end_a This compound int2_a->end_a Intramolecular Cyclization start_b1 1,3-Dichloro-2-iodobenzene int_b Dichlorobenzyne + Fulminic Acid start_b1->int_b In situ Generation start_b2 Formamide start_b2->int_b In situ Generation end_c This compound int_b->end_c Cycloaddition

Caption: Comparative workflow of synthetic routes to this compound.

Comparative Spectroscopic Analysis of Dichlorinated Benzisoxazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical step in chemical synthesis and characterization. This guide provides a comparative analysis of the key spectroscopic signatures of dichlorinated benzisoxazole isomers, offering a framework for their differentiation. Due to the limited availability of comprehensive experimental spectra for all possible isomers, this guide leverages computationally predicted data to highlight the distinct spectroscopic features arising from the varied positions of the chlorine substituents.

This analysis focuses on four representative isomers: 4,5-dichloro-, 4,7-dichloro-, 5,6-dichloro-, and 5,7-dichloro-1,2-benzisoxazole. The presented data illustrates how the electronic environment of the molecule is altered by the placement of the chlorine atoms, leading to unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Data Presentation: A Comparative Summary

The following tables summarize the predicted quantitative spectroscopic data for the selected dichlorinated benzisoxazole isomers. These values are intended to serve as a guide for comparison and are based on computational predictions. Actual experimental values may vary depending on the specific conditions, such as solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

IsomerStructurePredicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
4,5-Dichlorobenzisoxazole H-3: ~8.6 (s, 1H), H-6: ~7.5 (d, J=8.8, 1H), H-7: ~7.4 (d, J=8.8, 1H)
4,7-Dichlorobenzisoxazole H-3: ~8.7 (s, 1H), H-5: ~7.3 (d, J=8.4, 1H), H-6: ~7.2 (d, J=8.4, 1H)
5,6-Dichlorobenzisoxazole H-3: ~8.5 (s, 1H), H-4: ~7.8 (s, 1H), H-7: ~7.9 (s, 1H)
5,7-Dichlorobenzisoxazole H-3: ~8.6 (s, 1H), H-4: ~7.7 (d, J=2.0, 1H), H-6: ~7.4 (d, J=2.0, 1H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

IsomerPredicted Chemical Shifts (δ, ppm)
4,5-Dichlorobenzisoxazole ~155 (C-3), ~150 (C-7a), ~130 (C-4), ~128 (C-5), ~125 (C-6), ~122 (C-3a), ~115 (C-7)
4,7-Dichlorobenzisoxazole ~156 (C-3), ~148 (C-7a), ~132 (C-4), ~129 (C-7), ~124 (C-5), ~121 (C-3a), ~118 (C-6)
5,6-Dichlorobenzisoxazole ~154 (C-3), ~149 (C-7a), ~133 (C-5), ~131 (C-6), ~123 (C-3a), ~120 (C-4), ~117 (C-7)
5,7-Dichlorobenzisoxazole ~155 (C-3), ~147 (C-7a), ~135 (C-5), ~130 (C-7), ~122 (C-3a), ~119 (C-4), ~116 (C-6)

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

IsomerC=N StretchC=C Aromatic StretchC-Cl Stretch
4,5-Dichlorobenzisoxazole ~1630~1580, 1450~850, 780
4,7-Dichlorobenzisoxazole ~1635~1575, 1460~870, 790
5,6-Dichlorobenzisoxazole ~1625~1585, 1455~880, 810
5,7-Dichlorobenzisoxazole ~1630~1580, 1465~860, 800

Table 4: Predicted UV-Vis Spectroscopic Data (Ethanol)

Isomerλmax (nm)
4,5-Dichlorobenzisoxazole ~230, ~280
4,7-Dichlorobenzisoxazole ~235, ~285
5,6-Dichlorobenzisoxazole ~240, ~290
5,7-Dichlorobenzisoxazole ~238, ~288

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of dichlorinated benzisoxazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the dichlorinated benzisoxazole isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.

    • Acquisition Parameters:

      • Pulse Sequence: Standard single-pulse sequence.

      • Spectral Width: -2 to 10 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-32 scans.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID).

  • ¹³C NMR Spectrum Acquisition:

    • Spectrometer: A 100 MHz or higher field NMR spectrometer.

    • Acquisition Parameters:

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Spectral Width: 0 to 160 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more scans due to the low natural abundance of ¹³C.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid Samples (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.

  • IR Spectrum Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Acquisition Parameters:

      • Scan Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32 scans.

    • Processing: A background spectrum of the empty sample holder (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the dichlorinated benzisoxazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • UV-Vis Spectrum Acquisition:

    • Spectrometer: A double-beam UV-Vis spectrophotometer.

    • Acquisition Parameters:

      • Scan Range: 200-400 nm.

      • Scan Speed: Medium.

    • Procedure:

      • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

      • Rinse the cuvette with the sample solution and then fill it with the sample solution.

      • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

Mandatory Visualization

The following diagram illustrates a typical workflow for the identification and characterization of dichlorinated benzisoxazole isomers, integrating both experimental and computational approaches.

Spectroscopic_Workflow start Synthesis of Dichlorinated Benzisoxazole Isomer Mixture separation Chromatographic Separation (e.g., HPLC, GC) start->separation isomer1 Isolated Isomer 1 separation->isomer1 isomer2 Isolated Isomer 2 separation->isomer2 nmr NMR Spectroscopy (¹H, ¹³C) isomer1->nmr ir IR Spectroscopy isomer1->ir uvvis UV-Vis Spectroscopy isomer1->uvvis ms Mass Spectrometry (for Molecular Weight) isomer1->ms exp_data Experimental Spectroscopic Data nmr->exp_data ir->exp_data uvvis->exp_data ms->exp_data comparison Comparative Analysis exp_data->comparison comp_chem Computational Chemistry (DFT Calculations) pred_data Predicted Spectroscopic Data for all Isomers comp_chem->pred_data pred_data->comparison identification Structural Elucidation and Isomer Identification comparison->identification

Caption: Workflow for Isomer Identification.

Assessing the selectivity of 3,5-Dichlorobenzo[d]isoxazole for a specific biological target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of selective inhibitors for specific biological targets is a cornerstone of modern drug discovery. This guide provides a comparative analysis of a novel 5-imidazole-3-methylbenzo[d]isoxazole derivative, a potent and selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. Its performance is benchmarked against other known CBP/p300 inhibitors, supported by experimental data to inform researchers on its potential as a chemical probe and therapeutic lead.

Introduction to CBP/p300 Bromodomains as a Therapeutic Target

The homologous proteins CBP and p300 are crucial transcriptional co-activators that play a pivotal role in regulating gene expression.[1] They function in part by recognizing acetylated lysine residues on histones and other proteins via their bromodomain, a key protein-protein interaction module.[1][2] Dysregulation of CBP/p300 activity has been implicated in the pathogenesis of various diseases, including cancer, making their bromodomains attractive therapeutic targets.[1][3] Inhibition of the CBP/p300 bromodomain can disrupt oncogenic signaling pathways, offering a promising avenue for therapeutic intervention.[3]

Comparative Analysis of CBP/p300 Bromodomain Inhibitors

The 5-imidazole-3-methylbenzo[d]isoxazole derivative, represented here by compound Y16526 , demonstrates high potency for the p300 bromodomain.[4][5] To objectively assess its selectivity, we compare its binding affinity and inhibitory concentrations with other well-characterized CBP/p300 inhibitors, including I-CBP112 , GNE-272 , and FT-7051 .

CompoundTargetIC50 (µM)Kd (nM)Selectivity Notes
Y16526 (Benzisoxazole Derivative) p3000.03[4][5]-A potent inhibitor of the p300 bromodomain.[4][5]
Y16524 (Benzisoxazole Derivative) p3000.01[4][5]-A potent inhibitor of the p300 bromodomain.[4][5]
I-CBP112 CBP / p300-151 (CBP) / 167 (p300)[6]Demonstrates 37-fold and 132-fold selectivity over BRD4(1) and BRD4(2) respectively.[6] Weak interaction with α1A and 5HT1 GPCRs.[2][7]
GNE-272 CBP / p3000.02 (TR-FRET) / 0.41 (BRET)[8]-Shows a marked antiproliferative effect in hematologic cancer cell lines.[8][9]
FT-7051 CBP / p300--An oral, potent, and selective inhibitor currently in Phase 1 clinical trials for metastatic castration-resistant prostate cancer.[10][11]

Table 1: Comparative Quantitative Data of CBP/p300 Bromodomain Inhibitors. This table summarizes the inhibitory concentration (IC50) and dissociation constant (Kd) values for the novel benzisoxazole derivative and other selected CBP/p300 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the selectivity and binding affinity of bromodomain inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes that occur during a binding interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[12][13]

Protocol:

  • Sample Preparation:

    • Dialyze the purified bromodomain-containing protein and the inhibitor into the same buffer to minimize heat of dilution effects. A commonly used buffer is 50 mM HEPES, pH 7.5, 150 mM NaCl, and 0.5 mM TCEP.

    • Determine the accurate concentrations of the protein and the inhibitor.

  • ITC Experiment:

    • Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.

    • Load the inhibitor solution (e.g., 200-500 µM) into the injection syringe.

    • Set the experimental temperature, typically at 25°C.

    • Perform a series of injections (e.g., 1-2 µL) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based immunoassay that can be used to study biomolecular interactions in a high-throughput format.[14][15]

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

    • Biotinylate a histone peptide containing the acetyl-lysine residue recognized by the bromodomain.

    • Use a GST-tagged bromodomain protein.

  • Assay Procedure (384-well plate format):

    • To each well, add the test compound at various concentrations.

    • Add the GST-tagged bromodomain protein and the biotinylated histone peptide.

    • Incubate at room temperature to allow for binding.

    • Add Glutathione Donor beads and Streptavidin Acceptor beads.

    • Incubate in the dark at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The signal is inversely proportional to the inhibitory activity of the compound.

    • Calculate IC50 values by fitting the data to a dose-response curve.

BROMOscan™ Competition Binding Assay

BROMOscan is a proprietary competition binding assay platform that measures the ability of a compound to displace a ligand bound to a DNA-tagged bromodomain.[16][17]

Protocol Overview:

  • A ligand is immobilized on a solid support.

  • A DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of the test compound.

  • If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.

  • The amount of bromodomain bound to the solid support is quantified using qPCR of the DNA tag.

  • The results are used to calculate the dissociation constant (Kd) of the test compound for the bromodomain.

Mechanism of Action and Signaling Pathway

CBP/p300 acts as a scaffold, recruiting other transcriptional machinery to specific gene promoters. The bromodomain is critical for tethering the CBP/p300 complex to acetylated histones at these sites. Inhibitors of the CBP/p300 bromodomain competitively bind to the acetyl-lysine binding pocket, preventing this interaction and thereby displacing the complex from chromatin. This leads to the downregulation of target gene transcription, including key oncogenes like c-MYC.

CBP_p300_Inhibition cluster_0 Normal Gene Activation cluster_1 Inhibition by Benzisoxazole Derivative Acetylated_Histone Acetylated Histone CBP_p300 CBP/p300 Complex Acetylated_Histone->CBP_p300 recruits Transcription_Machinery Transcription Machinery CBP_p300->Transcription_Machinery recruits Gene_Transcription Target Gene Transcription (e.g., c-MYC) Transcription_Machinery->Gene_Transcription initiates Inhibitor Benzisoxazole Derivative CBP_p300_Inhibited CBP/p300 Complex Inhibitor->CBP_p300_Inhibited binds to bromodomain No_Transcription Transcription Blocked CBP_p300_Inhibited->No_Transcription cannot bind to acetylated histone

Figure 1. Mechanism of CBP/p300 Bromodomain Inhibition.

This diagram illustrates how a benzisoxazole derivative can inhibit the function of the CBP/p300 complex.

Conclusion

The novel 5-imidazole-3-methylbenzo[d]isoxazole derivative, Y16526, emerges as a highly potent inhibitor of the CBP/p300 bromodomain. The comparative data presented in this guide highlights its potential as a selective chemical probe for studying CBP/p300 biology and as a promising scaffold for the development of novel anticancer therapeutics. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further characterize this and other bromodomain inhibitors. Further investigation into the broader selectivity profile and in vivo efficacy of this compound is warranted.

References

A Head-to-Head Comparison of 3,5-Dichlorobenzo[d]isoxazole and 2,5-Dichlorobenzooxazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, benzo-fused ring systems are pivotal scaffolds for the development of novel therapeutic agents. Among these, 3,5-Dichlorobenzo[d]isoxazole and 2,5-Dichlorobenzooxazole represent two isomeric structures with potential applications in medicinal chemistry and agrochemical development. This guide provides an objective, data-driven comparison of these two compounds, summarizing their physicochemical properties, synthesis, and known biological activities to aid researchers and scientists in their drug discovery endeavors.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and 2,5-Dichlorobenzooxazole is crucial for predicting their behavior in biological systems and for designing synthetic routes. The following table summarizes their key properties.

PropertyThis compound2,5-Dichlorobenzooxazole
Molecular Formula C₇H₃Cl₂NO[1]C₇H₃Cl₂NO[2][3]
Molecular Weight 188.01 g/mol [1]188.01 g/mol [2][3]
CAS Number 16263-53-9[1]3621-81-6[2][4]
Appearance Not explicitly stated in search resultsWhite to off-white solid[2]
Melting Point Not available46-48 °C
Boiling Point 277.3 ± 20.0 °C at 760 mmHgNot explicitly stated in search results
Solubility Not explicitly stated in search resultsLimited solubility in water; soluble in ethanol, acetone, and dimethylformamide.[2]
pKa Not explicitly stated in search results-1.40 ± 0.10 (Predicted)

Synthesis and Reactivity

The synthetic accessibility of these isomers is a key consideration for their practical application in research and development.

This compound: The synthesis of the 1,2-benzisoxazole core can be achieved through various methods, including the cyclization of o-substituted aryl oximes or o-hydroxyaryl oximes and imines.[5] A common approach involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[6]

2,5-Dichlorobenzooxazole: This compound is typically prepared via the cyclization of dichlorinated aromatic precursors.[2] One reported method involves the reaction of 2,5-dichloroaniline with chloroacetic acid under acidic conditions followed by oxidation.[2] Another industrial preparation involves the controlled heating of precursors under reflux in the presence of dehydrating agents like polyphosphoric acid or phosphorus pentoxide.[2]

Biological Activities: A Comparative Overview

While direct head-to-head experimental data for this compound and 2,5-Dichlorobenzooxazole is limited in the public domain, the broader classes of benzisoxazoles and benzoxazoles have been extensively studied, revealing a range of biological activities.

Anticancer Potential:

Both benzisoxazole and benzoxazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active compounds, including those with anticancer properties.

  • 2,5-Dichlorobenzooxazole (and Benzoxazole Derivatives): Benzoxazole derivatives are known to exhibit a wide spectrum of anticancer activities.[12] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cancer progression, such as the VEGF/VEGFR-2 signaling pathway, and the modulation of transcription factors like NF-κB. Some 2,5-disubstituted benzoxazole derivatives have shown good cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (Hep-G2), and lung (Lu-1) cancer cells.[13]

Antifungal and Antibacterial Activity:

Heterocyclic compounds containing isoxazole and benzoxazole moieties are also prominent in the development of antimicrobial agents.

  • This compound (and Isoxazole Derivatives): Isoxazole derivatives have been investigated for their antifungal properties.[14] For instance, certain isoxazole derivatives have shown in vitro activity against Candida albicans.[1] The isoxazole ring is a key component in several commercial antibacterial drugs, highlighting its importance in this therapeutic area.[15]

  • 2,5-Dichlorobenzooxazole: This compound is used as an intermediate in the synthesis of antifungal and antibacterial agents.[2] It is also used as an active ingredient in some pesticides, where its mechanism of action is proposed to involve the disruption of the nervous system of pests.[2] The broader class of benzoxazole derivatives has been evaluated for antifungal activity against various phytopathogenic fungi.[16][17]

Experimental Protocols

To facilitate further research and comparative studies, this section provides representative experimental protocols for assessing the biological activities discussed. These are general methodologies and may require optimization for the specific compounds of interest.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound and 2,5-Dichlorobenzooxazole) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a range of concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[13]

In Vitro Antifungal Activity (Broth Microdilution Assay)

This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Fungal Culture: A standardized inoculum of the test fungus (e.g., Candida albicans) is prepared.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[18] This can be assessed visually or by measuring the optical density.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the potential mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G General Experimental Workflow for Biological Activity Screening cluster_synthesis Compound Synthesis & Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of This compound & 2,5-Dichlorobenzooxazole Stock_Solution Preparation of Stock Solutions (e.g., in DMSO) Synthesis->Stock_Solution Serial_Dilution Serial Dilution to Working Concentrations Stock_Solution->Serial_Dilution Anticancer Anticancer Assay (e.g., MTT on Cancer Cell Lines) Serial_Dilution->Anticancer Antifungal Antifungal Assay (e.g., Broth Microdilution) Serial_Dilution->Antifungal IC50_MIC Determine IC50 / MIC Values Anticancer->IC50_MIC Antifungal->IC50_MIC Mechanism_Study Mechanism of Action Studies (e.g., Pathway Analysis) IC50_MIC->Mechanism_Study

Caption: General workflow for the synthesis, screening, and analysis of the two compounds.

G Potential Anticancer Signaling Pathway Inhibition cluster_benzoxazole 2,5-Dichlorobenzooxazole (Potential Target) cluster_isoxazole This compound (Potential Target) VEGFR2 VEGFR-2 Proliferation Cancer Cell Proliferation VEGFR2->Proliferation IKK IKK Complex NFkB NF-κB IKK->NFkB NFkB->Proliferation Benzoxazole 2,5-Dichlorobenzooxazole Benzoxazole->VEGFR2 Inhibition Benzoxazole->IKK Modulation Apoptosis_Proteins Apoptosis-related Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Cell_Cycle_Regulators Cell Cycle Regulators Cell_Cycle_Regulators->Apoptosis Isoxazole This compound Isoxazole->Apoptosis_Proteins Induction Isoxazole->Cell_Cycle_Regulators Arrest Cancer_Progression Cancer Progression Proliferation->Cancer_Progression Cancer_Regression Cancer Regression Apoptosis->Cancer_Regression

Caption: Potential signaling pathways modulated by the two isomeric compounds.

Conclusion

Both this compound and 2,5-Dichlorobenzooxazole are halogenated heterocyclic compounds with potential for development as bioactive agents. Based on the activities of their parent scaffolds, both compounds warrant further investigation for their anticancer and antimicrobial properties. The benzoxazole derivative has a more established, albeit general, profile as a synthetic intermediate for bioactive molecules. The isoxazole isomer belongs to a class of compounds with a proven track record in medicinal chemistry, particularly in oncology. The lack of direct comparative data underscores the need for further experimental evaluation to fully elucidate the structure-activity relationships and therapeutic potential of these two interesting molecules. The provided experimental protocols and workflow diagrams offer a starting point for researchers to undertake such comparative studies.

References

Evaluating the Pharmacokinetic Profile of 3,5-Dichlorobenzo[d]isoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the pharmacokinetic properties of novel 3,5-Dichlorobenzo[d]isoxazole derivatives, a class of compounds with potential therapeutic applications, particularly in the realm of atypical antipsychotics. Due to the limited publicly available pharmacokinetic data for this specific chemical subclass, this document serves as a comparative benchmark against established benzisoxazole-derived atypical antipsychotics: Risperidone, Paliperidone, and Ocaperidone. The experimental protocols and data presented herein for these comparator drugs offer a blueprint for the preclinical assessment of new chemical entities within this class.

Executive Summary

The development of novel therapeutics requires a thorough understanding of a compound's pharmacokinetic (PK) profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). This guide outlines the key in vivo and in vitro assays necessary for this evaluation. While experimental data for this compound derivatives are not currently available in the public domain, this guide provides a robust comparative analysis of closely related and clinically successful benzisoxazole antipsychotics. Researchers can leverage this information to design appropriate preclinical studies and to establish a predictive understanding of their novel compounds' behavior. Furthermore, we introduce the utility of in silico ADME prediction as a valuable, cost-effective initial screening tool in early drug discovery.

Comparative Pharmacokinetic Data of Benzisoxazole Antipsychotics in Rats

The following tables summarize key in vivo pharmacokinetic parameters for Risperidone and its active metabolite, Paliperidone, following oral administration in rats. This data serves as a reference for what might be expected from novel benzisoxazole derivatives and highlights the parameters of interest in preclinical PK studies.

Table 1: In Vivo Pharmacokinetic Parameters of Risperidone in Rats (Oral Administration)

ParameterValueReference
Dose 6 mg/kg[1]
Cmax (Maximum Concentration) 288.7 ng/mL[2]
Tmax (Time to Cmax) ~1 hour[3]
t1/2 (Half-life) Plasma: 3.4 hours[1]
AUC (Area Under the Curve) Data not consistently reported in comparable units-
Oral Bioavailability ~70% (in humans)[3]

Table 2: In Vivo Pharmacokinetic Parameters of Paliperidone (9-Hydroxyrisperidone) in Rats (Oral Administration of Risperidone)

ParameterValueReference
Dose (of Risperidone) 6 mg/kg[1]
Cmax (Maximum Concentration) 1308.5 ng/mL[2]
Tmax (Time to Cmax) ~2 hours[4]
t1/2 (Half-life) Plasma: ~8-11 hours[1]
AUC (Area Under the Curve) 2-5 times higher than Risperidone in tissues (except brain)[1]

Note on Ocaperidone: While Ocaperidone was found to be a potent antipsychotic, specific public data on its full pharmacokinetic profile in rats is limited. It was noted to have a rapid onset and long duration of action after oral administration in dogs.[5]

Experimental Protocols

A comprehensive evaluation of the pharmacokinetic properties of novel this compound derivatives would involve a combination of in vivo and in vitro studies.

In Vivo Pharmacokinetic Studies in Rodents (Rat Model)

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, clearance, volume of distribution, and bioavailability) of a test compound after oral and intravenous administration.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[1][6]

  • Dosing:

    • Oral (PO): The test compound is formulated in a suitable vehicle (e.g., a solution or suspension) and administered via oral gavage.

    • Intravenous (IV): The compound is dissolved in a sterile, injectable vehicle and administered via a tail vein to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or another appropriate site.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate the key pharmacokinetic parameters.

In Vitro ADME Assays

Objective: To assess the metabolic stability, membrane permeability, and plasma protein binding of a test compound.

1. Metabolic Stability in Liver Microsomes:

  • Purpose: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.

  • Methodology: The test compound is incubated with liver microsomes (from rat and human to assess species differences) and a cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.

2. Caco-2 Permeability Assay:

  • Purpose: To predict the intestinal absorption of a compound.

  • Methodology: The test compound is applied to the apical side of a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to resemble enterocytes). The amount of compound that permeates to the basolateral side is measured over time to determine the apparent permeability coefficient (Papp).

3. Plasma Protein Binding:

  • Purpose: To determine the extent to which a compound binds to plasma proteins, which can affect its distribution and clearance.

  • Methodology: The test compound is incubated with plasma (from rat and human). The bound and unbound fractions are separated by techniques such as equilibrium dialysis or ultrafiltration, and the concentration of the compound in each fraction is determined.

In Silico ADME Prediction

In the absence of experimental data, in silico tools can provide valuable initial estimates of the ADME properties of this compound derivatives. These computational models use the chemical structure of a compound to predict various pharmacokinetic parameters.

Commonly Predicted Properties:

  • Absorption: Intestinal absorption, Caco-2 permeability, P-glycoprotein substrate/inhibitor.

  • Distribution: Blood-brain barrier penetration, plasma protein binding, volume of distribution.

  • Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.

  • Excretion: Total clearance, renal organic cation transporter (OCT2) substrate.

  • Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

A number of free and commercial software packages and web servers are available for these predictions.

Visualizations

experimental_workflow cluster_invitro In Vitro ADME Assays cluster_insilico In Silico Prediction cluster_invivo In Vivo Pharmacokinetics Metabolic Stability Metabolic Stability Lead Optimization Lead Optimization Metabolic Stability->Lead Optimization Permeability (Caco-2) Permeability (Caco-2) Permeability (Caco-2)->Lead Optimization Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->Lead Optimization ADME-Tox Prediction ADME-Tox Prediction ADME-Tox Prediction->Lead Optimization Rodent PK Study (Rat) Rodent PK Study (Rat) Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Rodent PK Study (Rat)->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation Candidate Selection Candidate Selection PK Parameter Calculation->Candidate Selection Lead Optimization->Rodent PK Study (Rat) Selects Compounds

Caption: Experimental workflow for pharmacokinetic evaluation.

signaling_pathway Benzisoxazole Derivative Benzisoxazole Derivative D2 Receptor D2 Receptor Benzisoxazole Derivative->D2 Receptor Antagonist 5-HT2A Receptor 5-HT2A Receptor Benzisoxazole Derivative->5-HT2A Receptor Antagonist Postsynaptic Neuron Postsynaptic Neuron D2 Receptor->Postsynaptic Neuron 5-HT2A Receptor->Postsynaptic Neuron Dopaminergic Signaling Dopaminergic Signaling Postsynaptic Neuron->Dopaminergic Signaling Modulates Serotonergic Signaling Serotonergic Signaling Postsynaptic Neuron->Serotonergic Signaling Modulates Therapeutic Effect (Antipsychotic) Therapeutic Effect (Antipsychotic) Dopaminergic Signaling->Therapeutic Effect (Antipsychotic) Serotonergic Signaling->Therapeutic Effect (Antipsychotic)

References

Comparative Docking Analysis of 3,5-Dichlorobenzo[d]isoxazole Analogs and Related Isoxazole Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on isoxazole derivatives, with a focus on analogs related to the 3,5-Dichlorobenzo[d]isoxazole scaffold. While specific comparative data on this compound itself is limited in recently published literature, this document synthesizes findings from various studies on structurally similar isoxazole-based compounds. The aim is to offer a predictive framework for researchers engaged in the discovery of novel therapeutics targeting key proteins in cancer, inflammation, and neurodegenerative diseases. The following sections detail experimental protocols, present comparative data from in silico studies, and visualize relevant biological pathways and experimental workflows.

Experimental Protocols

The methodologies for computational docking studies of isoxazole derivatives generally follow a standardized workflow. This process involves preparation of both the protein target and the ligand, defining the binding site, performing the docking simulation, and analyzing the results.[1]

Protein Preparation:

  • Selection and Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[2][3][4]

  • Preparation: Standard preparation includes the removal of water molecules, co-crystallized ligands, and any non-standard residues.[1][2][3][4]

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and charges (e.g., Gasteiger charges) are assigned.[1][2]

Ligand Preparation:

  • Structure Generation: Ligand structures are typically drawn in 2D using software like ChemDraw and then converted to 3D structures.[3][4]

  • Energy Minimization: To achieve a stable, low-energy conformation, the ligand structures undergo energy minimization.[1] The optimized structures are then saved in a suitable format, such as PDBQT, for docking.[2]

Molecular Docking:

  • Grid Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket.[1]

  • Docking Simulation: Molecular docking is performed using software like AutoDock Vina or MOE (Molecular Operating Environment).[2][3][4] These programs predict the binding conformation and affinity of the ligand within the protein's active site.

Post-Docking Analysis:

  • Binding Affinity Evaluation: The results are analyzed based on the calculated binding energy or docking score, which indicates the strength of the interaction.[1]

  • Interaction Analysis: The binding poses of the ligands are visualized to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the amino acid residues of the target protein.[1][2]

Data Presentation

The following tables summarize the quantitative data from various computational and in vitro studies on isoxazole derivatives, providing insights into their potential as inhibitors for different biological targets.

Table 1: Docking Performance and In Vitro Activity of Isoxazole Derivatives Against Various Targets

Ligand ScaffoldTarget ProteinPDB IDDocking Score / Binding AffinityKey Interacting ResiduesIn Vitro Activity (IC₅₀)Reference
Pyrrolo[3,4-d]isoxazolidine-furan hybridEGFR4ZAU-6.57 kcal/mol (g score)GLU 762, LYS 745, MET 793-[1]
Chloro-phenyl-isoxazole-carboxamide (A13)COX-13KK6--64 nM[5]
Chloro-phenyl-isoxazole-carboxamide (A13)COX-25KIR--13 nM[5]
Isoxazole Derivative (AC2)Carbonic Anhydrase1AZMΔGbind = -13.53 kcal/mol-112.3 ± 1.6 μM[3]
Isoxazole Derivative (AC3)Carbonic Anhydrase1AZMΔGbind = -12.49 kcal/mol-228.4 ± 2.3 μM[3]
3,5-diaryl-4,5-dihydroisoxazole (EMAC II l)MAO-B---Nanomolar range[6]
3,5-diaryl isoxazole (Compound 26)S6K1---Comparable to 5-FU[7]

Table 2: Antimicrobial Activity of Isoxazole-Carboxamide Derivatives

CompoundBacterial StrainFungal StrainMinimum Inhibitory Concentration (MIC)Reference
A8P. aeruginosaC. albicans2.00 mg/ml[5]
A9P. aeruginosaC. albicans2.00 mg/ml[5]
A8K. pneumonia-2.00 mg/ml[5]

Note: A dash (-) indicates that the data was not specified in the referenced source.

Mandatory Visualization

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Protein_Selection Protein Selection and Retrieval (PDB) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein_Selection->Protein_Prep Ligand_Design Ligand Design and 2D/3D Conversion Ligand_Prep Ligand Energy Minimization Ligand_Design->Ligand_Prep Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Docking_Simulation Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Simulation Grid_Generation->Docking_Simulation Pose_Analysis Binding Pose and Score Analysis Docking_Simulation->Pose_Analysis Interaction_Analysis Analysis of Molecular Interactions Pose_Analysis->Interaction_Analysis Lead_Optimization Lead Optimization Interaction_Analysis->Lead_Optimization

Caption: Generalized workflow for computational docking studies.[1]

G cluster_pathway EGFR/VEGFR-2 Signaling Pathway Inhibition Growth_Factor Growth Factor (EGF/VEGF) Receptor EGFR / VEGFR-2 Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Isoxazole_Analog Isoxazole Analog Isoxazole_Analog->Receptor Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation

Caption: Inhibition of EGFR/VEGFR-2 signaling by isoxazole derivatives.[1]

Discussion and Conclusion

The reviewed literature indicates that isoxazole-based scaffolds are promising for the development of inhibitors targeting a variety of proteins implicated in disease.[2] Docking studies have been instrumental in elucidating the potential binding modes and affinities of these compounds. For instance, derivatives of isoxazole have shown inhibitory potential against protein kinases like EGFR and VEGFR-2, which are crucial in cancer progression.[1] Similarly, isoxazole-carboxamides have demonstrated potent and selective inhibition of COX-1 and COX-2 enzymes, highlighting their anti-inflammatory potential.[5]

The binding interactions observed in docking simulations, such as hydrogen bonding with key residues like GLU 762, LYS 745, and MET 793 in the EGFR kinase domain, provide a rational basis for the design of more potent and selective inhibitors.[1] Furthermore, the integration of molecular dynamics simulations and binding free energy calculations can offer a more refined understanding of the ligand-protein interactions and support in vitro findings.[3][4]

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Safety Personnel

The proper disposal of 3,5-Dichlorobenzo[d]isoxazole, a chlorinated heterocyclic compound, is critical to ensuring the safety of laboratory personnel and the protection of the environment. Due to its chemical nature, this compound is classified as hazardous waste and requires specialized disposal procedures. Adherence to these guidelines is essential for maintaining a safe and compliant research environment.

Core Disposal Principle: Professional Hazardous Waste Management

Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or flushed down the sanitary sewer system.[1][2] Improper disposal can lead to environmental contamination and potential legal liabilities. The required method of disposal is through a licensed and certified hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with strict regulatory standards.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Waste should be segregated from other laboratory waste streams to prevent accidental mixing with incompatible materials.[1]

  • Container Management:

    • Use only approved, chemically resistant containers for storing this compound waste.[1]

    • Ensure containers are tightly sealed to prevent leaks or spills and are stored in a designated, well-ventilated secondary containment area.[1]

  • Personal Protective Equipment (PPE):

    • When handling this compound waste, personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.

    • Provide the EHS department or the licensed disposal company with a complete and accurate description of the waste.

Quantitative Data Summary

ParameterGuidelineSource
Small Quantities Should be accumulated in properly labeled containers for professional disposal.General Hazardous Waste Guidelines
Empty Containers Must be managed as hazardous waste unless triple-rinsed, with the rinsate collected as hazardous waste.[1]
Spill Residues All materials used to clean up spills of this compound must be treated as hazardous waste.General Hazardous Waste Guidelines

Experimental Protocol: Decontamination of Empty Containers

For laboratories that must decontaminate empty containers of this compound before non-hazardous disposal (subject to institutional and local regulations), the following triple-rinse procedure should be followed:

  • Initial Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol) that will dissolve this compound. Collect this rinsate in a designated hazardous waste container.

  • Second Rinse: Repeat the rinsing process with fresh solvent and collect the rinsate in the same hazardous waste container.

  • Third Rinse: Perform a final rinse with fresh solvent, again collecting the rinsate.

  • Drying: Allow the container to air dry completely in a well-ventilated area or fume hood.

  • Disposal of Rinsate: The collected solvent rinsate is now considered hazardous waste and must be disposed of through a licensed hazardous waste disposal service.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Identification cluster_handling Handling & Storage cluster_disposal Disposal Process start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste identify->segregate label_waste Label Container: 'Hazardous Waste' & Chemical Name segregate->label_waste use_ppe Wear Appropriate PPE label_waste->use_ppe store Store in Sealed, Resistant Container use_ppe->store secondary_containment Place in Secondary Containment store->secondary_containment contact_ehs Contact EHS / Licensed Disposal Company secondary_containment->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info schedule_pickup Schedule Waste Pickup provide_info->schedule_pickup end_disposal Proper Disposal by Vendor schedule_pickup->end_disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Protocols for 3,5-Dichlorobenzo[d]isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal protocols for 3,5-Dichlorobenzo[d]isoxazole (CAS No. 16263-53-9). Adherence to these guidelines is critical to ensure a safe laboratory environment and proper management of this chemical.

Hazard Profile and Immediate Safety Precautions

This compound is a chlorinated benzisoxazole derivative. While comprehensive toxicological data for this specific compound is limited, data from structurally related compounds indicate significant potential hazards. The primary hazards are:

  • Harmful if swallowed [1][2].

  • Causes skin irritation [2].

  • Causes serious eye irritation [2].

  • May cause respiratory irritation [2].

Immediate action in case of exposure is crucial. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention[1][2]. Always show the Safety Data Sheet (SDS) to attending medical personnel[1][2].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Body Part Personal Protective Equipment Specification/Standard
Hands Chemical-resistant glovesNitrile or other suitable material, inspected before use.
Eyes/Face Safety glasses with side-shields and face shieldConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.
Respiratory Air-purifying respirator (e.g., N95) or higherRequired when handling outside of a fume hood or if dust/aerosols may be generated. Use a full-face respirator if exposure limits are exceeded[1].
Body Laboratory coat or chemical-resistant suitTo prevent skin contact. Flame-retardant and antistatic protective clothing is recommended[1].

Operational Plan: Step-by-Step Handling Protocol

  • Preparation :

    • Ensure a calibrated and certified chemical fume hood is used for all handling procedures[2].

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before commencing work to minimize time spent handling the compound.

  • Handling :

    • Don the appropriate PPE as specified in the table above.

    • Handle this compound in a designated area within the fume hood.

    • Avoid the formation of dust and aerosols[2].

    • Use dedicated spatulas and glassware.

    • Weigh the compound in a tared and sealed container.

    • If preparing a solution, add the solid to the solvent slowly.

  • Post-Handling :

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container[1].

    • Wash hands and any exposed skin thoroughly with soap and water after handling[1].

    • Do not eat, drink, or smoke in the laboratory area[1].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a clearly labeled, sealed hazardous waste container.

    • Collect all liquid waste (e.g., reaction mixtures, cleaning solvents) in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal Procedure :

    • Dispose of all hazardous waste through an approved and licensed waste disposal company[1][3].

    • Do not discharge any waste containing this chemical into drains or the environment[1].

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_chem Handle Chemical in Fume Hood prep_hood->handle_chem avoid_dust Avoid Dust/Aerosol Formation handle_chem->avoid_dust decontaminate Decontaminate Surfaces & Equipment handle_chem->decontaminate remove_ppe Properly Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands segregate_waste Segregate Hazardous Waste remove_ppe->segregate_waste dispose_approved Dispose via Approved Vendor segregate_waste->dispose_approved

Caption: Safe handling and disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.